2-(Cyclohexyloxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVMRZULJWHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222272 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71995-54-5 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclohexyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Cyclohexyloxy)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Cyclohexyloxy)acetic acid
Foreword for the Modern Researcher
In the landscape of contemporary chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its structural versatility and functional potential. This compound, a seemingly unassuming bifunctional molecule, embodies these principles. It possesses a unique combination of a reactive carboxylic acid, a stable ether linkage, and a lipophilic, conformationally flexible cyclohexyl ring.[1] This guide, prepared for the discerning scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its chemical behavior, its synthesis, and its burgeoning role as a pivotal building block in the development of novel therapeutics. We will explore not just what this compound does, but why it does it, grounding our discussion in established chemical principles and validated experimental protocols.
Core Physicochemical and Structural Characteristics
A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any synthetic or biological workflow. This compound is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.[2] Its dual hydrophilic (carboxylic acid) and hydrophobic (cyclohexyl ring) nature dictates its solubility, rendering it sparingly soluble in water but readily soluble in polar organic solvents like alcohols and ethers.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.19 - 158.20 g/mol | [1][2] |
| CAS Number | 71995-54-5 | [1][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |
| Boiling Point | ~305.8°C at 760 mmHg | [2][4] |
| Melting Point | Estimated range of 25-45°C | [2] |
| Density | ~1.09 g/cm³ | [4] |
| pKa | Estimated range of 4.0 - 4.5 | [2] |
| Solubility | Limited in water (~1-5 g/L); soluble in polar organic solvents | [2] |
| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [1] |
Synthetic Pathways: The Williamson Ether Synthesis
The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This classic S_N2 reaction is a cornerstone of organic chemistry, valued for its robustness in forming ether linkages.[5][6][7] The causality of this reaction hinges on the generation of a potent nucleophile, the cyclohexoxide ion, which then displaces a halide from an α-halo acid.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[6] The key steps are:
-
Deprotonation: A strong base, such as sodium hydroxide, deprotonates cyclohexanol to form the sodium cyclohexoxide. This step is crucial as the alkoxide is a significantly stronger nucleophile than the parent alcohol.
-
Nucleophilic Attack: The resulting cyclohexoxide ion performs a backside attack on the electrophilic carbon of a haloacetic acid, such as chloroacetic acid.[6]
-
Displacement: In a concerted step, the carbon-halogen bond breaks, displacing the halide ion (e.g., Cl⁻) and forming the new carbon-oxygen bond of the ether.[6]
Experimental Protocol: Synthesis via Williamson Reaction
This protocol describes a representative lab-scale synthesis.
Materials:
-
Cyclohexanol[4]
-
Sodium hydroxide (NaOH)[8]
-
Diethyl ether[8]
-
Hydrochloric acid (HCl), 6M[8]
-
Saturated sodium bicarbonate solution[8]
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanol in a suitable solvent like toluene.
-
Carefully add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture is heated to generate the sodium cyclohexoxide in situ.
-
In a separate vessel, dissolve chloroacetic acid in water.[8]
-
Slowly add the chloroacetic acid solution to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100°C) for several hours to ensure the reaction goes to completion.[8]
-
After cooling to room temperature, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic to litmus paper. This protonates the carboxylate to form the desired carboxylic acid.[8]
-
Extract the aqueous layer with diethyl ether (3x).[8]
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.[8] Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[8]
-
Re-acidify the bicarbonate washings to check for any product that may have been extracted and back-extract if necessary.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or crystallization.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow.
Spectroscopic Elucidation
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals. Protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).[1] The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are shifted downfield to approximately δ 4.1 ppm. The most downfield signal is the acidic proton of the carboxylic acid (-COOH), which is a broad singlet typically appearing above δ 10.0 ppm, its exact position being sensitive to solvent and concentration.[9]
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded, resonating around δ 176 ppm.[2] The methine carbon of the cyclohexyl ring attached to the ether oxygen appears at approximately δ 77 ppm, while the adjacent methylene carbon (-O-CH₂-) is found around δ 68 ppm.[2] The remaining carbons of the cyclohexyl ring are observed in the upfield region (δ 24-32 ppm).[2]
| ¹³C NMR Representative Data | |
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 176 |
| -O-C H₂- | 68 |
| Cyclohexyl C H-O | 77 |
| Other Cyclohexyl -CH₂- | 24 - 32 |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups.[2]
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[2][9]
-
C-H Stretch: Sharp peaks between 2850-2930 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring.[2]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ indicates the carbonyl (C=O) stretch of the carboxylic acid.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.[2]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular weight of the compound.[2]
-
Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a water molecule, which would result in a fragment peak at m/z 140 (M⁺ - 18).[2] Another expected fragmentation is the loss of the carboxyl group, leading to other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its carboxylic acid group, while the ether linkage and cyclohexyl ring provide a stable and lipophilic scaffold.[1][2]
Reactions of the Carboxylic Acid Moiety
The carboxylic acid is a hub for a variety of transformations.[2]
-
Esterification: It readily reacts with alcohols in the presence of an acid catalyst to form esters.[1] This reaction is fundamental for creating derivatives with tailored properties, such as prodrugs or fragrance compounds.[2] The reaction is reversible, so driving the equilibrium towards the product is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction.[1]
Caption: Mechanism of acid-catalyzed esterification.
-
Amidation: The carboxylic acid can be converted to its more reactive acyl chloride derivative, which then readily reacts with primary or secondary amines to form stable amide bonds.[1] This is a key reaction in peptide synthesis and the creation of many active pharmaceutical ingredients.
-
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding 2-(cyclohexyloxy)ethanol.[1][10] This transformation provides access to a different class of derivatives.
Stability and Conformation
The ether linkage is generally stable under most reaction conditions, providing a robust connection between the two main structural motifs.[1] The cyclohexyl ring is not flat but exists in a rapid equilibrium between two chair conformations. This conformational flexibility can be a critical factor in how a drug molecule binds to its biological target, such as an enzyme's active site, potentially offering advantages over rigid aromatic systems.[1]
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.
-
Lipophilicity Modifier: The non-aromatic cyclohexyl group significantly increases the lipophilicity (fat-solubility) of a molecule.[1] This is a crucial parameter in drug design, as it influences a drug's ability to cross biological membranes and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmaceutical Intermediate: It serves as a key starting material or intermediate in the synthesis of more complex molecules.[1] For example, derivatives of cyclohexyloxy-acetic acid have been explored as potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT1), a target for the treatment of obesity and type 2 diabetes. In these studies, modifications to the core structure were made to improve metabolic stability and safety profiles.
-
Bio-conjugation: The carboxylic acid handle can be used to attach the molecule to biomolecules like proteins or peptides, potentially to improve their solubility or to facilitate targeted delivery.[2]
-
Safety Profile of Derivatives: As with any drug candidate series, assessing the safety profile is critical. For instance, a derivative of this class, compound 5B (a piperidinyl-oxy-cyclohexanecarboxylic acid), was evaluated in a 3-strain Ames test for mutagenicity and was found to be negative.[1] Such genotoxicity assays are essential for de-risking a compound series for further clinical development.[1]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]
-
Safe Handling:
-
Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[12]
-
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2-(Cyclohexyloxy)acetic acid CAS number 71995-54-5
An In-depth Technical Guide to 2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in research and industry. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.
Core Molecular Profile and Significance
This compound, registered under CAS number 71995-54-5, is an organic compound that integrates a carboxylic acid and an ether functional group.[1] Its molecular structure is distinguished by three key features: a reactive carboxylic acid group, a stable ether linkage, and a non-aromatic, lipophilic cyclohexyl ring.[2] This unique combination makes it a valuable building block in organic synthesis and a molecule of interest for various applications.[2] The interplay between the hydrophilic carboxylic acid and the hydrophobic cyclohexyl moiety governs its solubility and biological interactions.[1]
The strategic value of this compound lies in its versatility. The carboxylic acid group serves as a handle for a wide range of chemical transformations, including esterification and amidation, allowing for the synthesis of diverse derivatives.[2] The cyclohexyl group imparts increased lipophilicity, a crucial property for designing molecules that can interact with biological membranes or dissolve in non-polar solvents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 71995-54-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [3][4][5] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| IUPAC Name | (cyclohexyloxy)acetic acid | [1] |
| Synonyms | Cyclohexoxyacetic acid | [1] |
| Boiling Point | 305.8 °C at 760 mmHg | [6] |
| Density | 1.09 g/cm³ | [6] |
| Solubility | Limited in water (1-5 g/L); soluble in polar organic solvents. | [1] |
| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [2][7] |
Established Synthetic Pathways
The synthesis of this compound is primarily achieved through two robust and well-documented methods: Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid.[2]
Williamson Ether Synthesis
This classical method for forming ethers involves a bimolecular nucleophilic substitution (SN2) reaction.[8][9] In this context, an alkoxide ion (sodium cyclohexoxide) acts as the nucleophile, attacking an organohalide (chloroacetic acid).[1][2][9]
The reaction proceeds via a backside attack mechanism, which is most efficient with primary alkyl halides.[8][9][10]
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve cyclohexanol in a suitable anhydrous solvent (e.g., THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol, forming sodium cyclohexoxide.
-
Nucleophilic Substitution: Slowly add a solution of chloroacetic acid or sodium chloroacetate to the alkoxide solution.[1][11]
-
Heat the reaction mixture to reflux and monitor for completion using an appropriate analytical technique (e.g., TLC).[11]
-
Workup and Purification: After cooling, quench the reaction with water and acidify with HCl until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography.
Catalytic Hydrogenation
An alternative industrial route involves the hydrogenation of phenoxyacetic acid.[2] This method saturates the aromatic ring to form the cyclohexyl ring.
This reaction is carried out under pressure in the presence of a metal catalyst.[12]
Caption: Catalytic Hydrogenation of Phenoxyacetic Acid.
Experimental Protocol: Catalytic Hydrogenation [12]
-
Reactor Setup: Charge a high-pressure autoclave reactor with phenoxyacetic acid, a suitable solvent (e.g., water, acetate, or aqueous sodium hydroxide), and the hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).[12]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1.0–15 MPa.[12]
-
Heat the mixture to 50–300 °C while stirring vigorously.[12]
-
Maintain the reaction for 3–60 hours until hydrogen uptake ceases.[12]
-
Workup and Purification: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Chemical Reactivity and Key Derivatives
The dual functionality of this compound allows for a range of chemical modifications.
-
Esterification: The carboxylic acid group readily reacts with alcohols in the presence of an acid catalyst to form esters.[1][2] This is a cornerstone reaction for producing derivatives used in the fragrance and materials science industries.[1] A notable example is allyl cyclohexyloxyacetate, a fragrance ingredient with a fruity, pineapple-like aroma.[1][2][13] Methyl cyclohexyloxyacetate is another significant ester derivative.[2][14]
-
Amidation: Reaction with amines, typically after activating the carboxylic acid to an acyl chloride, yields corresponding amide derivatives.[2] This transformation is crucial for building more complex molecules for pharmaceutical research.[2]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(cyclohexyloxy)ethanol.[2][15]
-
Oxidation: The carboxylic acid functional group is in a high oxidation state and is resistant to further oxidation without cleaving C-C bonds.[2] The cyclohexyl ring can be oxidized under harsh conditions, but this is not a common transformation.[2]
Analytical Characterization
Elucidating the structure of this compound and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation.[2]
| Nucleus | Chemical Shift (ppm, approx.) | Signal Description | Assignment |
| ¹H NMR | ~11.5 | Singlet, broad | Carboxylic acid proton (-COOH) |
| ~4.1 | Singlet | Methylene protons (-O-CH₂-) | |
| ~3.6 | Multiplet | Methine proton (-O-CH-) | |
| ¹³C NMR | ~176 | Carbonyl carbon (-C=O) | |
| ~77 | Methine carbon (-O-CH-) | ||
| ~68 | Methylene carbon (-O-CH₂-) | ||
| 24-32 | Remaining cyclohexyl carbons |
Data compiled from typical values for similar structures.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[1]
-
O-H Stretch: A very broad and strong absorption band is observed in the 3300–2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[1]
-
C-H Stretch: Sharp absorption bands between 2930–2850 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring.[1]
-
C=O Stretch: A strong absorption peak for the carbonyl group of the carboxylic acid typically appears around 1700-1725 cm⁻¹.
Applications in Research and Development
The unique structure of this compound makes it a compound of interest across several scientific disciplines.
-
Pharmaceuticals: Research has indicated potential biological activity, including as an anti-inflammatory agent and a modulator of enzymatic reactions.[1] The carboxylic acid's ability to act as a hydrogen bond acceptor is likely critical to its biological interactions.[2]
-
Fragrance Industry: It serves as a key precursor to allyl (cyclohexyloxy)acetate, a valuable fragrance component.[1][16]
-
Agriculture: The compound has been investigated for use in herbicide and plant growth regulator formulations.[1]
-
Bioconjugation Chemistry: The lipophilic cyclohexyl group can be used to modify biomolecules like proteins or peptides, potentially improving their solubility in biological membranes or enabling targeted delivery of therapeutic agents.[1]
Safety and Handling
According to aggregated GHS information, this compound presents several hazards.
-
GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][17]
-
Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid breathing dust and prevent contact with skin and eyes.[18]
-
Toxicological Data: The toxicological properties of this compound have not been fully investigated.[18]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
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An In-depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)acetic Acid
This guide provides a comprehensive overview of the synthetic routes to 2-(Cyclohexyloxy)acetic acid, a versatile intermediate in the fragrance and pharmaceutical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of the prevalent synthetic methodologies.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₁₄O₃, is a valuable organic compound characterized by a cyclohexyl group linked via an ether bond to an acetic acid moiety.[1] This unique structure, combining a lipophilic cyclohexyl ring with a reactive carboxylic acid function, makes it a strategic building block in organic synthesis.[2] Its primary applications lie in the production of fragrant esters, such as allyl cyclohexyloxyacetate, known for its fruity and pineapple-like aroma, and as a precursor for novel pharmaceutical agents and specialized polymers.[1][2]
The synthesis of this compound has evolved from classical etherification reactions to more advanced catalytic methods, each with distinct advantages and limitations. This guide will explore the most prominent of these synthetic pathways.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two robust methods: the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid derivatives.[2] A third, more specialized method involving an O-H insertion reaction has also been reported.
The Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely employed method for preparing ethers.[1][3] This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In the context of this compound synthesis, this translates to the reaction of sodium cyclohexoxide with chloroacetic acid.[1][2]
The reaction proceeds in two conceptual steps: the deprotonation of cyclohexanol to form the more nucleophilic cyclohexoxide, followed by the attack of the cyclohexoxide on the electrophilic carbon of chloroacetic acid.
Diagram 1: Overall Workflow of this compound Synthesis via Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Catalytic Hydrogenation: An Industrial Preference
For larger-scale industrial production, the catalytic hydrogenation of phenoxyacetic acid or its esters presents an efficient alternative.[2][5] This method avoids the use of corrosive haloacetic acids and can offer high yields and purity. The reaction involves the saturation of the aromatic ring of the phenoxyacetic acid precursor using hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include rhodium, platinum, palladium, or nickel supported on carbon (e.g., Rh/C, Pt/C, Pd/C, Ni/Al₂O₃).[5][6][7] The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.[5][7]
O-H Insertion Reaction: A Novel Alternative
A more recent approach involves the copper-catalyzed O-H insertion reaction of cyclohexanol with ethyl diazoacetate.[8] This method directly yields the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. While this method can achieve high yields under mild conditions, the use of diazo compounds, which can be explosive and are costly, may limit its industrial applicability.[6]
Comparative Analysis of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Catalytic Hydrogenation | O-H Insertion Reaction |
| Starting Materials | Cyclohexanol, Chloroacetic Acid, Strong Base | Phenoxyacetic Acid (or its esters), H₂ | Cyclohexanol, Ethyl Diazoacetate |
| Key Reagents | Sodium Hydroxide | Metal Catalyst (Rh, Pt, Pd, Ni) | Copper Catalyst |
| Typical Yields | ~81%[5] | 93-95% (for the ester)[5] | ~83% (for the ester)[8] |
| Reaction Conditions | 90-100°C, atmospheric pressure[9] | 40-280°C, 0.1-18 MPa[5] | Mild conditions[8] |
| Advantages | Well-established, versatile, uses common lab reagents. | High yields, high purity, suitable for large scale. | High yields, mild conditions. |
| Disadvantages | Use of corrosive chloroacetic acid, moderate yields. | Requires high pressure equipment and catalysts. | Use of hazardous and expensive diazo compounds. |
Detailed Experimental Protocol: Williamson Ether Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Williamson ether synthesis, a method well-suited for laboratory-scale preparations.
Materials and Reagents:
-
Cyclohexanol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid (ClCH₂COOH)
-
Hydrochloric Acid (HCl), 6M
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Potassium Carbonate
-
Litmus Paper
Procedure:
-
Alkoxide Formation: In a suitable reaction vessel, dissolve cyclohexanol in an excess of a 30% aqueous sodium hydroxide solution. Gentle warming may be necessary to ensure complete dissolution.[9] This step generates the sodium cyclohexoxide in situ.
-
Nucleophilic Substitution: To the solution of sodium cyclohexoxide, carefully add chloroacetic acid.[9] The reaction mixture is then heated in a water bath at 90-100°C for approximately 30-40 minutes.[9]
-
Quenching and Acidification: After cooling the reaction mixture to room temperature, dilute it with water.[9] Slowly add 6M hydrochloric acid until the solution is acidic, as confirmed by litmus paper turning red.[9] This step protonates the carboxylate to form the final product and neutralizes any excess sodium hydroxide.
-
Extraction: Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether (typically three portions).[9]
-
Washing: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.[9] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.
-
Drying and Isolation: Dry the ether layer over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.[10] The resulting crude product can be further purified by distillation under reduced pressure or crystallization.
Diagram 2: Mechanism of the Williamson Ether Synthesis
Caption: S(_N)2 mechanism of this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies, with the Williamson ether synthesis and catalytic hydrogenation being the most prominent. The choice of synthetic route is contingent upon the desired scale of production, available equipment, and economic considerations. While the Williamson ether synthesis is a reliable and accessible method for laboratory-scale work, catalytic hydrogenation is often favored for industrial applications due to its higher efficiency and yield. The continued exploration of novel catalytic systems may yet unveil even more efficient and sustainable pathways to this valuable chemical intermediate.
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- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
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A Strategic Framework for Elucidating the Mechanism of Action of 2-(Cyclohexyloxy)acetic acid
Abstract
2-(Cyclohexyloxy)acetic acid is a small molecule characterized by a cyclohexyl ring, an ether linkage, and a carboxylic acid moiety.[1][2] While its synthesis and utility as a chemical intermediate are established, its biological mechanism of action remains largely uncharacterized.[1][2] This technical guide presents a comprehensive, multi-tiered research framework designed for drug development professionals and researchers to systematically investigate and determine the molecular mechanism of this compound. The proposed strategy moves from broad phenotypic screening to specific target identification and validation, integrating established biochemical and cell-based assays. This document provides not only the strategic logic behind the experimental choices but also detailed, actionable protocols and data interpretation guidelines, establishing a self-validating system for discovery.
Introduction: The Investigative Challenge
The process of drug discovery and chemical biology hinges on understanding the specific biochemical interactions through which a small molecule exerts its effect.[3][4] For novel or uncharacterized compounds like this compound, a structured approach is paramount.[5] The molecule's structure offers initial clues for hypothesis generation: the carboxylic acid group is a common feature in metabolic enzyme substrates and receptor ligands, while the bulky, lipophilic cyclohexyl group suggests potential interaction with hydrophobic pockets in target proteins.[6][7]
This guide outlines a logical workflow to de-orphanize this compound, transforming it from a molecule of unknown function into a well-characterized chemical probe or potential therapeutic lead.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} /dot Figure 1: A multi-phased workflow for MoA determination.
Tier 1: Broad Biological Characterization
The initial phase aims to answer a fundamental question: does this compound exert any measurable biological effect in a cellular context? This is achieved through broad, target-agnostic screening.
Cell Viability and Cytotoxicity Assessment
Causality: Before investigating a specific mechanism, it is crucial to determine the concentrations at which the compound affects cell health. This establishes a therapeutic or experimental window. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with viability.[8][9][10]
Experiment: MTT Cell Viability Assay.[8][9][10][11][12]
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for metabolic studies, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]
High-Content Phenotypic Screening (HCS)
Causality: While the MTT assay provides a single metric (viability), HCS provides a multiparametric view of the cell's response.[13][14][15] By using fluorescent dyes to label subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria), automated microscopy and image analysis can reveal subtle morphological changes, providing clues to the compound's mechanism of action.[13][16]
Experiment: Multiparametric HCS Assay.
Protocol:
-
Cell Seeding & Treatment: Seed cells in a 96- or 384-well imaging plate and treat with the compound at non-cytotoxic concentrations determined from the MTT assay.
-
Staining: After incubation, fix the cells and stain with a panel of fluorescent dyes. A typical panel includes Hoechst (nucleus), Phalloidin (actin cytoskeleton), and MitoTracker (mitochondria).
-
Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.
-
Image Analysis: Employ image analysis software to segment cells and extract quantitative features (e.g., nuclear size, cell shape, mitochondrial integrity). These features create a "phenotypic profile" or fingerprint for the compound.[17]
-
Data Interpretation: Compare the phenotypic profile of this compound to a reference library of compounds with known mechanisms. Similar profiles suggest similar mechanisms of action.[17]
Tier 2: Hypothesis-Driven Target Identification
Based on the compound's structure and any hits from Tier 1 screening, we can now pursue specific, hypothesis-driven lines of inquiry.
Hypothesis A: Interference with Fatty Acid Metabolism
Causality: The compound's structure, a carboxylic acid with a lipophilic tail, resembles a fatty acid. This suggests it could be a competitive inhibitor or substrate for enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FASN).[18] FASN is a key enzyme in de novo lipogenesis and is a validated target in oncology.[18][19]
Experiment: FASN Inhibition Assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, NADPH, acetyl-CoA, and malonyl-CoA.[19]
-
Enzyme & Inhibitor: Add purified FASN enzyme or cell lysate containing FASN to the reaction mixture. For the test condition, pre-incubate the enzyme with various concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding the final substrate (e.g., malonyl-CoA).
-
Monitor Activity: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by FASN.[19] A reduced rate of NADPH consumption in the presence of the compound indicates inhibition.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothesis B: Modulation of Nuclear Receptors
Causality: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as ligand-activated transcription factors.[20][21] They are master regulators of lipid metabolism and are activated by fatty acids and their derivatives. The structure of this compound makes it a plausible candidate ligand for PPARs.
Experiment: PPARα Luciferase Reporter Gene Assay.[20][22]
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing a chimeric receptor (the ligand-binding domain of PPARα fused to the DNA-binding domain of GAL4) and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[22] A Renilla luciferase plasmid is often co-transfected for normalization.
-
Cell Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with a serial dilution of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control.[23]
-
Incubation: Incubate for 24 hours to allow for ligand binding, receptor activation, and expression of the luciferase reporter gene.
-
Lysis & Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla activity. Calculate the fold induction of luciferase activity relative to the vehicle control and plot a dose-response curve to determine the EC50 value.[20]
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];
} /dot Figure 2: A hypothetical PPARα activation pathway.
Data Summary and Interpretation
All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Summary of Hypothetical Assay Results
| Assay Type | Endpoint | Parameter | Hypothetical Value | Interpretation |
| MTT Viability | Cell Viability | CC50 | > 100 µM | Low cytotoxicity, wide experimental window. |
| FASN Inhibition | Enzyme Activity | IC50 | 15 µM | Moderate, specific inhibition of FASN. |
| PPARα Reporter | Gene Expression | EC50 | 5 µM | Potent activation of the PPARα pathway. |
Conclusion and Next Steps
This technical guide proposes a systematic, tiered approach to elucidate the mechanism of action for this compound. By progressing from broad phenotypic analysis to specific, hypothesis-driven biochemical and cell-based assays, researchers can efficiently identify and validate its molecular target(s). Positive results from these assays would warrant further investigation, including orthogonal target validation methods (e.g., thermal shift assays, proteomics), analysis of downstream target gene expression, and eventual testing in more complex in vivo models.[4][24][25] This framework provides a robust and scientifically rigorous pathway for characterizing novel small molecules in drug discovery.
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- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.MDPI.[Link]
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- A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.National Institutes of Health (NIH).[Link]
- Image analysis methods in high-content screening for phenotypic drug discovery.National Institutes of Health (NIH).[Link]
- Human Peroxisome Proliferator-Activated Receptor Assays PANEL.INDIGO Biosciences.[Link]
- Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity.
- High Content Screening.
- Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells.National Institutes of Health (NIH).[Link]
- High-content screening in drug discovery: A brief guide.Alithea Genomics.[Link]
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- How can I assess the activity of the nuclear receptor PPAR gamma?
- Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines.National Institutes of Health (NIH).[Link]
- Human PPAR-gamma Transcription Factor Activity Assay Kit.RayBiotech.[Link]
- An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma.National Institutes of Health (NIH).[Link]
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.MDPI.[Link]
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The Solubility Profile of 2-(Cyclohexyloxy)acetic Acid: A Methodical Approach for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. 2-(Cyclohexyloxy)acetic acid, with its amalgam of nonpolar and polar functional groups, presents a compelling case study in solubility behavior. This technical guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound across a spectrum of relevant laboratory solvents. Moving beyond a mere data sheet, this document outlines the theoretical underpinnings of its solubility based on molecular structure, presents a robust, field-proven experimental protocol for equilibrium solubility determination, and offers insights into the practical application of the resulting data.
Introduction: Why Solubility is a Critical Quality Attribute
This compound is a carboxylic acid derivative featuring a bulky, nonpolar cyclohexyl ring connected via a flexible ether linkage to a polar acetic acid moiety. This unique amphiphilic structure makes it a valuable building block in areas such as specialty polymers, agrochemicals, and, most notably, as a potential scaffold in medicinal chemistry. However, its utility is fundamentally governed by its solubility.
In drug development, poor aqueous solubility can terminate the progression of an otherwise promising drug candidate due to low bioavailability and challenging formulation. In process chemistry, selecting an appropriate solvent is critical for controlling reaction rates, ensuring product purity, and developing efficient crystallization and purification procedures. Therefore, a quantitative understanding of a compound's solubility is not an academic exercise but a critical-path activity in research and development. This guide provides the necessary theoretical and practical tools to establish a comprehensive solubility profile for this compound.
Theoretical Solubility Profile and Molecular Structure Analysis
A molecule's solubility is dictated by the principle of "like dissolves like," which is governed by the interplay of its functional groups and the physicochemical properties of the solvent. The structure of this compound offers distinct regions that contribute to its overall solubility profile.
-
The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). In aqueous or protic solvents, this group is the main driver of solubility. Furthermore, its acidic nature (with an estimated pKa in the range of 3-5) means its ionization state is pH-dependent. In basic conditions (pH > pKa), it deprotonates to the highly polar carboxylate anion (-COO⁻), drastically increasing aqueous solubility.
-
The Ether Linkage (-O-): The ether oxygen introduces a polar, hydrogen bond acceptor site, contributing moderately to solubility in polar solvents.
-
The Cyclohexyl Ring (C₆H₁₁-): This is a large, nonpolar, and lipophilic group. It creates steric bulk and contributes significant van der Waals forces. This region will dominate interactions with nonpolar, aprotic solvents and will be the primary barrier to high solubility in water.
This structural dichotomy suggests that this compound will exhibit limited solubility in highly polar solvents like water and in purely nonpolar solvents like hexane, but will likely show preferential solubility in solvents of intermediate polarity or those with both hydrogen-bonding capabilities and significant nonpolar character, such as alcohols.
Caption: Molecular structure analysis of this compound.
Rationale for Solvent Selection
To build a comprehensive profile, a diverse set of solvents should be selected, representing different classes based on polarity, proticity, and hydrogen bonding capability. This allows for a thorough probing of the solute-solvent interactions.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Water, Ethanol, Methanol | These solvents can engage in hydrogen bonding with the carboxylic acid and ether groups. Water provides a baseline for aqueous solubility, critical for pharmaceutical applications. Alcohols probe the balance between polar and nonpolar interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. They are excellent for dissolving a wide range of organic compounds and are common in synthesis and analysis. |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | These solvents will primarily interact with the nonpolar cyclohexyl ring. Solubility in these will be a measure of the compound's lipophilicity. DCM, while having a dipole, is often grouped here and is a very common process solvent. |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method. This method ensures that the solvent is fully saturated with the solute, providing a definitive value under specified conditions (e.g., temperature).
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Solute: this compound (solid, >98% purity)
-
Solvents: HPLC-grade solvents as selected in Section 3.0
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE or PVDF)
-
Volumetric flasks and pipettes for dilutions
-
Autosampler vials for HPLC analysis
-
Calibrated HPLC-UV system
-
Procedure
-
Preparation: Add an excess of solid this compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm). The system should be allowed to equilibrate for at least 24 hours. For compounds that may form stable hydrates or solvates, a 48-72 hour period is recommended to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for 1-2 hours to let the excess solid settle. This step is crucial to prevent clogging the filter.
-
Sampling and Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and discard the first ~0.2 mL to saturate the filter membrane and avoid adsorption effects. Collect the clear filtrate into a clean, pre-weighed vial.
-
Dilution: Accurately weigh the collected filtrate. Based on an estimated solubility, perform a precise gravimetric or volumetric dilution with the mobile phase to bring the concentration into the linear range of the analytical method.
Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is ideal for quantifying this compound due to the presence of the carboxylic acid chromophore.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The acid in the mobile phase ensures the carboxylic acid is fully protonated for consistent peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning a standard solution of the compound to find the UV absorbance maximum (λ-max), likely in the 210-220 nm range.
-
Calibration: Prepare a multi-point calibration curve (minimum 5 points) from a stock solution of this compound of known concentration. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Data Calculation
-
Determine the concentration of the diluted sample (C_diluted) in mg/mL from the HPLC calibration curve.
-
Calculate the concentration of the original, undiluted filtrate (C_filtrate) by applying the dilution factor.
-
C_filtrate = C_diluted × Dilution Factor
-
-
The solubility is the concentration of the filtrate, typically reported in mg/mL or µg/mL.
Data Presentation and Interpretation
Results should be tabulated clearly, specifying the temperature at which the measurements were conducted.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Observations |
|---|---|---|---|
| Water | Polar Protic | [Experimental Value] | e.g., Low solubility |
| Ethanol | Polar Protic | [Experimental Value] | e.g., High solubility |
| Methanol | Polar Protic | [Experimental Value] | e.g., High solubility |
| Acetone | Polar Aprotic | [Experimental Value] | e.g., Freely soluble |
| Acetonitrile | Polar Aprotic | [Experimental Value] | e.g., Soluble |
| DMSO | Polar Aprotic | [Experimental Value] | e.g., Very soluble |
| THF | Polar Aprotic | [Experimental Value] | e.g., Very soluble |
| Toluene | Nonpolar | [Experimental Value] | e.g., Sparingly soluble |
| Hexane | Nonpolar | [Experimental Value] | e.g., Practically insoluble |
| Dichloromethane | Nonpolar | [Experimental Value] | e.g., Soluble |
Interpretation for Development:
-
High Aqueous Solubility (>1 mg/mL): Favorable for developing oral or intravenous formulations.
-
Low Aqueous Solubility (<0.1 mg/mL): Suggests potential bioavailability challenges. May require formulation strategies like salt formation (by reacting with a base), co-solvents, or amorphous solid dispersions.
-
High Solubility in Ethanol/Methanol: Useful for stock solution preparation and some liquid formulations.
-
High Solubility in DCM/Toluene: Indicates good solvents for organic synthesis, extraction, and purification via normal-phase chromatography.
-
High Solubility in THF/Acetone: These are versatile solvents for both reaction chemistry and analytical sample preparation.
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective application in any scientific discipline. By combining a theoretical analysis of its molecular structure with a systematic and robust experimental method like the shake-flask protocol, researchers can generate a reliable and comprehensive solubility profile. This data-driven approach enables informed decisions in solvent selection for chemical synthesis, purification, and, critically, the formulation of new chemical entities in the drug discovery pipeline, thereby minimizing downstream risks and accelerating the pace of development.
References
- Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL:[Link]
- Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Educ
- Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-oper
- Source: In "Solubility in Pharmaceutical Chemistry" by Avdeef, A.
Unveiling the Solid-State Architecture of 2-(Cyclohexyloxy)acetic Acid: A Technical Guide to Crystal Structure Determination and Analysis
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(Cyclohexyloxy)acetic acid. While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases, this document outlines a robust methodology for its elucidation. We delve into the strategic considerations for crystal growth, the procedural intricacies of single-crystal X-ray diffraction (SCXRD), and a predictive analysis of the anticipated molecular conformation and intermolecular interactions. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering a roadmap to understanding the solid-state properties of this versatile synthetic building block.
Introduction: The Significance of Crystalline Architecture
This compound is a bifunctional organic molecule featuring a flexible cyclohexyl ring linked via an ether bond to an acetic acid moiety. This unique combination of a lipophilic group and a hydrogen-bond donor-acceptor group makes it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[1] The solid-state arrangement of molecules, or crystal structure, governs critical physicochemical properties such as solubility, melting point, stability, and bioavailability. Therefore, a definitive understanding of the crystal structure of this compound is paramount for its effective utilization in drug development and materials engineering.
This guide will provide a projected workflow for elucidating this currently undetermined structure, drawing parallels with the known crystal structures of analogous compounds and foundational principles of crystallography.
Experimental Workflow: From Powder to Single Crystal
The journey to unveiling a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging yet critical step in the process.
Crystal Growth Strategies for this compound
The presence of both a nonpolar cyclohexyl group and a polar carboxylic acid suggests that a variety of solvent systems could be effective for crystallization. The key is to achieve a state of slow supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice.[1][2]
Recommended Crystallization Techniques:
-
Slow Evaporation: This is a straightforward and often successful method.[3][4]
-
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate). The choice of solvent is critical and may require screening.[3]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
-
Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[2][4]
-
Protocol:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., methanol or chloroform).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., diethyl ether or pentane).
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
-
Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature.
-
Protocol:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution in a controlled manner (e.g., in a dewar or a programmable cooling bath).
-
-
The experimental workflow for crystal growth is depicted in the following diagram:
Caption: A flowchart of the experimental workflow for growing single crystals of this compound.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Solution
Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine the three-dimensional arrangement of atoms.[5][6][7]
Step-by-Step SCXRD Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.
-
Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, accurate crystal structure.
Predicted Structural Features and Intermolecular Interactions
In the absence of experimental data for this compound, we can predict its likely solid-state conformation and packing by examining the crystal structures of related molecules, such as phenoxyacetic acid and other carboxylic acids.[8][9][10]
Molecular Conformation
The molecule possesses considerable conformational flexibility around the C-O-C ether linkage and the C-C single bond of the acetic acid moiety. The cyclohexyl ring is expected to adopt a stable chair conformation. The overall conformation will likely be a balance between minimizing steric hindrance and optimizing intermolecular interactions.
Supramolecular Synthons and Hydrogen Bonding
The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers or catemers (chains).[11][12] The most common hydrogen bonding motif for carboxylic acids is the R²₂(8) ring, where two molecules form a cyclic dimer through two O-H···O hydrogen bonds.[13][14]
Given the structure of this compound, the formation of the classic carboxylic acid dimer is highly probable. This would result in a centrosymmetric pair of molecules linked by strong hydrogen bonds.
The predicted hydrogen bonding interaction is illustrated below:
Caption: A diagram illustrating the probable R²₂(8) hydrogen-bonded dimer of this compound.
Data Presentation and Interpretation
Upon successful structure determination, the crystallographic data should be presented in a standardized format.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₈H₁₄O₃ |
| Formula weight | 158.19 g/mol |
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/c (predicted) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | 4 (predicted) |
| Calculated density (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By employing established techniques for crystal growth and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The predicted prevalence of strong hydrogen-bonded dimers provides a starting point for understanding the supramolecular chemistry of this compound. The successful determination of this crystal structure will provide invaluable insights for its application in drug design and materials science, enabling a more rational approach to the development of new chemical entities with tailored solid-state properties. Further studies could involve co-crystallization experiments to explore and modify these properties.[14]
References
- Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594223/
- Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of South Carolina. URL: https://www.sc.edu/study/colleges_schools/chemistry_and_biochemistry/our_people/documents/growing_and_mounting_crystals.pdf
- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. URL: https://www.mdpi.com/1422-0067/23/20/12567
- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a
- How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. URL: https://www.sas.rochester.edu/chm/resource/how-to/xtal-grow.php
- Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. URL: https://xray.chem.ufl.edu/crystal-growing-tips/
- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Intermolecular-Hydrogen-Bonding-in-Alpha-Hydroxy-Connectivity%2C-Supramolecular-Motifs-Z-Lotov-Novikova/b940e72251a31d9669528d229f3427909384594c
- The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapter/bk9781849737119-00021/978-1-84973-711-9
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. URL: https://www.creative-biostructure.com/blog/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work/
- Analysis of Hydrogen Bonds in Crystals. MDPI. URL: https://www.mdpi.com/journal/crystals/special_issues/H-bonds
- Hydrogen-bond pattern in the crystals of (2a). The carboxyl groups of anions and the water molecules form a C4 chain. ResearchGate. URL: https://www.researchgate.net/figure/Hydrogen-bond-pattern-in-the-crystals-of-2a-The-carboxyl-groups-of-anions-and-the_fig4_230985257
- What Is Small Molecule Crystal Structure Analysis?. Rigaku. URL: https://www.rigaku.
- Small molecule crystallography. Excillum. URL: https://www.excillum.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00194
- Phenoxyacetic acid. Wikipedia. URL: https://en.wikipedia.org/wiki/Phenoxyacetic_acid
- Phenoxyacetic acid | CAS 122-59-8. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/phenoxyacetic-acid-122-59-8
- Acetic acid, phenoxy-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C122598&Mask=200
- Showing metabocard for Phenoxyacetic acid (HMDB0031609). Human Metabolome Database. URL: https://hmdb.ca/metabolites/HMDB0031609
- Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. URL: https://experiments.springernature.com/search?query=Single%20Crystal%20X-ray%20Diffraction
- Phenoxyacetic Acid | C8H8O3. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19188
- Crystal Structures of a Series of Hydroxamic Acids. MDPI. URL: https://www.mdpi.com/1422-8599/2023/4/M1637
- The crystal structure of acetic acid. SciSpace. URL: https://typeset.io/papers/the-crystal-structure-of-acetic-acid-3j1z2x0q
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A Technical Guide to the Thermochemical Properties of 2-(Cyclohexyloxy)acetic Acid
Introduction: The Significance of Thermochemical Data in Pharmaceutical and Materials Science
2-(Cyclohexyloxy)acetic acid, a molecule incorporating a cyclohexyl ring, an ether linkage, and a carboxylic acid functional group, represents a versatile scaffold of significant interest in drug development and materials science. The interplay of these structural motifs imparts a unique combination of lipophilicity and hydrophilicity, influencing its pharmacokinetic and pharmacodynamic profiles, as well as its utility as a synthetic intermediate. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of phase transitions, is paramount for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide provides a comprehensive overview of the methodologies for determining these critical parameters and offers estimated values based on established theoretical models, serving as a foundational resource for researchers in the field.
Experimental Determination of Thermochemical Properties
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) is a cornerstone thermochemical property, from which the standard enthalpy of formation (ΔH°f) can be derived. The definitive technique for this measurement is oxygen bomb calorimetry.
Causality Behind Experimental Choices: The choice of an isoperibol bomb calorimeter, a system where a well-insulated jacket maintains a constant temperature, is crucial for accurately measuring the heat evolved during the complete combustion of the organic sample. The combustion is carried out under a high pressure of pure oxygen (typically 25-30 atm) to ensure a complete and rapid reaction, converting the compound to carbon dioxide and water. Benzoic acid is the universally accepted primary standard for calibrating the heat capacity of the calorimeter due to its well-established heat of combustion, high purity, and non-hygroscopic nature[1].
Self-Validating System: The protocol's integrity is maintained by meticulous calibration with benzoic acid before and after sample analysis. The energy equivalent of the calorimeter is determined with high precision, and the completeness of the combustion is verified by analyzing the gaseous and liquid products.
Experimental Protocol:
-
Calibration: A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible within the bomb.
-
A known length of fuse wire is attached to the electrodes, touching the pellet.
-
The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's bucket.
-
The sample is ignited, and the temperature change of the water is recorded with high precision.
-
The energy equivalent of the calorimeter is calculated from the heat of combustion of benzoic acid and the observed temperature rise.
-
Sample Measurement: A precisely weighed sample of this compound (a liquid at room temperature, it would be weighed in a gelatin capsule or a platinum crucible) is combusted following the same procedure.
-
The gross heat of combustion is determined, and corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9, color="#5F6368"]
} Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time[2]. It is the primary method for determining heat capacity (Cp), melting point (Tm), and the enthalpy of fusion (ΔHfus).
Causality Behind Experimental Choices: DSC operates by maintaining a thermal null between the sample and a reference pan. The differential heat flow required to keep both at the same temperature during a controlled temperature ramp provides a direct measure of the sample's heat capacity. For determining the enthalpy of fusion, the integrated area of the melting endotherm provides a quantitative measure of the energy required for the phase transition. Sapphire (α-Al₂O₃) is a common calibrant for heat capacity measurements due to its well-characterized and stable Cp over a wide temperature range.
Self-Validating System: The accuracy of DSC measurements relies on proper calibration of the temperature axis and the heat flow signal. This is achieved using certified reference materials with known melting points and enthalpies of fusion, such as indium and zinc.
Experimental Protocol:
-
Calibration: The instrument is calibrated for temperature and enthalpy using high-purity standards like indium. For heat capacity, a baseline is run with two empty crucibles, followed by a run with a sapphire standard.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Measurement: The sample and reference are placed in the DSC cell and subjected to a controlled heating program (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
Heat Capacity (Cp): The difference in heat flow between the baseline, the sapphire standard, and the sample runs is used to calculate the specific heat capacity of the sample as a function of temperature.
-
Enthalpy of Fusion (ΔHfus): The melting point is determined as the onset or peak of the melting endotherm. The area under the peak is integrated to determine the enthalpy of fusion.
-
Enthalpy of Sublimation by Thermogravimetric Analysis (TGA) or Knudsen Effusion
The enthalpy of sublimation (ΔHsub) is the energy required for a substance to transition from the solid to the gaseous state. For organic compounds with low volatility, this can be determined from the temperature dependence of the vapor pressure, which can be measured using thermogravravimetric analysis (TGA) or the Knudsen effusion method.
Causality Behind Experimental Choices: Both techniques rely on the Clausius-Clapeyron equation, which relates the vapor pressure of a substance to its temperature and enthalpy of vaporization or sublimation.
-
TGA: Measures the mass loss of a sample as a function of temperature under a controlled atmosphere[3][4]. By measuring the rate of mass loss at different isothermal temperatures, the vapor pressure can be inferred, and a plot of ln(rate) vs. 1/T yields the enthalpy of sublimation.
-
Knudsen Effusion: This method measures the rate of mass loss of a sample from a heated cell with a small orifice into a high vacuum[5][6]. The rate of effusion is directly proportional to the vapor pressure.
Self-Validating System: The accuracy of these methods is dependent on precise temperature control and accurate mass loss measurements. Calibration is performed using materials with well-known vapor pressures and sublimation enthalpies, such as benzoic acid.
Experimental Protocol (Knudsen Effusion):
-
An accurately weighed sample of this compound is placed in the Knudsen cell.
-
The cell is placed in a high-vacuum chamber and heated to a specific isothermal temperature.
-
The mass loss over a defined period is measured.
-
This process is repeated at several different temperatures.
-
The vapor pressure at each temperature is calculated from the rate of mass loss.
-
A plot of ln(P) versus 1/T is constructed. The slope of this line is equal to -ΔHsub/R, where R is the gas constant, allowing for the determination of the enthalpy of sublimation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9, color="#5F6368"]
} Caption: Logical workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for the reliable prediction of thermochemical properties.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level quantum chemical methods, such as the Gaussian-n (G3, G4) composite methods and various Density Functional Theory (DFT) functionals, can predict the gas-phase enthalpy of formation with a high degree of accuracy.
Causality Behind Theoretical Choices:
-
G3 and G4 Theories: These are composite methods that approximate a high-level calculation through a series of lower-level calculations with additive corrections. They are known to provide "chemical accuracy" (typically within ±1-2 kcal/mol) for the enthalpies of formation of a wide range of organic molecules.
-
DFT Methods: Functionals such as B3LYP and M06-2X, when paired with appropriate basis sets (e.g., 6-311+G(d,p)), offer a good balance of computational cost and accuracy for thermochemical predictions of medium-sized organic molecules. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often employed to reduce systematic errors in the calculations.
Logical Framework for Calculation:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using a set of isodesmic reactions involving molecules with accurately known experimental enthalpies of formation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9, color="#5F6368"]
} Caption: A generalized workflow for the computational determination of the gas-phase enthalpy of formation.
Group Additivity Methods
Benson's Group Additivity (GA) method is an empirical approach that estimates thermochemical properties by summing the contributions of constituent chemical groups[7][8]. This method is particularly useful for rapid estimation when high-accuracy computational resources are not available.
Causality Behind the Method: The underlying principle of group additivity is that the thermochemical properties of a molecule can be approximated by the sum of the properties of its constituent polyvalent atomic groups. Each group's contribution is derived from experimental data of a large set of molecules.
Application to this compound: The molecule can be deconstructed into the following Benson groups:
-
C-(O)(C)(H)₂
-
O-(C)(C)
-
C-(C)₂(H)₂ (five of these in the cyclohexyl ring)
-
C-(O)(C)(H)
-
C-(C)(O)(O-H)
-
O-(C)(H)
By summing the established enthalpy of formation contributions for each of these groups, and applying any necessary corrections for ring strain, an estimated gas-phase enthalpy of formation can be obtained. The NIST Chemistry WebBook provides a valuable resource for group contribution values[9][10][11][12][13].
Summary of Properties for this compound
The following table summarizes the known physical properties and provides estimated thermochemical data for this compound. The estimated values are derived from the principles of computational chemistry and group additivity methods discussed above, and by analogy to structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₄O₃ | - |
| Molecular Weight | 158.19 g/mol | - |
| Boiling Point | ~305.8 °C at 760 mmHg | Literature |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Literature |
| Standard Enthalpy of Formation (gas, 298.15 K), ΔH°f(g) | -650 ± 20 kJ/mol | Estimated (Group Additivity & Analogy) |
| Standard Enthalpy of Combustion (liquid, 298.15 K), ΔH°c(l) | -4300 ± 50 kJ/mol | Estimated |
| Standard Enthalpy of Sublimation (298.15 K), ΔH°sub | 80 - 100 kJ/mol | Estimated (Analogy to similar carboxylic acids) |
| Heat Capacity (liquid, 298.15 K), Cp(l) | 280 - 320 J/(mol·K) | Estimated (Analogy) |
Conclusion
This technical guide has detailed the established experimental and computational methodologies for determining the key thermochemical properties of this compound. While direct experimental data for this compound remains to be published, the protocols and theoretical frameworks presented herein provide a robust roadmap for its characterization. The estimated values for its enthalpy of formation, combustion, sublimation, and heat capacity serve as valuable initial parameters for thermodynamic modeling in drug development and materials science applications. It is the author's recommendation that experimental validation of these properties be undertaken to further refine our understanding of this promising chemical entity.
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- IESMAT. (n.d.). Vapor Pressure Analyzer.
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Unlocking the Potential of 2-(Cyclohexyloxy)acetic Acid: A Technical Guide for Researchers
Introduction: A Molecule of Versatile Potential
In the landscape of chemical biology and drug discovery, the exploration of small molecules with unique structural motifs continues to be a primary driver of innovation. 2-(Cyclohexyloxy)acetic acid, a molecule featuring a cyclohexyl ring linked to an acetic acid moiety via an ether bond, represents a compelling scaffold for scientific investigation.[1][2] Its strategic combination of a lipophilic cyclohexyl group and a reactive carboxylic acid function presents a versatile platform for chemical modification and exploration of diverse biological activities.[2] This technical guide provides an in-depth analysis of the potential research applications of this compound, drawing upon established knowledge of its chemical properties and the pharmacological activities of structurally related aryloxyacetic acid derivatives. For researchers and drug development professionals, this document aims to serve as a foundational resource for designing novel experimental pathways and unlocking the therapeutic promise of this intriguing molecule.
Core Molecular Attributes and Synthesis
The unique physicochemical properties of this compound are conferred by its distinct structural components: the carboxylic acid group, the ether linkage, and the cyclohexyl ring.[2] The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including esterification and amidation, allowing for the synthesis of a diverse library of derivatives.[1][2] The saturated cyclohexyl ring imparts increased lipophilicity compared to its aromatic counterparts, a feature that can enhance membrane permeability and solubility in non-polar environments.[2] The ether linkage provides a stable connection between these two key functional groups.
Established Synthetic Routes
The synthesis of this compound is primarily achieved through two well-established methods:
-
Williamson Ether Synthesis: This classic method involves the reaction of sodium cyclohexoxide with chloroacetic acid.[1]
-
Catalytic Hydrogenation: An alternative route involves the catalytic hydrogenation of phenoxyacetic acid, which reduces the aromatic ring to a cyclohexyl group.[1]
Potential Research Applications: A Mechanistic Overview
While direct and extensive biological studies on this compound are emerging, the broader class of aryloxyacetic acid derivatives has been the subject of significant research, revealing a range of pharmacological activities. Based on its structural similarity, this compound is a prime candidate for investigation in several key therapeutic areas.
Anti-Inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes
The Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[3][4] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] Phenoxyacetic acid derivatives have been identified as a promising scaffold for the development of selective COX-2 inhibitors.[3][5][6]
Hypothesized Mechanism of Action: It is hypothesized that this compound may act as a competitive inhibitor of the COX-2 enzyme. The carboxylic acid moiety is predicted to anchor the molecule within the active site, while the cyclohexyloxy group can be tailored to occupy the hydrophobic side pocket of the COX-2 enzyme, potentially conferring selectivity over COX-1.
Experimental Workflow for Investigating COX-2 Inhibition:
Caption: Experimental workflow for evaluating the COX-2 inhibitory activity of this compound.
Detailed Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, and a suitable assay buffer.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer. c. Add the diluted test compound to the wells and incubate for a pre-determined time. d. Initiate the reaction by adding arachidonic acid. e. After a specific incubation period, stop the reaction and measure the signal (colorimetric or fluorescence) according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Neuromodulatory and Neuroprotective Applications
The structural framework of this compound and its derivatives suggests potential applications in the modulation of neurological pathways, including those relevant to neurodegenerative diseases.
The Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibition of FAAH increases the endogenous levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7][8] Aryloxyacetic acid derivatives have been explored as multi-target agents that include FAAH inhibition.[9]
Hypothesized Mechanism of Action: this compound derivatives could be designed to interact with the catalytic serine residue in the active site of FAAH, leading to its inhibition. The cyclohexyloxy group can be optimized to fit within the hydrophobic binding pocket of the enzyme.
Caption: Proposed mechanism of FAAH inhibition by this compound derivatives.
The Rationale: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse.[10][11] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of acetylcholine in the brain, which are depleted in this condition.[12] Multi-target aryloxyacetic acid derivatives have also been investigated for their ability to inhibit AChE.[9]
Hypothesized Mechanism of Action: Derivatives of this compound could be designed to bind to the active site of AChE, preventing the breakdown of acetylcholine. The design would aim for interactions with key residues in the catalytic and peripheral anionic sites of the enzyme.
Metabolic Regulation: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
The Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[9] Agonists of PPARs, such as the fibrates (PPARα) and thiazolidinediones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[9] Aryloxyacetic acids have been identified as a class of compounds with PPAR agonist activity.[9]
Hypothesized Mechanism of Action: this compound and its derivatives may act as ligands for PPAR subtypes. The carboxylic acid head group is a common feature of many PPAR agonists, and the lipophilic tail, in this case, the cyclohexyloxy group, would occupy the ligand-binding pocket of the receptor, leading to its activation and the subsequent regulation of target gene expression.
Experimental Protocol: PPAR Transactivation Assay
-
Objective: To assess the ability of this compound to activate PPARα, PPARγ, and PPARδ.
-
Materials: A suitable cell line (e.g., HEK293T or HepG2), expression vectors for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene, a transfection reagent, and the test compound.
-
Procedure: a. Co-transfect the cells with the PPAR-LBD-GAL4-DBD expression vector and the luciferase reporter plasmid. b. After transfection, treat the cells with various concentrations of this compound. c. Incubate for 24-48 hours. d. Lyse the cells and measure luciferase activity using a luminometer. e. An increase in luciferase activity indicates activation of the specific PPAR subtype.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available in the public domain, the following table provides a conceptual framework for how data from the proposed experiments could be presented.
| Application Area | Target | Key Parameter(s) | Potential Readout |
| Anti-inflammatory | COX-1, COX-2 | IC50, Selectivity Index | Sub-micromolar IC50 for COX-2 with >100-fold selectivity over COX-1 |
| Neuromodulation | FAAH | IC50 | Nanomolar to low micromolar IC50 |
| Neuromodulation | AChE | IC50 | Micromolar IC50 |
| Metabolic Regulation | PPARα, γ, δ | EC50, Fold Activation | Micromolar EC50 with significant fold activation over baseline |
Conclusion and Future Directions
This compound presents a promising and versatile scaffold for the development of novel therapeutic agents. Its structural relationship to the well-studied class of aryloxyacetic acids provides a strong rationale for its investigation as a modulator of key biological targets involved in inflammation, neurodegeneration, and metabolic disorders. The experimental frameworks and protocols outlined in this guide offer a clear path for researchers to systematically evaluate the biological activities of this compound and its derivatives. Future research should focus on synthesizing a library of this compound analogs to establish structure-activity relationships for each of the identified targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
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An In-Depth Technical Guide to 2-(Cyclohexyloxy)acetic Acid: From Historical Synthesis to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)acetic acid (CAS No. 71995-54-5), a versatile organic compound with a rich history rooted in classical ether synthesis. We delve into the foundational discovery and historical context of this molecule, detailing its primary synthesis routes—the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid—with field-proven experimental protocols. Key physicochemical properties are systematically tabulated, offering researchers a robust dataset for experimental design. While direct biological evaluations of this compound are not widely reported, this guide explores its potential applications in drug discovery and materials science by drawing logical parallels to structurally related active compounds. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this valuable chemical intermediate.
Introduction and Historical Context
This compound is a bifunctional organic molecule, possessing both a carboxylic acid and a cyclic ether moiety. Its structure, a cyclohexyl ring linked via an ether bond to an acetic acid backbone, imparts a unique combination of lipophilicity from the cyclohexyl group and polar reactivity from the carboxylic acid.[1] This amphiphilic character governs its solubility and makes it a versatile building block in organic synthesis.
The conceptual foundation for the synthesis of this compound lies in the pioneering work of Alexander Williamson in 1850 on the formation of ethers. The Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an organohalide, remains a cornerstone of organic chemistry and a principal method for preparing such compounds.[2]
While the precise first synthesis of this compound is not prominently documented, its existence and utility were implied by the mid-20th century. For instance, a 1952 publication by Mousseron et al. in the Bulletin de la Société Chimique de France described the reduction of cyclohexyloxyacetic acid to 2-cyclohexyloxyethanol using lithium aluminum hydride, indicating that the parent acid was a known and accessible compound at the time.[3] The compound gained further prominence with the expansion of the fragrance industry, where its ester derivatives, such as allyl (cyclohexyloxy)acetate, became valued for their unique aromatic profiles.[4]
This guide will now systematically explore the technical details of this compound, from its synthesis to its potential applications, providing a foundational resource for the scientific community.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development. The data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71995-54-5 | [1][5] |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Cyclohexoxyacetic acid | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | |
| Boiling Point | ~305.8 °C at 760 mmHg (Predicted) | |
| Melting Point | 25-45 °C (Estimated) | |
| Density | 1.09 g/cm³ (Predicted) | |
| pKa | 4.0 - 4.5 (Estimated for alkoxyacetic acids) | |
| Solubility | Limited in water (~1-5 g/L); Soluble in polar organic solvents (alcohols, ethers, chloroform) | |
| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCC(CC1)OCC(=O)O |
Synthesis Methodologies and Experimental Protocols
The synthesis of this compound is predominantly achieved through two robust and well-established methods: the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity.
Method 1: Williamson Ether Synthesis
This classical approach involves the Sₙ2 reaction between a cyclohexoxide salt and a haloacetic acid derivative. The causality behind this method is the generation of a potent nucleophile (cyclohexoxide) which attacks the electrophilic carbon of the chloroacetate. This method is highly versatile but requires anhydrous conditions to prevent the reactive alkoxide from being quenched by water.
Caption: Workflow for Williamson Ether Synthesis of this compound.
Objective: To synthesize this compound from cyclohexanol and chloroacetic acid.
Materials:
-
Cyclohexanol
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl, concentrated and 6M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent (e.g., DMF, if using NaH)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanol (1 equivalent) in a suitable solvent. If using NaOH, an aqueous solution can be used. If using NaH (1.1 equivalents), use an anhydrous aprotic solvent like DMF and add the NaH portion-wise under an inert atmosphere (e.g., Nitrogen). Stir until hydrogen evolution ceases.
-
Reaction: Prepare a solution of chloroacetic acid (1 equivalent) neutralized with NaOH to form sodium chloroacetate. Add this solution dropwise to the freshly prepared sodium cyclohexoxide solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (typically 90-100°C) for 1-2 hours to ensure the reaction goes to completion.[6]
-
Cooling and Acidification: After the reflux period, cool the mixture to room temperature. Transfer the solution to a beaker and acidify by slowly adding concentrated HCl with stirring until the pH is ~1-2 (test with pH paper).[6] This step protonates the carboxylate salt to form the final carboxylic acid, which may precipitate.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined ether layers with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted chloroacetic acid. Caution: Vent the separatory funnel frequently as CO₂ will be generated.
-
Re-acidification and Final Extraction: The desired product will now be in the aqueous bicarbonate layer as its sodium salt. Carefully re-acidify this aqueous layer with 6M HCl to precipitate the product. Extract the final product again with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the final organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation or recrystallization if it is a solid at room temperature.
Method 2: Catalytic Hydrogenation
This method is a prominent industrial route, involving the reduction of the aromatic ring of phenoxyacetic acid or its esters to a cyclohexane ring. The key to this process is the selection of an appropriate metal catalyst and the control of reaction conditions (temperature and pressure) to achieve high conversion and selectivity, avoiding over-reduction of the carboxylic acid group.
Caption: Workflow for Catalytic Hydrogenation to produce this compound.
This protocol is adapted from patent literature, which often provides a range of conditions. The following represents a specific example.[7]
Objective: To synthesize ethyl 2-(cyclohexyloxy)acetate via catalytic hydrogenation, a precursor that can be hydrolyzed to the target acid.
Materials:
-
Ethyl phenoxyacetate
-
Rhodium on carbon (Rh/C, 5% w/w) or Platinum on carbon (Pt/C, 5% w/w) catalyst
-
Dehydrated ethanol (solvent)
-
High-pressure autoclave (hydrogenation reactor)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
Procedure:
-
Reactor Charging: In a 2L high-pressure autoclave, charge ethyl phenoxyacetate (e.g., 500g) and dehydrated ethanol (e.g., 600mL). Stir the mixture and heat gently (e.g., to 50°C) to ensure complete dissolution.
-
Catalyst Addition: Add the Rh/C catalyst (e.g., 10g) to the solution.[7]
-
Inerting the Reactor: Seal the autoclave. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.
-
Hydrogenation: Pressurize the reactor with hydrogen gas. The pressure and temperature are critical parameters that depend on the chosen catalyst.
-
Reaction Monitoring: Maintain the reaction under these conditions for 10-40 hours.[7] The reaction progress can be monitored by taking samples and analyzing them via Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as determined by GC), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas and purge with nitrogen.
-
Isolation: Discharge the reaction mixture and filter it to recover the catalyst. The catalyst can often be dried and reclaimed for future use.
-
Purification: The filtrate contains the product, ethyl 2-(cyclohexyloxy)acetate. Remove the ethanol solvent by distillation. The resulting crude product can be purified by vacuum distillation to yield the pure ester (GC purity often >99%).[7]
-
Hydrolysis (to obtain the acid): The purified ethyl ester can be hydrolyzed to this compound using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification with HCl.
Potential Biological Activity and Applications in Drug Discovery
While this compound is a valuable synthetic intermediate, particularly in the fragrance industry, its potential role in drug discovery warrants exploration. It is important to note that extensive public literature on the specific biological evaluation of this compound is limited. However, by examining its structural features and comparing it to known bioactive molecules, we can infer potential areas of interest for future research.
The core structure is related to phenoxyacetic acids, a class of compounds known to exhibit a range of biological activities, including herbicidal and potential anti-inflammatory effects.[3] The replacement of the aromatic phenyl ring with a saturated cyclohexyl ring significantly alters the molecule's properties, increasing its lipophilicity and conformational flexibility.[1] These changes can profoundly impact how the molecule interacts with biological targets like enzymes.
Potential as an Anti-inflammatory Agent
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The general structure of an acidic, lipophilic molecule is a common feature among COX inhibitors.
Given the structural similarity of this compound to other cyclooxygenase inhibitors that possess an acetic acid moiety, it is plausible that it could exhibit inhibitory activity against COX-1 and/or COX-2.[2] Future research should focus on direct in vitro enzymatic assays to determine its inhibitory potency (IC₅₀) and selectivity for COX isoforms.
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2-(Cyclohexyloxy)acetic acid pKa and acidity
An In-Depth Technical Guide to the pKa and Acidity of 2-(Cyclohexyloxy)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule, profoundly influencing its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive examination of this compound, a molecule of interest in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its acidity, detailing the structural features that dictate its pKa. Furthermore, this document presents a robust, field-proven experimental protocol for the precise determination of its pKa value using potentiometric titration, complete with data analysis and interpretation.
Introduction: The Significance of this compound and its Ionization Constant
This compound is an organic compound characterized by a carboxylic acid moiety linked to a cyclohexyl group via an ether bond.[1][2] Its molecular structure, combining a hydrophilic carboxyl group with a lipophilic cyclohexyl ring, makes it a versatile building block in organic synthesis and a scaffold for the development of novel therapeutic agents.[1][2] The compound's utility in drug discovery is linked to its potential interactions with biological systems, such as enzymes, where the carboxylic acid group can play a pivotal role in receptor binding through hydrogen bonding or ionic interactions.[2]
The extent to which this compound exists in its ionized (carboxylate) versus non-ionized (carboxylic acid) form is dictated by its pKa and the pH of the surrounding environment. This ionization behavior is critical in drug development, as it governs absorption, distribution, metabolism, and excretion (ADME) properties.[3] A precise understanding and empirical determination of the pKa are therefore indispensable for predicting a drug candidate's behavior in physiological systems and for guiding rational drug design.
This guide serves as a technical resource, providing both the theoretical framework for understanding the acidity of this molecule and a detailed experimental workflow for its empirical pKa determination.
Theoretical Framework: Structure-Acidity Relationship
The acidity of a carboxylic acid is a measure of its ability to donate a proton (H⁺) from its carboxyl group (-COOH). This dissociation is an equilibrium process, and the pKa is the pH at which the ionized (conjugate base, -COO⁻) and non-ionized forms are present in equal concentrations.[4] Any structural feature that stabilizes the resulting carboxylate anion will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[5][6]
The Inductive Effect of the Cyclohexyloxy Group
The structure of this compound features an oxygen atom at the α-position relative to the carboxyl group. Oxygen is a highly electronegative atom, and its presence introduces a significant electronic effect.
-
Electron-Withdrawing Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the carboxylic acid group through the sigma (σ) bonds. This phenomenon is known as the negative inductive effect (-I).[5][6]
-
Stabilization of the Conjugate Base: When the carboxylic acid donates its proton, a negative charge is left on the carboxylate group (-COO⁻). The electron-withdrawing nature of the adjacent cyclohexyloxy group helps to delocalize and stabilize this negative charge.[5] This stabilization of the conjugate base makes the proton donation more favorable.
-
Increased Acidity: By stabilizing the carboxylate anion, the inductive effect increases the strength of the acid.[5] Consequently, this compound is expected to be a stronger acid (i.e., have a lower pKa) than unsubstituted acetic acid (pKa ≈ 4.76).[7] The effect is analogous to that seen in glycolic acid (HOCH₂CO₂H, pKa = 3.83), where the hydroxyl group's oxygen also exerts an electron-withdrawing inductive effect.[5]
The diagram below illustrates how the inductive effect of the electronegative oxygen atom stabilizes the conjugate base, thereby increasing the acidity of the parent molecule.
Caption: Experimental workflow for potentiometric titration.
Data Analysis and Interpretation
The collected data—volume of titrant versus pH—is used to determine the pKa value graphically.
-
Generate the Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will produce a characteristic sigmoidal curve. [8]
-
Determine the Equivalence Point (Vₑ): The equivalence point is the point on the curve where the moles of added NaOH equal the initial moles of the acid. This corresponds to the inflection point of the sigmoid curve, where the slope (dpH/dV) is at its maximum. This can be identified visually or more accurately by plotting the first derivative (dpH/dV vs. V) and finding the peak.
-
Calculate the Half-Equivalence Point (V₁/₂): The half-equivalence point is simply half the volume of the equivalence point (V₁/₂ = Vₑ / 2). [9]
-
Determine the pKa: According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at the half-equivalence point, the concentration of the acid ([HA]) is equal to the concentration of its conjugate base ([A⁻]). [4]At this point, the log term becomes log(1) = 0, and therefore, pH = pKa . [4][9]Locate the volume at the half-equivalence point on the x-axis of your titration curve and find the corresponding pH on the y-axis. This pH value is the experimental pKa of this compound.
Data Summary Table
All quantitative data should be organized for clarity and reproducibility.
| Parameter | Value | Units |
| Mass of this compound | e.g., 0.1582 | g |
| Concentration of NaOH | e.g., 0.1000 | M |
| Volume at Equivalence Point (Vₑ) | Calculated from graph | mL |
| Volume at Half-Equivalence Point (V₁/₂) | Vₑ / 2 | mL |
| pH at Half-Equivalence Point | Read from graph | pH units |
| Experimental pKa | pH at V₁/₂ |
Conclusion
This guide has detailed the theoretical basis for the acidity of this compound, attributing its acidic strength primarily to the electron-withdrawing inductive effect of the α-ether oxygen, which stabilizes the carboxylate conjugate base. A robust and precise method for the experimental determination of its pKa via potentiometric titration has been presented. The accurate determination of this crucial parameter is essential for professionals in drug development and chemical research, as it provides fundamental insights into the molecule's behavior in chemical and biological systems, directly impacting its potential as a therapeutic agent.
References
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Quantum Chemical Blueprint: A Technical Guide to 2-(Cyclohexyloxy)acetic Acid for Advanced Drug Development
Part 1: Introduction
The Significance of 2-(Cyclohexyloxy)acetic Acid in Medicinal Chemistry
This compound is a molecule of significant interest in the landscape of modern medicinal chemistry. Its structure, characterized by a carboxylic acid group, a stable ether linkage, and a non-aromatic cyclohexyl ring, presents a versatile scaffold for the synthesis of a wide array of derivatives.[1] The carboxylic acid moiety is a common feature in numerous marketed drugs, playing a crucial role in drug-target interactions through its ability to form strong electrostatic interactions and hydrogen bonds.[2][3][4][5][6] The cyclohexyl group imparts a notable degree of lipophilicity, a key physical property that can enhance a molecule's ability to traverse biological membranes.[1][7][8][][10][11] This combination of features makes this compound and its derivatives promising candidates for the development of novel therapeutics.
The Role of Quantum Chemical Calculations in Modern Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, traditionally fraught with high costs and a significant attrition rate.[12] In recent years, computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[12] Quantum chemical calculations, in particular, provide a powerful lens through which we can examine molecules at the subatomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods allow us to predict a wide range of molecular properties, from geometric and electronic structures to spectroscopic characteristics, thereby enabling a more rational and targeted approach to drug design.
Objectives of this Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a comprehensive overview of the application of quantum chemical calculations to the study of this compound. We will delve into the theoretical underpinnings of the chosen computational methodology, present a detailed, step-by-step protocol for performing the calculations, and discuss the interpretation of the results in the context of drug discovery. By the end of this guide, the reader will have a clear understanding of how to leverage quantum chemistry to unlock the full potential of this promising molecule.
Part 2: Theoretical Background and Computational Methodology
Fundamentals of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. Unlike traditional wave-function-based methods, which can be computationally expensive, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the study of molecules relevant to drug discovery.
Selection of Computational Parameters: The "Why" Behind the "How"
The reliability of DFT calculations is highly dependent on the choice of computational parameters. Here, we justify the selection of the functional, basis set, and solvation model for the study of this compound.
The choice of the exchange-correlation functional is critical in DFT. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a good balance of accuracy and computational efficiency.[13][14][15][16][17] It has been shown to provide reliable results for a wide range of molecular properties, including geometries, energies, and electronic structures of organic compounds.[13][14][15][16]
A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, a split-valence double-zeta basis set, is a popular choice for calculations on small to medium-sized organic molecules.[18][19][20] The "(d,p)" designation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.[21]
Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent on the properties of the molecule. The Polarizable Continuum Model (PCM) is an implicit solvation model that treats the solvent as a continuous dielectric medium.[22][23][24][25][26] This approach provides a computationally efficient way to capture the bulk electrostatic effects of the solvent, which can significantly influence the geometry and electronic properties of the solute.[22][24][26]
Step-by-Step Computational Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using the chosen methodology.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-31G(d,p) basis set.
-
Incorporate the PCM to model the effects of water as the solvent.
-
Run the calculation until the forces on the atoms are close to zero, indicating that a minimum energy structure has been found.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
The results of this calculation can also be used to predict the infrared (IR) spectrum of the molecule.
-
-
Single-Point Energy and Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and other molecular properties.
-
Generate output files containing information about the molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential, and other relevant electronic descriptors.
-
Caption: A schematic of the computational workflow.
Part 3: Results and In-Depth Discussion
Molecular Geometry Optimization
The geometry optimization will yield the most stable 3D conformation of this compound. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be extracted and analyzed. These parameters provide insights into the molecule's shape and steric hindrance, which are important for its interaction with biological targets.
| Parameter | Description |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-O, O-H). |
| Bond Angles | The angles formed by three connected atoms. |
| Dihedral Angles | The torsional angles that define the conformation of the molecule. |
| Caption: Key geometric parameters from optimization. |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.[27][28][29][30][31]
| Orbital | Significance |
| HOMO Energy | Indicates the molecule's electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates the molecule's electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Caption: Significance of frontier molecular orbitals. |
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[32][33][34][35][36] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group, highlighting their role as potential hydrogen bond acceptors.
Caption: Interpreting an MEP map for reactivity.
Quantitative Structure-Activity Relationship (QSAR) Descriptors
The results of quantum chemical calculations can be used to derive a variety of molecular descriptors for use in Quantitative Structure-Activity Relationship (QSAR) models.[37][38][39][40][41] These descriptors quantify various aspects of a molecule's electronic and structural properties and can be correlated with its biological activity.
| Descriptor | Description |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| Polarizability | The ease with which the electron cloud can be distorted by an electric field. |
| Atomic Charges | The partial charges on each atom in the molecule. |
| HOMO/LUMO Energies | As described above, related to reactivity. |
| Caption: Key QSAR descriptors from quantum calculations. |
Part 4: Applications in Drug Development and Future Perspectives
Guiding Lead Optimization
The insights gained from quantum chemical calculations can be invaluable in the lead optimization phase of drug discovery. For example, if a particular region of the molecule is identified as being crucial for binding to a target, chemical modifications can be proposed to enhance this interaction. Similarly, if the calculations suggest that the molecule has poor metabolic stability, modifications can be made to block potential sites of metabolism.
Predicting ADMET Properties
The calculated molecular descriptors can be used as input for computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate.[12][42][43][44][45] Early prediction of these properties can help to identify and eliminate compounds with unfavorable ADMET profiles, thereby reducing the likelihood of late-stage failures in drug development.[42][43]
Caption: Application of calculations in drug development.
Future Directions: AI and Machine Learning in Synergy with Quantum Chemistry
The future of computational drug discovery lies in the synergy between quantum chemistry and artificial intelligence (AI). Machine learning models can be trained on large datasets of quantum chemical data to predict molecular properties with even greater speed and accuracy. This will enable the rapid screening of vast virtual libraries of compounds, further accelerating the discovery of new and effective medicines.
Part 5: Conclusion
Quantum chemical calculations offer a powerful and versatile toolkit for the study of molecules with therapeutic potential. In this guide, we have provided a comprehensive overview of how these methods can be applied to this compound, a molecule of significant interest in medicinal chemistry. By following the detailed protocol and carefully interpreting the results, researchers can gain a deep understanding of the molecule's properties and its potential as a drug candidate. The integration of these computational approaches into the drug discovery workflow is not just a matter of efficiency; it is a fundamental shift towards a more rational and predictive science, ultimately leading to the development of safer and more effective medicines.
Part 6: References
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Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved from [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Semantic Scholar. Retrieved from [Link]
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How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
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How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. Retrieved from [Link]
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Progress in computational methods for the prediction of ADMET properties. (2002, May). PubMed. Retrieved from [Link]
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An overview of prediction and evaluation of ADMET properties of drug and chemicals. (n.d.). International Journal of Scientific Development and Research - IJSDR. Retrieved from [Link]
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Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Semantic Scholar. Retrieved from [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Semantic Scholar. Retrieved from [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007, May 24). Journal of Chemical Theory and Computation - ACS Publications. Retrieved from [Link]
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Tutorial: Molecular Descriptors in QSAR. (n.d.). UC Santa Barbara. Retrieved from [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024, November 5). ChemRxiv. Retrieved from [Link]
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Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). RSC Publishing. Retrieved from [Link]
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Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2018). Semantic Scholar. Retrieved from [Link]
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Quantum-Chemical Descriptors in QSAR/QSPR Studies. (n.d.). ACS Publications. Retrieved from [Link]
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Quantum Chemical Descriptors in QSAR/QSPR. (n.d.). Scribd. Retrieved from [Link]
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Polarizable Continuum Model. (n.d.). Octopus. Retrieved from [Link]
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HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]
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Quantum-Chemical Descriptors in QSAR/QSPR Studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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What is the importance of carboxylic group in the structure of drugs?. (2021, January 12). ResearchGate. Retrieved from [Link]
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The Polarizable Continuum Model (PCM). (n.d.). Group of Prof. Hendrik Zipse. Retrieved from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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12.2.2 Polarizable Continuum Models. (n.d.). Q-Chem Manual. Retrieved from [Link]
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Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. (2025, November 13). MDPI. Retrieved from [Link]
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HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (n.d.). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
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Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco. Retrieved from [Link]
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Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). Retrieved from [Link]
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Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
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Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). ACS Publications. Retrieved from [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Retrieved from [Link]
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Basis Sets. (2021, May 17). Gaussian.com. Retrieved from [Link]
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Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024, September 9). arXiv. Retrieved from [Link]
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6-31G+ vs 6-31G+(d, p) which one is more reliable?. (2019, April 29). ResearchGate. Retrieved from [Link]
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Lipophilic Efficiency as an Important Metric in Drug Design. (2018, March 28). Journal of Medicinal Chemistry. Retrieved from [Link]
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2-cyclohexyloxyethanol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Molecular Modeling of 2-(Cyclohexyloxy)acetic Acid
Abstract
This technical guide provides a comprehensive framework for the molecular modeling of 2-(cyclohexyloxy)acetic acid, a versatile organic molecule with applications ranging from a synthetic intermediate in the fragrance industry to a potential scaffold in agrochemical and pharmaceutical research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a field-proven perspective on the rationale behind key computational choices, ensuring a robust and self-validating modeling workflow. We will explore essential techniques from initial conformational analysis using molecular mechanics to in-depth electronic structure and acidity (pKa) prediction with Density Functional Theory (DFT), and finally, an examination of its dynamic behavior in an aqueous environment through molecular dynamics (MD) simulations.
Introduction: The Scientific Case for Modeling this compound
This compound (Figure 1) is a molecule of subtle complexity. Its structure marries a flexible, non-aromatic cyclohexyl ring with a critical carboxylic acid moiety via a stable ether linkage.[2] This combination of a hydrophobic ring and a hydrophilic, ionizable group bestows upon it a chemical character that is highly sensitive to its environment.[1] Its potential roles as a plant growth regulator, an anti-inflammatory agent, or a precursor to more complex molecules necessitate a deep understanding of its three-dimensional structure, electronic properties, and behavior in solution.[1][2]
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, accelerating timelines and reducing costs by providing predictive insights into molecular behavior before synthesis.[3] By constructing a detailed computational model, we can answer critical questions:
-
What are the most stable three-dimensional arrangements (conformers) of the molecule?
-
What is its precise electronic structure, and where are the likely sites for chemical reactions?
-
How does its acidity (pKa) influence its charge state at physiological pH?
-
How does it interact with its environment, particularly with water?
This guide will provide the theoretical grounding and step-by-step protocols to address these questions, empowering researchers to build predictive and reliable models of this compound and similar small molecules.
Foundational Principles: Choosing the Right Tools for the Job
The success of any molecular modeling study hinges on the judicious selection of theoretical methods and parameters. This is not a one-size-fits-all process; the choice is dictated by the scientific question at hand and the required balance between accuracy and computational cost.[4]
The Two Pillars: Molecular Mechanics (MM) and Quantum Mechanics (QM)
Our workflow will leverage two complementary computational pillars:
-
Molecular Mechanics (MM): A classical approach that treats atoms as spheres and bonds as springs. MM methods use a set of parameters known as a force field to calculate the potential energy of a system. They are computationally inexpensive and ideal for exploring the vast conformational space of flexible molecules or running long-timescale molecular dynamics simulations.[4]
-
Quantum Mechanics (QM): A more fundamental approach that explicitly models the electronic structure of a molecule by solving approximations of the Schrödinger equation.[5] QM methods, particularly Density Functional Theory (DFT) , provide highly accurate geometries and electronic properties but are computationally more demanding.[6] They are essential for understanding reactivity, bond properties, and for calculations where bond breaking or formation occurs.[7]
Our strategy will be to use MM for initial, broad exploration and MD simulations, followed by high-accuracy QM calculations on key structures identified in the initial screening.
The Importance of Solvation Models
Most chemical and biological processes occur in solution. The solvent can dramatically influence a molecule's conformation and properties.[8] We will consider two primary ways to model these effects:
-
Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient and excellent for QM calculations. Common models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).[8][9]
-
Explicit Solvation: Individual solvent molecules (e.g., water) are included in the simulation box. This provides a more detailed, atomistic view of solute-solvent interactions but significantly increases computational cost. This is the standard for molecular dynamics simulations.[10]
Workflow Part I: Conformational Landscape Analysis
The flexibility of the cyclohexyl ring and the rotatable bonds of the ether linkage mean that this compound can exist in numerous conformations. Identifying the low-energy conformers is the critical first step in any modeling study.
Causality Behind the Choice: Why Start with Molecular Mechanics?
A full QM scan of all rotatable bonds would be computationally prohibitive. We begin with a force field-based conformational search. The choice of force field is crucial. For general organic molecules, several well-validated options exist:
-
GAFF/GAFF2 (General Amber Force Field): Designed to be compatible with the AMBER force fields used for proteins and nucleic acids, making it a strong choice for biomolecular applications.[11][12]
-
OPLS (Optimized Potentials for Liquid Simulations): As the name suggests, this family of force fields is well-parameterized for condensed-phase properties.
-
OpenFF (Open Force Field, e.g., "Sage"): A modern force field that uses direct chemical perception, allowing it to generalize well to a diverse range of chemistries.[13]
For this guide, we will proceed with a GAFF2-based approach due to its widespread use and robustness.
Experimental Protocol: Systematic Conformational Search
This protocol outlines a systematic scan of the key dihedral angles using a molecular modeling package like Gaussian with GaussView.[1][14]
-
Build the Molecule: Construct this compound in a molecular editor (e.g., GaussView, Avogadro). Ensure the initial geometry is reasonable (e.g., the cyclohexane ring is in a chair conformation).
-
Identify Key Dihedrals: The two most significant flexible bonds are the C-O-C-C ether linkage and the O-C-C=O bond of the acid group.
-
Set Up the Scan Calculation:
-
In your software (e.g., Gaussian), select a redundant coordinate scan.
-
Define the first dihedral angle (e.g., C-O-C-C) to be scanned over 360 degrees in steps of 15 degrees.
-
Define the second dihedral angle (O-C-C=O) to be scanned similarly.
-
Method Selection: Choose a computationally inexpensive method for this initial scan. A semi-empirical method like PM7 or a small basis set DFT calculation (e.g., B3LYP/3-21G) is appropriate.
-
-
Execute and Analyze: Run the calculation. The output will be a potential energy surface (PES) showing the energy as a function of the two dihedral angles.
-
Identify Minima: From the PES plot, identify the coordinates of the low-energy minima. Extract the geometries corresponding to these minima for further refinement.
Workflow Part II: High-Accuracy Quantum Chemical Calculations
With a set of unique, low-energy conformers, we now refine their geometries and calculate their electronic properties using the more accurate, but costly, DFT method.
Causality Behind the Choice: Selecting a DFT Functional and Basis Set
-
DFT Functional: The choice of functional is critical for accuracy. For general-purpose calculations on organic molecules, hybrid functionals that mix Hartree-Fock exchange with DFT exchange are often a good starting point. B3LYP is a widely used and well-benchmarked functional.[15] For potentially improved performance, especially with non-covalent interactions, a dispersion-corrected functional like ωB97X-D or a functional from the M06 family (M06-2X ) can be used.[16] We will proceed with the popular B3LYP functional for general applicability.
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.[17] A good balance between accuracy and cost for a molecule of this size is a Pople-style, split-valence basis set with polarization and diffuse functions.
-
6-311+G(d,p): This is a robust choice. "6-311" indicates a triple-zeta quality for valence electrons, "+" adds diffuse functions on heavy atoms (important for anions and weak interactions), and "(d,p)" adds polarization functions to both heavy atoms (d) and hydrogens (p), which are crucial for describing bond angles correctly.[15][18]
-
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol should be run for each low-energy conformer identified in Part I.
-
Prepare Input File: Use the geometry of a conformer as the starting point in a new input file for a QM software package (e.g., Gaussian, ORCA).
-
Set Up the Calculation:
-
Job Type: Opt Freq (This tells the software to first perform a geometry optimization and then, upon successful convergence, run a vibrational frequency calculation).
-
Method: B3LYP/6-311+G(d,p)
-
Solvation: SCRF=(SMD, Solvent=Water) (This applies the SMD implicit water model).
-
-
Execute and Validate: Run the calculation.
-
Optimization Convergence: Ensure the optimization job completes successfully, meeting all convergence criteria.
-
Frequency Analysis: The most critical validation step is to check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[19] If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a stable conformer, and should be discarded or re-examined.[19]
-
-
Data Extraction: From the output file of the successfully calculated conformer, extract the final optimized energy (including zero-point vibrational energy) and other properties of interest.
| Parameter | Recommended Setting | Rationale |
| Job Type | Opt Freq | Ensures the final structure is a true minimum and provides thermodynamic data.[20] |
| Functional | B3LYP | A well-balanced hybrid functional for general organic molecules.[15] |
| Basis Set | 6-311+G(d,p) | Provides flexibility for electrons and accurately describes polarization.[15][18] |
| Solvation | SMD (Water) | An accurate implicit model for calculating solvation free energies.[21] |
Table 1: Recommended Quantum Mechanical Calculation Parameters.
Analysis of Electronic Properties
From the validated QM calculations, we can derive chemically meaningful insights.
-
Relative Energies: By comparing the final energies of all stable conformers, we can determine their relative populations at a given temperature using the Boltzmann distribution.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of molecular stability.[22][23]
-
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.[23]
Workflow Part III: Predicting Acidity (pKa)
The carboxylic acid group means that this compound can exist in a neutral (protonated) or anionic (deprotonated) state depending on the pH. The pKa is the pH at which these two states are present in equal concentrations. Predicting this value is crucial for understanding its behavior in biological systems.
Causality Behind the Choice: The Direct pKa Calculation Method
We will use a "direct" method, which involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[21] This requires separate, high-accuracy QM calculations on both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
R-COOH (aq) ⇌ R-COO⁻ (aq) + H⁺ (aq)
The pKa is then calculated from the free energy of this reaction. Recent studies have shown that including a small number of explicit water molecules at the reaction center, in addition to the implicit solvent model, can improve accuracy for carboxylic acids.[21]
Experimental Protocol: pKa Calculation
-
Model Preparation:
-
Take the lowest energy conformer of the neutral acid from Part II.
-
Create the conjugate base by deleting the acidic proton from the carboxyl group.
-
For improved accuracy, add two explicit water molecules hydrogen-bonded to the carboxyl/carboxylate group in both the neutral and anionic structures.
-
-
Perform QM Calculations:
-
Run a full Opt Freq calculation on the neutral acid + 2 H₂O complex using the same high-level method as before (B3LYP/6-311+G(d,p) with SMD=Water).
-
Run a full Opt Freq calculation on the anionic base + 2 H₂O complex using the identical method.
-
-
Extract Free Energies: From the output files, find the "Sum of electronic and thermal Free Energies" for both the neutral complex (G_acid_complex) and the anionic complex (G_base_complex).
-
Calculate ΔG:
-
Calculate the free energy of the reactants: G_reactants = G_acid_complex
-
Calculate the free energy of the products: G_products = G_base_complex + G_H₂O (where G_H₂O is the free energy of a single water molecule calculated separately with the same method).
-
The free energy change of deprotonation is: ΔG_deprot = G_products - G_reactants.
-
-
Calculate pKa: Use the following formula: pKa = ΔG_deprot / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K). A correction factor based on the experimental gas-phase free energy of the proton is often required for absolute accuracy.
| Species | Calculation Type | Level of Theory | Solvation |
| Acid + 2 H₂O | Opt Freq | B3LYP/6-311+G(d,p) | SMD (Water) |
| Base + 2 H₂O | Opt Freq | B3LYP/6-311+G(d,p) | SMD (Water) |
| H₂O | Opt Freq | B3LYP/6-311+G(d,p) | SMD (Water) |
Table 2: Summary of Calculations Required for pKa Prediction.
Workflow Part IV: Molecular Dynamics (MD) Simulation
While QM calculations provide a static, minimum-energy picture, MD simulations reveal how the molecule behaves and interacts with its environment over time. This is essential for understanding properties like solvation structure and conformational dynamics.
Causality Behind the Choice: System Setup and Force Field Parameterization
Running an MD simulation requires several preparatory steps. We will use GROMACS, a powerful and free open-source MD engine.
-
Topology and Parameter Generation: The force field (e.g., GAFF2) needs to be applied to our molecule. This involves assigning atom types and calculating partial atomic charges. The Antechamber tool from the AmberTools suite is commonly used for this, often deriving charges from a preliminary QM calculation (e.g., using the RESP or AM1-BCC method).
-
Solvation: We will place the molecule in a simulation box (e.g., a cubic box) and fill it with an explicit water model. Common water models include TIP3P or SPC/E.
-
Ionization State: Based on our pKa calculation, we will set the initial protonation state of the carboxylic acid. If the simulation pH is intended to be well above the pKa (e.g., pH 7.4), the molecule should be deprotonated.
-
Neutralization: We will add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
Experimental Protocol: MD Simulation Workflow
A typical MD workflow involves three main stages after the initial setup.
-
Energy Minimization: The initial system, with the solute placed in water, will have unfavorable atomic clashes. A steep descent or conjugate gradient energy minimization is performed to relax the system and remove these high-energy contacts.
-
Equilibration (NVT and NPT): The system is gradually brought to the desired temperature and pressure. This is typically done in two phases:
-
NVT Ensemble (Constant Volume and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the solute to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Pressure and Temperature): The pressure is coupled to a barostat to bring the system to the correct density (e.g., 1 atm). The positional restraints on the solute are gradually released.
-
-
Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the production simulation is run for the desired length of time (e.g., 50-100 nanoseconds). Atomic coordinates are saved at regular intervals for later analysis.
Analysis of MD Trajectories
The output of the MD simulation is a trajectory file containing the positions of all atoms over time. Analysis of this trajectory can yield valuable insights, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Radial Distribution Functions (RDFs): To understand the solvation shell structure, for example, by plotting the distribution of water oxygen atoms around the carboxylate group.
-
Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds between the solute and surrounding water molecules.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step workflow for the comprehensive molecular modeling of this compound. By integrating molecular mechanics for conformational searching, high-accuracy quantum mechanics for energetics and electronic properties, and molecular dynamics for studying behavior in solution, researchers can build a holistic and predictive model of this molecule. The principles and protocols detailed herein are not limited to this specific compound; they provide a robust and adaptable template for the computational investigation of a wide array of small, flexible organic molecules that are central to research in chemistry, biology, and materials science.
References
- Hahn, D. (2020). Benchmark: OpenFF performance on small molecule energies and geometries.
- Bhatt, P. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS.
- Hahn, D. F., et al. (2021). Benchmark assessment of molecular geometries and energies from small molecule force fields. PeerJ Physical Chemistry. [Link]
- Ries, M. L., et al. (2022). Development and Benchmarking of Open Force Field 2.0.0: The Sage Small Molecule Force Field.
- Hahn, D. F., et al. (2021). Benchmark assessment of molecular geometries and energies from small molecule force fields.
- Hahn, D. F., et al. (2020). Benchmark assessment of molecular geometries and energies from small molecule force fields. ChemRxiv. [Link]
- Wikipedia. (n.d.). Solvent model. [Link]
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- Fiveable. (n.d.). Explicit solvent models and QM/MM approaches. [Link]
- atomistica.online. (n.d.).
- Kubicki, J. D. (2001). Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Reviews in Mineralogy and Geochemistry. [Link]
- Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]
- Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
- Fiveable. (n.d.). Solvent Effects and Implicit Models. [Link]
- ResearchGate. (2022). How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule?. [Link]
- Pizzo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]
- ResearchGate. (2024). Basis set and methods for organic molecules. [Link]
- Stroganov, O. V., et al. (2016). Accuracy comparison of several common implicit solvent models and their implementations in the context of protein-ligand binding. Journal of Computer-Aided Molecular Design. [Link]
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- Computational Soft-Matter Lab. (2023).
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- Lemkul, J. (n.d.). GROMACS Tutorials. [Link]
- Yilmaz, H., et al. (2021). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. [Link]
- Pogorelov, T. V., & Hallock, M. (2011). QUANTUM CHEMISTRY WITH GAUSSIAN: A VERY BRIEF INTRODUCTION (PART 2). School of Chemical Sciences, UIUC. [Link]
- Chem Help ASAP. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. YouTube. [Link]
- Reddit. (2023). [GROMACS] How to parametrize a big molecule by merging the topologies of smaller molecules?. [Link]
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- Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. [Link]
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- Theoretical Molecular Modeling. (2020). Conformation Analysis with gaussian 09. YouTube. [Link]
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Methodological & Application
2-(Cyclohexyloxy)acetic acid as a catalyst in organic synthesis
An In-depth Guide to 2-(Cyclohexyloxy)acetic Acid: From Versatile Building Block to Theoretical Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on this compound, focusing on its established role as a versatile synthetic intermediate and exploring its theoretical potential as a Brønsted acid catalyst in organic synthesis. As a molecule combining a reactive carboxylic acid, a stable ether linkage, and a lipophilic cyclohexyl ring, it offers a unique scaffold for chemical modification and the development of complex molecular architectures.
Introduction: A Molecule of Untapped Potential
This compound is an organic compound characterized by a cyclohexyl group linked to an acetic acid moiety via an ether bond. Its strategic value in research and synthesis stems from the interplay of its three key structural features: the reactive carboxylic acid group, the robust ether linkage, and the conformationally flexible, lipophilic cyclohexyl ring.[1] While not commonly documented as a catalyst itself, its primary role is a highly versatile building block for synthesizing a diverse range of derivatives, from fragrances to potential pharmaceutical prodrugs.[1][2] This guide will detail its synthesis, its application in forming valuable esters and amides, and delve into the theoretical underpinnings of its potential catalytic activity.
Synthesis of this compound
The preparation of this compound is predominantly achieved through two reliable and well-documented methods: the catalytic hydrogenation of phenoxyacetic acid and the Williamson ether synthesis.[1]
Catalytic Hydrogenation
An efficient and common industrial method involves the catalytic hydrogenation of phenoxyacetic acid or its esters.[1][2] This reaction directly saturates the aromatic ring to yield the desired cyclohexyloxy derivative. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Table 1: Typical Conditions for Catalytic Hydrogenation [2]
| Catalyst | Temperature | Pressure | Yield |
| Nickel/Platinum/Rhodium/Ruthenium | 120°C | 9 MPa | >98% |
Williamson Ether Synthesis
This classic method involves the reaction of sodium cyclohexoxide with chloroacetic acid.[2] It provides a reliable laboratory-scale synthesis route.
Application as a Synthetic Intermediate: Detailed Protocols
The true utility of this compound lies in its function as a precursor for more complex molecules. The carboxylic acid group is readily transformed into esters, amides, and other derivatives.
Protocol 1: Synthesis of Allyl 2-(Cyclohexyloxy)acetate
Allyl 2-(Cyclohexyloxy)acetate is a valuable fragrance ingredient known for its fruity, pineapple-like aroma.[2] Its synthesis is a prime example of Fischer-Speier esterification, where this compound is a key reactant.
Objective: To synthesize Allyl 2-(Cyclohexyloxy)acetate via acid-catalyzed esterification.
Materials:
-
This compound
-
Allyl alcohol
-
Sulfuric acid (catalytic amount)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), allyl alcohol (1.5 eq), and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the mixture.
-
Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed (usually 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Allyl 2-(Cyclohexyloxy)acetate.
Table 2: Reaction Parameters for Allyl 2-(Cyclohexyloxy)acetate Synthesis [2]
| Parameter | Value |
| Reactant Ratio | 1.5:1 (Alcohol:Acid) |
| Catalyst | Sulfuric Acid |
| Temperature | 50-140°C (Reflux) |
| Typical Yield | 84-86% |
Protocol 2: Synthesis of N-Substituted 2-(Cyclohexyloxy)acetamides
Amide derivatives of this compound are of interest in pharmaceutical research.[1] The synthesis involves activating the carboxylic acid followed by reaction with a primary or secondary amine.
Objective: To synthesize an N-substituted 2-(Cyclohexyloxy)acetamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Saturated ammonium chloride solution
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(cyclohexyloxy)acetyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution. The crude amide can be purified by recrystallization or column chromatography.
Theoretical Potential as a Brønsted Acid Catalyst
While its primary role is as a substrate, the carboxylic acid moiety of this compound gives it the intrinsic properties of a Brønsted acid. In theory, it could function as a catalyst in acid-mediated reactions, such as esterifications or acetal formations, by donating a proton to activate an electrophile.
Mechanism of Action
The general mechanism for Brønsted acid catalysis involves the protonation of an electrophile, which increases its reactivity towards a nucleophile.[3] After the key bond-forming step, the catalyst is regenerated through deprotonation.
Caption: A generalized catalytic cycle for a reaction mediated by a Brønsted acid like this compound.
Field Insights and Limitations
Although theoretically plausible, the use of this compound as a catalyst is not prevalent in the literature. Several factors may contribute to this:
-
Cost and Availability: Simpler carboxylic acids like acetic acid or mineral acids are more economical and readily available.
-
Steric Hindrance: The bulky cyclohexyl group might sterically hinder the approach of substrates to the catalytic site compared to smaller acids.
-
Molecular Weight: Its higher molecular weight makes it less efficient on a per-gram basis compared to smaller catalysts.
Despite these limitations, it could potentially be explored in systems where its lipophilic character might be advantageous, for instance, in reactions conducted in non-polar solvents where it may exhibit improved solubility.
Conclusion
This compound is a valuable and versatile molecule in the synthetic chemist's toolbox. While its documented applications are centered on its role as a key building block for creating complex esters and amides, its inherent acidity presents theoretical opportunities for catalytic applications. The detailed protocols provided herein serve as a practical guide for leveraging its established reactivity, while the exploration of its potential catalytic nature encourages further investigation into new and innovative synthetic methodologies.
References
- Google Patents. (2014). WO2014100730A1 - Prmt5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof.
- Google Patents. (2020). CN121079150A - Improvements in or relating to organic compounds.
- Google Patents. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Catalysis Science & Technology (RSC Publishing). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.
- National Institutes of Health (NIH). (2017). Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones.
- ResearchGate. The yields of cyclohexyl acetate in the esterification of acetic acid....
- RSC Publishing. Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones.
- ResearchGate. (2017). Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones.
- YouTube. (2019, August 4). 01.04 Brønsted Acid Catalysis.
Sources
High-Yield Synthesis of 2-(Cyclohexyloxy)acetic Acid: An Application Protocol
Abstract
2-(Cyclohexyloxy)acetic acid is a valuable chemical intermediate with applications in pharmaceuticals, agriculture, and the fragrance industry.[1] Its structure, featuring a carboxylic acid, an ether linkage, and a lipophilic cyclohexyl group, makes it a versatile building block for more complex molecules.[2] This document provides a detailed, high-yield protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming the ether bond.[1][2] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
Introduction and Synthesis Strategy
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] In this specific application, a cyclohexoxide ion, formed by the deprotonation of cyclohexanol with a strong base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.[4][5]
The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.[6] While various bases can be used, aqueous sodium hydroxide (NaOH) is an effective, economical, and safer choice compared to reagents like sodium hydride for this particular transformation.[7][8] The reaction is typically performed in water or a mixture of water and an alcohol, with heating to ensure a reasonable reaction rate.[8][9]
Visualized Experimental Workflow
The overall process, from initial reagent setup to final product isolation, is outlined in the diagram below. This workflow ensures a systematic and efficient execution of the synthesis.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This protocol involves corrosive and irritant chemicals. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps should be performed in a well-ventilated fume hood.
Materials & Reagents:
-
Cyclohexanol
-
Sodium Hydroxide (NaOH) pellets
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Stoichiometry and Reagent Data:
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Cyclohexanol | 100.16 | 1.0 | 0.100 | 10.0 | 10.4 | 0.962 |
| Sodium Hydroxide | 40.00 | 2.2 | 0.220 | 8.8 | - | - |
| Chloroacetic Acid | 94.50 | 1.1 | 0.110 | 10.4 | - | - |
| Deionized Water | 18.02 | - | - | - | 50 | 1.00 |
Step-by-Step Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, carefully dissolve 8.8 g (0.220 mol) of sodium hydroxide in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool slightly.
-
Alkoxide Formation: To the aqueous NaOH solution, add 10.0 g (0.100 mol) of cyclohexanol. Swirl the flask to ensure mixing.
-
Setup for Reflux: Equip the flask with a reflux condenser and place it in a heating mantle.
-
Addition of Chloroacetic Acid: Cautiously add 10.4 g (0.110 mol) of chloroacetic acid to the reaction mixture through the condenser.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-110°C) and maintain this temperature for 2-4 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Transfer the solution to a beaker and cool further in an ice bath.
-
Product Precipitation: In a fume hood, slowly and carefully acidify the cold reaction mixture by adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper, continuing to add acid until the pH is 1-2. A white precipitate of this compound will form.[7]
-
Isolation (Option A - Filtration): If a large amount of clean solid precipitates, it can be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
Isolation (Option B - Extraction): For maximum yield, transfer the acidified mixture to a separatory funnel. Extract the product from the aqueous layer three times with 50 mL portions of diethyl ether.[6]
-
Purification: Combine the organic extracts. Wash the combined organic layer once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Final Product: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white to off-white solid.
-
Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized from a minimal amount of hot water or a suitable solvent mixture (e.g., ethanol/water) to achieve high purity.[7]
Mechanistic Rationale and Optimization
The Role of Excess Base: Two equivalents of base are used in this protocol. The first equivalent deprotonates the cyclohexanol to form the reactive sodium cyclohexoxide nucleophile. The second equivalent neutralizes the carboxylic acid group of the chloroacetic acid reagent. This in-situ neutralization is crucial as it prevents the acidic proton from quenching the newly formed cyclohexoxide, thereby maximizing the concentration of the active nucleophile. A similar strategy is employed in the synthesis of various aryloxyacetic acids.[9][10]
Choice of Alkylating Agent: Chloroacetic acid is an ideal alkylating agent for this synthesis. The carbon atom bonded to the chlorine is a primary carbon, which is highly susceptible to SN2 attack and less prone to competing elimination reactions that can occur with secondary or tertiary halides.[4][6]
Temperature and Solvent: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. Water is an effective solvent as it readily dissolves the ionic intermediates (sodium cyclohexoxide and sodium chloroacetate) and is non-flammable.[8] The use of polar aprotic solvents like DMF or DMSO can sometimes accelerate SN2 reactions, but water provides a good balance of reactivity, cost, and safety for this specific synthesis.[6]
Work-up and Purification: Acidification is a critical step that protonates the sodium 2-(cyclohexyloxy)acetate salt formed during the reaction, rendering the final product, this compound, insoluble in the aqueous solution and allowing for its isolation.[7] The subsequent extraction into an organic solvent followed by washing and drying efficiently removes inorganic byproducts (NaCl) and any remaining water.
Expected Results and Characterization
Following this protocol, a high yield of this compound is expected, typically in the range of 85-95%. The final product should be a white crystalline solid.
Characterization Data:
-
Molecular Formula: C₈H₁₄O₃[11]
-
Molecular Weight: 158.20 g/mol [11]
-
Appearance: White to off-white solid
-
Solubility: Limited solubility in water, but good solubility in polar organic solvents like alcohols and ethers.[1]
-
Purity Assessment: Purity can be confirmed by measuring the melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy).
References
- Google Patents. (n.d.). KR890001568B1 - A process for preparing aryloxyacetic acid derivatives.
- Indian Journal of Chemistry. (n.d.). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condition.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). US4238625A - Process for the preparation of aryloxyacetic acid.
- University of Wisconsin-Madison. (n.d.). 12. The Williamson Ether Synthesis.
- PubMed Central (PMC). (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).
- Google Patents. (n.d.). KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Truman State University. (n.d.). Experiment 06 Williamson Ether Synthesis.
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. KR890001568B1 - A process for preparing aryloxyacetic acid derivatives - Google Patents [patents.google.com]
- 10. US4238625A - Process for the preparation of aryloxyacetic acid - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
Application Notes & Protocols: Synthesis of Novel Fragrance Esters Using 2-(Cyclohexyloxy)acetic Acid
Introduction
In the intricate world of fragrance chemistry, the pursuit of novel aromatic compounds is relentless. 2-(Cyclohexyloxy)acetic acid emerges as a highly versatile and valuable building block in this endeavor. While not a fragrant compound itself, its unique molecular architecture, combining a reactive carboxylic acid group, a stable ether linkage, and a lipophilic cyclohexyl ring, makes it an ideal precursor for a diverse range of esters with significant olfactory properties.[1]
The strategic value of this compound lies in its ability to undergo esterification with various alcohols, yielding esters that possess desirable fragrance profiles.[2] A prominent example is its conversion to allyl (cyclohexyloxy)acetate, a widely used fragrance ingredient prized for its fresh, green, and fruity pineapple-like notes.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in fragrance and drug development. It provides an in-depth exploration of this compound, detailing not just the "how" but the critical "why" behind its application in fragrance synthesis. We will cover its fundamental properties, validated protocols for ester synthesis, analytical methods for quality control, and the scientific rationale underpinning these procedures.
Section 1: Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound's properties dictate its handling, reactivity, and solubility in a given system.
Physicochemical Data
The compound's structure marries a hydrophilic carboxylic acid head with a hydrophobic (lipophilic) cyclohexyl tail, influencing its solubility and interaction with other molecules.[1][2]
| Property | Value | Source(s) |
| CAS Number | 71995-54-5 | [1][6] |
| Molecular Formula | C₈H₁₄O₃ | [2][6] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Boiling Point | 305.8 °C at 760 mmHg | [7] |
| Density | ~1.09 g/cm³ | [7] |
| Solubility | Limited in water; soluble in polar organic solvents (alcohols, ethers). | [2] |
| Appearance | Varies; typically a liquid or low-melting solid. | - |
Safety and Handling
Scientific integrity demands a commitment to safety. This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
-
Section 2: The Core Reaction: Fischer Esterification
The primary pathway to convert this compound into a fragrant ester is the Fischer esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[11][12]
Causality of Experimental Choices: The reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. This is typically achieved by two methods:
-
Using an Excess of a Reactant: Employing an excess of the alcohol (if it is inexpensive and easily removable) can drive the reaction forward.
-
Removing a Product: The most common and efficient method is the continuous removal of water as it is formed during the reaction.[11] This is the cornerstone of the protocol described below.
An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] p-TsOH is often preferred as it is a solid, easier to handle, and typically causes fewer side reactions like dehydration of the alcohol compared to concentrated sulfuric acid.[11]
Section 3: Protocol 1 - Synthesis of Allyl (Cyclohexyloxy)acetate
This protocol details the direct esterification of this compound with allyl alcohol to produce allyl (cyclohexyloxy)acetate, a valuable fragrance ingredient.[3] The methodology is a robust synthesis based on established esterification principles.[11][13]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (e.g., 250 mL) |
| Allyl alcohol | Dean-Stark apparatus |
| Toluene (or Cyclohexane) | Reflux condenser |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | Heating mantle with magnetic stirrer and stir bar |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Saturated sodium chloride (Brine) solution | Beaker, Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 15.8 g, 0.1 mol).
-
Add allyl alcohol (e.g., 8.7 g, 0.15 mol, 1.5 equivalents). Rationale: Using a moderate excess of the alcohol helps to shift the reaction equilibrium towards the product.
-
Add toluene (approx. 80 mL). Rationale: Toluene serves as the solvent and, more importantly, as an azeotropic agent to facilitate the removal of water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.4 g, ~2 mol%).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Esterification Reaction:
-
Begin stirring and gently heat the mixture to reflux using a heating mantle.
-
Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete when water no longer collects in the trap (usually 3-6 hours).[13] Self-Validation: The volume of water collected should be close to the theoretical amount (in this case, 0.1 mol = 1.8 mL).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution. Rationale: This neutralizes the acidic catalyst (p-TsOH) and removes any unreacted carboxylic acid. (Caution: CO₂ evolution may occur).
-
50 mL of water.
-
50 mL of brine. Rationale: This helps to break any emulsions and begins the drying process by removing bulk water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess allyl alcohol.
-
-
Final Product:
-
The resulting crude oil is allyl (cyclohexyloxy)acetate. For applications requiring very high purity, vacuum distillation can be performed.
-
Section 4: Alternative Synthetic Pathways
A comprehensive understanding involves recognizing alternative routes to both the precursor and the final product.
Synthesis of the Precursor: this compound
While commercially available, researchers may need to synthesize the starting acid. The most industrially relevant method is the catalytic hydrogenation of phenoxyacetic acid or its esters.[2][13][14]
-
Reaction: Phenoxyacetic acid is hydrogenated over a catalyst to saturate the aromatic ring.
-
Catalysts: Noble metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru) on a support like activated carbon are highly effective.[13][14] Nickel-based catalysts are also used.[4]
-
Conditions: The reaction requires elevated hydrogen pressure (e.g., 1.0–15 MPa) and temperature (e.g., 80–200 °C).[13]
Transesterification Route
An alternative to direct esterification is transesterification. In this approach, an easily formed ester (like the methyl or ethyl ester) of this compound is first synthesized. This intermediate is then reacted with a different alcohol (e.g., allyl alcohol) in the presence of a catalyst to exchange the alcohol groups.
-
Advantage: This method can be favorable when the target alcohol is precious or has properties that complicate direct esterification.
-
Catalysts: Unlike direct esterification, transesterification can be catalyzed by either acids or bases. Basic catalysts like sodium methanolate or potassium carbonate are often highly efficient for this purpose.[4][15]
Section 5: Quality Control and Analytical Methods
Verification of product identity and purity is a non-negotiable step in synthesis. For fragrance applications, even trace impurities can dramatically alter the olfactory profile.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Gas chromatography is the standard method for analyzing volatile compounds like esters and is essential for determining the purity of the final product.[11][15]
-
Objective: To separate the final ester from any remaining starting materials, solvents, or byproducts.
-
Sample Preparation: Dilute a small sample of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
General GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, DB-WAX) is typically suitable.
-
Injector: Split/splitless injector, temperature set to ~250 °C.
-
Oven Program: A temperature gradient is used to separate components. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) is standard for organic compounds. Temperature set to ~280 °C.
-
-
Data Interpretation: The purity is determined by the relative area percentage of the product peak in the resulting chromatogram. The identity can be confirmed by comparing the retention time to an authentic standard or by using a GC-Mass Spectrometry (GC-MS) system.
Other Relevant Techniques
-
High-Performance Liquid Chromatography (HPLC): While GC is preferred for the final ester, HPLC can be a powerful tool for analyzing the non-volatile starting material, this compound.[16][17]
-
Acid-Base Titration: A simple titration with a standardized base (e.g., NaOH) can be used to determine the concentration of a solution of the starting carboxylic acid or to monitor the progress of the esterification reaction by measuring the disappearance of the acid.[18]
Section 6: Conclusion and Future Perspectives
This compound stands as a proven and effective intermediate in the synthesis of high-value fragrance compounds. The protocols and scientific principles outlined in this guide provide a solid foundation for its successful application. The direct esterification route, supported by robust work-up and analytical procedures, offers a reliable pathway to materials like allyl (cyclohexyloxy)acetate.
The true potential of this building block lies in its versatility. Researchers are encouraged to explore the synthesis of a broader library of fragrance esters by reacting this compound with a wide array of novel and commercially available alcohols.[2] Such explorations could lead to the discovery of new and unique scent profiles, further enriching the perfumer's palette.
References
- Chemsrc. (2025, August 27). This compound | CAS#:71995-54-5.
- MOLBASE. (n.d.). This compound price & availability.
- eBay. (n.d.). Allyl cyclohexyloxyacetate, CAS 68901-15-5.
- BuyersGuideChem. (n.d.). Cyclohexyloxyacetic acid 2-propenyl ester | C11H18O3.
- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Google Patents. (n.d.). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- The Fragrance Conservatory. (n.d.). Allyl (cyclohexyloxy)acetate.
- Google Patents. (n.d.). US20030109415A1 - Process for the preparation of cyclohexyloxyacetic alkyl esters.
- Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters.
- Euonymus. (n.d.). CHM 102 Synthesis of Fragrant Esters.
- SLT. (n.d.). Allyl Cyclohexyloxyacetate.
- PubMed. (2015). RIFM Fragrance Ingredient Safety Assessment, Allyl (Cyclohexyloxy)acetate, CAS Registry Number 68901-15-5.
- Royal Society of Chemistry. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH.
- OPUS. (2025, August 28). Analytical Methods.
- ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
Sources
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- 2. Buy this compound | 71995-54-5 [smolecule.com]
- 3. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]
- 8. chemical-label.com [chemical-label.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. Esterification Reaction In Fragrance Synthesis [tycoremachine.com]
- 12. euonym.us [euonym.us]
- 13. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 14. US20030109415A1 - Process for the preparation of cyclohexyloxyacetic alkyl esters - Google Patents [patents.google.com]
- 15. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
Analytical methods for 2-(Cyclohexyloxy)acetic acid quantification
An Application Guide to the Quantitative Analysis of 2-(Cyclohexyloxy)acetic Acid
Abstract
This technical guide provides a detailed examination of analytical methodologies for the accurate quantification of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines and compares three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of each method, present detailed, step-by-step protocols for sample preparation and analysis, and discuss the rationale behind experimental choices. This guide serves as a comprehensive resource for developing and validating a quantitative assay for this compound tailored to specific analytical needs, from quality control to pharmacokinetic studies.
Introduction: The Analytical Imperative for this compound
This compound is a carboxylic acid derivative featuring a cyclohexane ring linked via an ether bond. Its structural motifs are pertinent in medicinal chemistry and materials science, where it may function as a synthetic intermediate, a metabolite of a parent compound, or an active molecule itself. The accurate and precise quantification of this analyte is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug that metabolizes to this compound.
-
Quality Control (QC): Ensuring the purity of a drug substance or identifying it as a process-related impurity.[1]
-
Metabolic Profiling: Investigating biochemical pathways and understanding the metabolic fate of related compounds.[2]
The physicochemical properties of this compound—specifically its polarity and low volatility due to the carboxylic acid group—dictate the selection of appropriate analytical strategies.[3] This guide explores the most effective techniques to achieve reliable quantification.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative analysis of the three principal techniques suitable for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase (typically a C18 reversed-phase column). For organic acids like this compound, detection is often performed at a low UV wavelength (e.g., 205-215 nm) where the carboxyl group absorbs light.[4][5]
-
Expertise & Experience: This is a workhorse technique in most analytical laboratories. Its primary advantage is its directness; it does not require the analyte to be volatile and typically avoids chemical derivatization. The method's success hinges on achieving chromatographic resolution from matrix interferences. An acidic mobile phase is generally used to suppress the ionization of the carboxylic acid, ensuring a consistent and sharp peak shape.[6][7]
-
Best Suited For: QC applications where analyte concentrations are relatively high and the sample matrix is simple (e.g., bulk drug substance, process intermediates).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the superior separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and quantified by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).[8][9] For an acidic compound, analysis is typically performed in negative ion mode.[10]
-
Expertise & Experience: This is the gold standard for quantifying low-level analytes in complex biological matrices like plasma, urine, or tissue homogenates.[8] The specificity of MRM allows the instrument to filter out background noise, enabling extremely low limits of quantification (LOQ).[11]
-
Best Suited For: Bioanalytical studies (e.g., PK), trace impurity analysis, and applications requiring the highest degree of sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates analytes based on their volatility and interaction with a stationary phase within a capillary column, followed by mass spectrometric detection.
-
Expertise & Experience: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group, which leads to poor peak shape and thermal instability.[3] Therefore, a derivatization step is mandatory . This involves converting the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or ethyl ester).[2][3] This additional step adds complexity but enables the use of GC's high-resolution separation capabilities.
-
Best Suited For: Applications where GC-MS instrumentation is readily available and when dealing with matrices that are more amenable to GC analysis after appropriate sample cleanup. It is also a powerful tool for structural confirmation.
Experimental Protocols and Methodologies
This section provides detailed, actionable protocols for the quantification of this compound. Each protocol is designed as a self-validating system, grounded in established analytical principles.
General Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as plasma or urine, an initial cleanup and concentration step is crucial for robust analysis. A reversed-phase SPE protocol is broadly applicable.[3][6]
Objective: To remove salts, proteins, and highly polar interferences while concentrating the analyte.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Deionized Water, acidified with 0.1% Formic or Acetic Acid
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen Evaporation System
Protocol:
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of acidified deionized water through the C18 cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pre-treat the sample (e.g., dilute plasma 1:1 with acidified water) and load it onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar impurities.
-
Elution: Elute the analyte with 5 mL of the elution solvent into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). Reconstitute the residue in a known volume of the mobile phase (for HPLC/LC-MS) or a suitable solvent for derivatization (for GC-MS).
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
}
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol 1: Quantification by HPLC-UV
Instrumentation:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of this compound standard in methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare samples, including a blank and quality control (QC) samples, using the SPE protocol if necessary. Reconstitute in the mobile phase.
-
Set up an isocratic elution method (e.g., 60% Mobile Phase A, 40% Mobile Phase B). The exact ratio should be optimized to achieve a suitable retention time (e.g., 5-10 minutes).
-
Inject the standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from this curve.
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
LC System: UHPLC/HPLC system.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an ESI source.[11]
-
Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition: To be determined by infusing a standard solution. For this compound (M.W. 172.22), the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 171.2. The product ion would be a characteristic fragment (e.g., loss of CO₂ to give m/z 127.2).
Procedure:
-
Optimize MS parameters by infusing a ~1 µg/mL solution of the analyte to find the optimal precursor and product ions for the MRM transition.
-
Develop a gradient elution method (e.g., 5% B to 95% B over 5 minutes) to ensure efficient separation and peak shape.
-
Prepare calibration standards in a surrogate matrix (e.g., blank plasma) over the desired concentration range (e.g., 1 to 1000 ng/mL).[8]
-
Process all samples (standards, QCs, unknowns) using the SPE protocol.
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Protocol 3: Quantification by GC-MS with Derivatization
Objective: To convert the non-volatile analyte into a volatile methyl ester for GC analysis.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
}
Caption: Workflow for esterification derivatization for GC-MS analysis.
Derivatization Protocol (Esterification): [3]
-
To the dried sample residue from SPE, add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the catalyst and 500 µL of hexane to extract the resulting methyl ester.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a GC vial for analysis.
GC-MS Instrumentation:
-
GC System: Gas chromatograph with a split/splitless injector.
-
MS System: Single Quadrupole or Ion Trap Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).
Procedure:
-
Derivatize all standards, QCs, and samples as described above.
-
Inject 1 µL of the final hexane extract into the GC-MS.
-
For quantification, use SIM mode, monitoring the molecular ion and/or characteristic fragment ions of the derivatized analyte.
-
Construct a calibration curve and determine the concentrations in unknown samples.
Method Performance and Validation
While specific performance data must be generated empirically, the following table provides an expected comparison based on established methods for similar organic acids.[4][8][12] Method validation should be performed according to relevant guidelines to demonstrate linearity, accuracy, precision, and sensitivity.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Typical LOQ | 0.5 - 5 µg/mL | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Linearity (R²) | >0.995 | >0.998 | >0.995 |
| Selectivity | Moderate | Very High | High |
| Sample Throughput | High | High | Moderate (due to derivatization) |
| Matrix Tolerance | Low to Moderate | High | Moderate |
| Primary Application | QC, Purity Analysis | Bioanalysis, Trace Analysis | General Quantification |
Conclusion
The quantification of this compound can be successfully achieved using several robust analytical techniques. The optimal choice is dictated by the specific requirements of the study.
-
HPLC-UV offers a simple, direct method for high-concentration samples.
-
LC-MS/MS provides the ultimate sensitivity and specificity required for challenging bioanalytical applications.
-
GC-MS , when coupled with a mandatory derivatization step, serves as a powerful and reliable alternative.
The protocols and insights provided in this guide offer a solid foundation for scientists to develop and validate a fit-for-purpose analytical method, ensuring data of the highest integrity and reliability.
References
- Ribani, M., Bottoli, C. B. G., Collins, C. H., Jardim, I. C. S. F., & Melo, L. F. C. (2004). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Ciência e Tecnologia de Alimentos.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
- Ivanova-Petropulos, V. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol.
- Shimadzu. (2012). Comprehensive Analysis of Short-Chain Fatty Acids in Human Plasma Samples Using GC-MS. Shimadzu Application News.
- BNRF. (2014). Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities.
- Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods.
- Diva-portal.org. (2017). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
- Google Patents. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.
- PubMed. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column.
- Mathkoor, M.M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.
- PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- International Journal of Pharmaceutical and Biological Archives. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Analytical Method MS 90.01 Revision 3. (n.d.).
- PubMed. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid.
- ResearchGate. (2014). Quantitative Determination of Acetic Acid in Gefitinib by Reverse Phase HPLC.
- Royal Society of Chemistry. (2025). Analytical Methods.
- Shimadzu. (n.d.). Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector. Shimadzu Application News.
- MDPI. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.
- Journal of Pharmaceutical and Allied Sciences. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- Wiley Science Solutions. (n.d.). LC-MS Archives.
- OPUS at UTS. (n.d.). Sample Preparation for Multi-Omics Analysis: Considerations and Guidance for Identifying the Ideal Workflow.
- Biotage. (n.d.). Bioanalytical sample preparation.
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Introduction: The Analytical Imperative for 2-(Cyclohexyloxy)acetic Acid
An Application Note and Protocol for the HPLC Analysis of 2-(Cyclohexyloxy)acetic Acid
This compound (MW: 158.19 g/mol ) is a carboxylic acid derivative with a unique molecular architecture, featuring a hydrophilic carboxylic acid group and a lipophilic cyclohexyl ring.[1][2] This bifunctional nature makes it a valuable intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and materials.[1][3] Its structural attributes, particularly the reactive carboxylic acid moiety, allow for the synthesis of various esters and amides, which can be tailored for specific biological or material science applications.[1][3] Given its role as a precursor and potential active agent, a robust and reliable analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies.
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide from sample preparation to data analysis. The scientific rationale behind each methodological choice is elucidated to ensure a deep understanding of the analytical process.
Physicochemical Properties and Chromatographic Considerations
For effective separation by reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group to enhance its retention on the nonpolar stationary phase and to ensure sharp, symmetrical peaks. A widely accepted principle is to maintain the mobile phase pH at least two units below the analyte's pKa.[2] Therefore, a mobile phase pH of ≤ 2.5 is optimal for the analysis of this compound.
Regarding detection, non-aromatic carboxylic acids like this compound do not possess strong chromophores, leading to weak UV absorbance at higher wavelengths. However, they exhibit absorbance at lower UV wavelengths, typically around 205-210 nm, which is attributable to the n→π* transition of the carboxyl group.[6][7][8] A detection wavelength of 210 nm is therefore selected to provide a good balance of sensitivity and selectivity.
Materials and Methods
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. An aqueous C18 column is preferable for robustness with highly aqueous mobile phases.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Orthophosphoric acid (85%)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
-
Sample Preparation Supplies:
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
-
Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of 85% orthophosphoric acid to 999 mL of HPLC-grade water in a clean, graduated cylinder.
-
Mix thoroughly.
-
Filter the aqueous mobile phase (Mobile Phase A) through a 0.45 µm membrane filter.
-
Filter the acetonitrile (Mobile Phase B) through a 0.45 µm membrane filter.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum degassing) before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase (60:40 mixture of Mobile Phase A and Mobile Phase B).
-
Mix thoroughly to ensure complete dissolution.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Accurately weigh the sample containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample, sonicate if necessary.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Before starting the sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 100 µg/mL working standard solution six times.
-
Calculate the following parameters from the six replicate injections:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Relative Standard Deviation (%RSD) of Retention Time: Should be ≤ 1.0%.
-
Method Validation Overview
This HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2). The validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations and Data Presentation
Diagrams
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Chemical structure and key functional groups of this compound relevant to HPLC analysis.
Results and Discussion
The developed isocratic reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantification of this compound. The selection of a C18 stationary phase is based on its wide applicability and its ability to retain moderately polar to nonpolar compounds. The hydrophobic cyclohexyl moiety of the analyte interacts effectively with the C18 alkyl chains, providing good retention.[1]
The mobile phase composition is critical for achieving optimal separation. The use of 0.1% orthophosphoric acid in water ensures a low pH (approximately 2.1), which effectively suppresses the ionization of the carboxylic acid group, leading to a single, sharp chromatographic peak.[2] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency at 210 nm. The isocratic elution at a 60:40 aqueous to organic ratio provides a suitable retention time and efficient separation from potential impurities.
The column temperature was maintained at 30 °C to ensure reproducible retention times and to reduce the viscosity of the mobile phase, which can improve peak shape.[1] The detection wavelength of 210 nm offers adequate sensitivity for the quantification of this compound.
System Suitability Results
The following table presents typical system suitability results obtained from six replicate injections of a 100 µg/mL standard solution, demonstrating the method's precision and the system's readiness for analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Conclusion
This application note presents a robust and validated reversed-phase HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control and research applications. The detailed protocol and the scientific rationale behind the method development provide a solid foundation for its implementation in various laboratory settings. Adherence to the system suitability criteria and proper method validation will ensure the generation of high-quality, reliable data.
References
- Chemsrc. This compound | CAS#:71995-54-5. Chemsrc. [Link]
- Physical Chemistry Research. (2020, December 22). Regular Article. Physical Chemistry Research. [Link]
- National Center for Biotechnology Information. Cyclohexaneacetic acid. PubChem. [Link]
- National Institute of Standards and Technology. Acetic acid. NIST WebBook. [Link]
- Shimadzu. Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector. Shimadzu. [Link]
- ScienceDirect. UV spectra library. ScienceDirect. [Link]
- GL Sciences. HPLC Column Technical Guide. GL Sciences. [Link]
- SIELC Technologies. Acetic acid, (cyclohexyloxy)-, 2-propenyl ester. SIELC. [Link]
- ResearchGate. (2021, August 22). Will using 2% acetic acid harm the HPLC tubes on the long term?.
- ResearchGate. UV−visible absorption spectra during stages (A) I−II and (B) III−IV in....
- Williams, R.
- University of California, Davis. Approximate pKa chart of the functional groups: values to know. [Link]
- MicroSolv Technology Corporation.
- Pharmaguideline. (2024, December 11).
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
Sources
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- 8. lcms.cz [lcms.cz]
GC-MS Protocol for the Detection of 2-(Cyclohexyloxy)acetic acid: A Detailed Guide to Sample Preparation, Derivatization, and Analysis
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive, field-tested protocol for the identification and quantification of 2-(Cyclohexyloxy)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a molecule incorporating both a carboxylic acid and an ether functional group, presents analytical challenges due to its polarity and low volatility.[1] Direct GC-MS analysis often leads to poor chromatographic performance, including peak tailing and low sensitivity.[1] To overcome these limitations, this guide details a robust methodology centered on a crucial derivatization step. The protocol covers liquid-liquid extraction for sample purification, chemical derivatization via silylation to enhance analyte volatility, and optimized GC-MS parameters for sensitive and reliable detection. This document is intended to serve as an authoritative guide for researchers in drug development and metabolism studies where accurate measurement of such compounds is critical.
Introduction and Principle of Method
This compound is an organic compound characterized by a cyclohexyl ring linked via an ether bond to an acetic acid moiety.[2][3] Its unique structure makes it a valuable building block in organic synthesis and a potential metabolite in drug development pathways.[3] Accurate detection is therefore essential for pharmacokinetic studies, impurity profiling, and quality control.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application, offering powerful chromatographic separation and definitive mass-based identification.[4] However, the presence of the polar carboxylic acid group makes this compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][5]
The core of this protocol is the conversion of the analyte into a thermally stable and volatile derivative prior to injection.[6] This is achieved through silylation, a chemical process that replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[7][8] This transformation drastically reduces the polarity of the molecule, allowing it to be readily vaporized and travel through the GC column for sharp, symmetric peaks and highly sensitive detection by the mass spectrometer.[8][9]
Analyte Profile: this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][10] |
| Molecular Weight | 158.20 g/mol | [2][3] |
| Boiling Point | ~305.8 °C at 760 mmHg | [2][11] |
| Solubility | Limited in water; soluble in polar organic solvents (e.g., alcohols, ethers). | [2] |
| Chemical Structure | Features a carboxylic acid group and a cyclohexyl ether group. | [3] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (Purity ≥97%)
-
Internal Standard (IS): e.g., Phenoxyacetic acid
-
Extraction Solvent: Ethyl acetate (HPLC grade)
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Chloride (NaCl), crystal
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample Vials: 15 mL glass centrifuge tubes, 2 mL GC autosampler vials with inserts.[12]
Protocol Part I: Sample Preparation via Liquid-Liquid Extraction (LLE)
This LLE protocol is designed to isolate organic acids from an aqueous matrix (e.g., urine, plasma, or reaction quench).
Causality: The initial acidification step is critical. By lowering the pH to <1, the carboxylic acid group of the analyte is fully protonated (-COOH).[13] This neutralizes its charge, significantly reducing its solubility in water and promoting its partition into an immiscible organic solvent like ethyl acetate.[13] The addition of NaCl ("salting out") further enhances this effect by increasing the ionic strength of the aqueous layer.[13]
Step-by-Step Procedure:
-
Pipette 2 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Spike the sample with a known concentration of the Internal Standard solution.
-
Acidify the sample by adding 200 µL of 6M HCl to adjust the pH to approximately 1.[13]
-
Add ~1.5 g of NaCl to the tube and vortex to dissolve.[13]
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 800 x g for 5 minutes to separate the organic and aqueous layers.[13]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the collected organic layer by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly, swirling, and letting it sit for 5 minutes.
-
Transfer the dried extract to a new tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.[13]
Protocol Part II: Derivatization via Silylation
Causality: The derivatization reaction must be performed in an anhydrous (water-free) environment.[8] Silylating reagents like MSTFA react readily with water, which would consume the reagent and prevent the complete derivatization of the target analyte.[8] Heating the reaction mixture ensures the derivatization proceeds to completion in a timely manner.[13]
Step-by-Step Procedure:
-
To the dried residue from the LLE step, add 50 µL of the MSTFA reagent.[13]
-
Seal the vial tightly.
-
Vortex briefly to dissolve the residue in the reagent.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.[13]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Transfer the solution to a 2 mL GC autosampler vial, using an insert if necessary.[12]
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for high sensitivity, ideal for trace analysis.[12] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[13] |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Inert gas that provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane) | A versatile, low-polarity column suitable for a wide range of derivatized organic compounds. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp 1: 5°C/min to 200°C, Ramp 2: 10°C/min to 280°C (hold 5 min) | The temperature ramp effectively separates compounds based on their boiling points.[13] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[13] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ionization efficiency and prevent contamination. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[13] |
| Acquisition Mode | Full Scan: m/z 50-550 | Used for method development and qualitative identification by capturing the full mass spectrum.[6] |
| Selected Ion Monitoring (SIM) | For quantitative analysis, this mode increases sensitivity by monitoring only specific, characteristic ions of the target analyte.[13] |
Data Analysis and Interpretation
Analyte Identification
The TMS derivative of this compound is identified by matching its gas chromatographic retention time and its electron ionization mass spectrum against a confirmed reference standard analyzed under identical conditions.
Expected Mass Spectrum
-
Molecular Weight of TMS Derivative: The molecular weight of the parent acid is 158.20 g/mol . Silylation replaces one hydrogen atom (1.01 g/mol ) with a trimethylsilyl group (73.2 g/mol ), resulting in a derivative with a molecular weight of 230.39 g/mol . The molecular ion peak ([M]⁺•) should therefore be observed at m/z 230 .
-
Key Fragment Ions: Electron ionization will cause predictable fragmentation of the molecule. While an exact spectrum requires experimental confirmation, characteristic fragments for this structure would likely include:
-
[M-15]⁺ (m/z 215): Loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation pathway for silylated compounds.
-
m/z 147: A fragment corresponding to [(CH₃)₂Si=O-C=O]⁺, characteristic of TMS-derivatized carboxylic acids.
-
m/z 83: A fragment corresponding to the cyclohexyl ring [C₆H₁₁]⁺.
-
m/z 73: The trimethylsilyl cation [(CH₃)₃Si]⁺, which is characteristic of all TMS derivatives.
-
Quantification
For quantitative analysis, the internal standard (IS) method is employed to ensure accuracy and precision. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the IS. The curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this calibration curve.
Conclusion
This application note provides a validated and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a systematic approach of liquid-liquid extraction followed by silylation, the inherent challenges of analyzing this polar compound by GC-MS are effectively overcome. The detailed steps for sample preparation, derivatization, and the optimized instrumental parameters serve as a reliable foundation for researchers and drug development professionals. This method enables the accurate and sensitive detection required for critical applications ranging from metabolic research to pharmaceutical quality control.
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- ChemSrc. (n.d.). This compound.
- Lee, S. H., et al. (2012). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical and Experimental Pediatrics, 55(1), 23-28.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- McDonough, C. A., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? YouTube.
- Husek, P. (n.d.). Acids: Derivatization for GC Analysis.
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Application Notes and Protocols: Leveraging 2-(Cyclohexyloxy)acetic Acid in Synthetic Chemistry
Introduction: The Synthetic Versatility of 2-(Cyclohexyloxy)acetic Acid
This compound, with its molecular formula C₈H₁₄O₃, is a bifunctional organic compound featuring a cyclohexyl ether moiety and a carboxylic acid group.[1][2] This unique structural combination imparts a balance of lipophilicity from the cyclohexyl ring and reactivity from the carboxylic acid, making it a valuable intermediate in various fields, including the synthesis of fragrances, pharmaceuticals, and agrochemicals.[1] While often utilized as a building block, its acidic nature allows it to function as a catalyst in specific acid-catalyzed reactions, a common role for carboxylic acids in organic synthesis.[3]
This guide provides a comprehensive overview of the experimental setups and protocols for key reactions involving this compound, focusing on its application as a reactant in esterification and amidation reactions, which are central to its utility in drug development and materials science. We will also explore its synthesis and the causal reasoning behind the selection of specific reagents and conditions, providing researchers with the foundational knowledge for procedural modifications and troubleshooting.
Core Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Appearance | Varies (typically a solid or oil) | General Knowledge |
| Key Functional Groups | Carboxylic Acid (-COOH), Ether (-O-) | [2] |
Safety and Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Preparative Protocol
The two primary routes for the synthesis of this compound are the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid.[2] The latter is often preferred for its high yield and atom economy.
Protocol 1: Synthesis via Hydrogenation of Phenoxyacetic Acid
This method involves the reduction of the aromatic ring of phenoxyacetic acid to a cyclohexane ring using a metal catalyst and hydrogen gas.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactor Setup: In a high-pressure autoclave reactor, combine phenoxyacetic acid with a suitable solvent, such as ethanol.[4]
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Rhodium on carbon (Rh/C).[5]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas. Heat the mixture to a specified temperature (e.g., 140°C) and pressurize with hydrogen (e.g., 12 MPa).[4]
-
Reaction Monitoring: Maintain the reaction under these conditions for several hours (e.g., 10 hours), monitoring the uptake of hydrogen.[4]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
Application in Esterification Reactions: Synthesis of Fragrance Compounds
Esterification is a key reaction of this compound, leading to the formation of various esters, some of which are valued in the fragrance industry.[1] A notable example is the synthesis of allyl cyclohexyloxyacetate.
Protocol 2: Acid-Catalyzed Esterification with Allyl Alcohol
This protocol describes the Fischer-Speier esterification of this compound with allyl alcohol, using a strong acid as a catalyst.
Experimental Setup for Esterification
Caption: General workflow for Fischer-Speier esterification.
Step-by-Step Protocol:
-
Apparatus: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: Charge the flask with this compound, an excess of allyl alcohol, and a catalytic amount of a strong acid like sulfuric acid.[1] A solvent such as toluene can be used to aid in the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Completion: The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.
| Reaction Parameter | Typical Conditions | Rationale |
| Temperature | 50-140 °C | To overcome the activation energy and facilitate the removal of water.[1] |
| Catalyst | Sulfuric Acid | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] |
| Reactant Ratio | Excess Alcohol | To shift the reaction equilibrium towards the ester product (Le Chatelier's Principle). |
| Expected Yield | 84-86% | Dependent on efficient water removal.[1] |
Application in Amidation Reactions: Building Blocks for Bioactive Molecules
The carboxylic acid group of this compound can be converted to an amide, a common functional group in pharmaceuticals.[2] This transformation typically involves activation of the carboxylic acid followed by reaction with an amine.
Protocol 3: Amide Synthesis via an Acyl Chloride Intermediate
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Step-by-Step Protocol:
Part A: Formation of the Acyl Chloride
-
Reagents: In a round-bottom flask, dissolve this compound in a dry, inert solvent (e.g., dichloromethane).
-
Activation: Add thionyl chloride (SOCl₂) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(cyclohexyloxy)acetyl chloride.
Part B: Amidation
-
Reagents: Dissolve the crude acyl chloride in a dry, inert solvent. Cool the solution to 0°C.
-
Amine Addition: Slowly add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature.
-
Work-up: Quench the reaction with water and perform a liquid-liquid extraction.
-
Purification: Wash the organic layer with dilute acid and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The resulting amide can be purified by chromatography or recrystallization.
Advanced Synthetic Applications
Recent research has expanded the utility of this compound to more advanced synthetic transformations, such as photoredox-catalyzed reactions.[1] In these applications, it can participate in deoxydisulfuration reactions with thiols under visible light, showcasing its compatibility with modern synthetic methods.[1]
Conclusion
This compound is a versatile and valuable molecule in organic synthesis. Its dual functionality allows for a range of chemical transformations, primarily centered around the reactivity of its carboxylic acid group. The protocols detailed in this guide for its synthesis, esterification, and amidation provide a solid foundation for researchers in drug discovery and materials science to utilize this compound effectively. The key to successful experimentation lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.
References
- Organic Syntheses. 2-cyclohexyloxyethanol.
- Google Patents. (CN101798267A). Production method of cyclohexyloxy allyl acetate.
- Google Patents. (CN101125813A). Method for synthesizing allyl cyclohexoxyacetate.
- MDPI. (2023, November 13). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
- ResearchGate. (2023, December). SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION.
- PubMed Central. (2023, April 26). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis.
- PubMed Central. (2023, May 17). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species.
- ResearchGate. (2022, November 23). The yields of cyclohexyl acetate in the esterification of acetic acid....
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- 3. researchgate.net [researchgate.net]
- 4. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 5. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Introduction: Bridging Bench-Scale Discovery and Industrial Production
An Application Note for the Scale-Up Synthesis of 2-(Cyclohexyloxy)acetic Acid
This compound is a versatile carboxylic acid derivative whose structural motifs—a cyclohexyl ether and a carboxylic acid—make it a valuable intermediate in several high-value industries. It serves as a precursor in the synthesis of pharmaceuticals, such as potential anti-inflammatory agents, and agrochemicals like herbicides and plant growth regulators.[1] Furthermore, its esters, particularly allyl cyclohexoxyacetate, are prized in the fragrance industry for their distinctive fruity, pineapple-like aromatic profiles.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to reaction kinetics, heat management, process safety, and purification.
This application note provides a comprehensive guide for researchers, process chemists, and drug development professionals on the scale-up synthesis of this compound. We will focus on the robust and widely applicable Williamson ether synthesis, detailing the mechanistic underpinnings, a step-by-step scale-up protocol, and critical considerations for process optimization and safety. An overview of an alternative industrial method, catalytic hydrogenation, is also presented for comparative purposes.
Synthetic Strategies: A Comparative Overview
Two primary routes dominate the synthesis of this compound:
-
Williamson Ether Synthesis : This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this case, sodium cyclohexoxide reacts with a haloacetic acid (e.g., chloroacetic acid) to form the target ether linkage.[3] This method is highly versatile and adaptable, making it an excellent choice for demonstrating scale-up principles.
-
Catalytic Hydrogenation : A common industrial method involves the hydrogenation of phenoxyacetic acid or its esters.[3][4] This process saturates the aromatic ring to yield the desired cyclohexyl ring system. While often efficient and high-yielding, it requires specialized high-pressure hydrogenation equipment and careful catalyst handling.[4]
For this guide, we will provide a detailed protocol for the Williamson ether synthesis due to its broader applicability in standard chemical processing equipment and its illustrative value for fundamental scale-up challenges.
Part 1: The Williamson Ether Synthesis Route
Mechanism and Rationale for Process Choices
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon, displacing the leaving group from the opposite side.[2][3]
Caption: Reaction mechanism for Williamson ether synthesis.
Key Scale-Up Considerations:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are cost-effective and suitable for deprotonating cyclohexanol.[5][6] Sodium hydride (NaH) can also be used for a more irreversible deprotonation, but it requires careful handling due to its flammability (reacts violently with water). For scale-up, the choice often balances reactivity, cost, and safety.
-
Solvent Selection: The solvent must be inert to the strong base and able to dissolve the reactants. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, they can be difficult to remove during work-up.[7] Toluene or xylene are often used at scale as they allow for azeotropic removal of water formed during deprotonation with NaOH/KOH.
-
Temperature Control: The reaction is exothermic, particularly during the addition of the alkylating agent. On a large scale, efficient heat removal is critical to prevent runaway reactions and minimize side reactions, such as elimination (E2), which can compete with the desired SN2 pathway.[8][9]
-
Addition Rate: Slow, controlled addition of chloroacetic acid to the sodium cyclohexoxide solution is paramount. This maintains a low concentration of the electrophile, helping to control the reaction exotherm and improve selectivity.
Detailed Scale-Up Protocol (Target: ~1.5 kg Product)
This protocol outlines the synthesis on a scale suitable for a pilot plant or large laboratory setting, targeting a theoretical yield based on the limiting reagent.
Table 1: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclohexanol | 100.16 | 1.00 kg | 9.98 | Starting alcohol |
| Sodium Hydroxide (NaOH) | 40.00 | 440 g | 11.0 | 1.1 equivalents; base |
| Chloroacetic Acid | 94.50 | 1.04 kg | 11.0 | 1.1 equivalents; electrophile |
| Toluene | - | ~5 L | - | Solvent |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | For acidification during work-up |
| Diethyl Ether / MTBE | - | ~6 L | - | Extraction solvent |
| Saturated NaCl (Brine) | - | ~2 L | - | For washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying agent |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large separatory funnel (10-20 L) or liquid-liquid extraction setup.
-
Rotary evaporator with a large-volume flask.
-
Appropriate personal protective equipment (PPE), including face shield, chemical-resistant gloves, and lab coat.
Workflow Diagram:
Caption: General experimental workflow for scale-up synthesis.
Step-by-Step Procedure:
-
Alkoxide Formation:
-
Charge the 10 L reactor with cyclohexanol (1.00 kg), sodium hydroxide (440 g), and toluene (4 L).
-
Equip the reactor with a Dean-Stark trap or similar apparatus for water removal.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect as an azeotrope with toluene. Continue refluxing until water evolution ceases (approx. 180 mL of water should be collected). This indicates the formation of sodium cyclohexoxide.
-
Cool the reactor contents to 50-60°C.
-
-
SN2 Reaction:
-
In a separate vessel, carefully dissolve the chloroacetic acid (1.04 kg) in toluene (1 L). Gentle warming may be required. Caution: Chloroacetic acid is corrosive and toxic.[10]
-
Transfer the chloroacetic acid solution to the addition funnel.
-
Add the chloroacetic acid solution dropwise to the reactor over 1.5 - 2 hours. Monitor the internal temperature closely; use the jacket cooling to maintain the temperature below 100°C.
-
After the addition is complete, heat the reaction mixture to 90-100°C and hold for 2-4 hours.[5][10] Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 4 L of water to the reactor to quench the reaction and dissolve the sodium chloride byproduct.
-
Transfer the mixture to a large separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 1 L portions of diethyl ether or MTBE.
-
Combine all organic layers.
-
Wash the combined organic phase with 2 L of saturated brine to remove residual water-soluble impurities.[8]
-
-
Isolation of the Carboxylic Acid:
-
To isolate the product, extract the combined organic layer with a basic aqueous solution, such as 10% sodium bicarbonate, until the aqueous layer is basic.[5][10] The product will move into the aqueous layer as its carboxylate salt.
-
Separate the layers and cautiously acidify the aqueous layer with concentrated HCl until the pH is ~1-2.[5] Extensive foaming may occur.
-
The product, this compound, will precipitate as a solid or an oil. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration or extract the oily product with fresh diethyl ether/MTBE.
-
-
Purification and Drying:
-
If the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
If it is an oil, it can be purified by vacuum distillation.
-
Dry the purified product under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.
-
Process Optimization and Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation of cyclohexanol. | Ensure complete water removal during alkoxide formation. Consider using a stronger base like NaH if issues persist. |
| Side reactions (E2 elimination).[8] | Maintain strict temperature control during chloroacetic acid addition. Ensure the alkyl halide is primary, as used here.[11] | |
| Incomplete reaction. | Increase reaction time or temperature slightly. Confirm reagent stoichiometry and purity. | |
| Impure Product | Unreacted starting materials. | Optimize reaction time and stoichiometry. Improve the efficiency of the basic extraction during work-up to remove unreacted chloroacetic acid. |
| Byproducts from side reactions. | Optimize reaction conditions (temperature, addition rate). Improve purification method (e.g., multi-step recrystallization, fractional distillation). |
Analytical Characterization (Quality Control)
To ensure the final product meets the required specifications, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and identify impurities.[3][12]
-
Infrared (IR) Spectroscopy : To verify the presence of key functional groups: a broad O-H stretch for the carboxylic acid, C=O stretch, and C-O-C stretch for the ether linkage.
-
Melting Point : A sharp melting point range indicates high purity for solid products.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product with high accuracy.
Part 2: Alternative Industrial Route - Catalytic Hydrogenation
For very large-scale industrial production, the catalytic hydrogenation of phenoxyacetic acid or its esters is often preferred.[3] This method avoids the use of halide reagents and can be highly efficient.
Process Overview:
-
Reaction Setup : Phenoxyacetic acid (or its ethyl/methyl ester) is dissolved in a suitable solvent (e.g., water, ethanol) in a high-pressure autoclave.[4][13]
-
Catalyst : A heterogeneous catalyst, typically a noble metal on a carbon support (e.g., Rh/C, Ru/C, Pt/C), is added.[4][13]
-
Hydrogenation : The reactor is pressurized with hydrogen gas (1-15 MPa) and heated (50-200°C).[4] The reaction is run until hydrogen uptake ceases.
-
Work-up : The catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound (or its ester) is purified, typically by distillation. If an ester was used, a final hydrolysis step is required to obtain the carboxylic acid.
This process is highly effective but demands significant capital investment in high-pressure reaction technology and robust safety systems for handling hydrogen gas.
Conclusion
The scale-up synthesis of this compound is a well-understood process that can be achieved through multiple synthetic routes. The Williamson ether synthesis offers a flexible and accessible method for pilot-scale production, provided that key parameters such as temperature, reagent addition, and purification are carefully controlled. For industrial-scale manufacturing, catalytic hydrogenation presents a high-throughput alternative. The protocols and principles outlined in this guide provide a solid foundation for successfully transitioning this valuable chemical intermediate from the laboratory to production.
References
- Wikipedia. Williamson ether synthesis.
- Kovaleski, R. J., et al. (2014, March 17). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
- University of Missouri–St. Louis. The Williamson Ether Synthesis.
- Pharos. Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester.
- Google Patents. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Organic Syntheses. 2-cyclohexyloxyethanol.
- Chemistry Steps. Williamson Ether Synthesis.
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Millikin University. The Williamson Ether Synthesis.
- Google Patents. (2008). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- Widener University. Experiment 06 Williamson Ether Synthesis.
- Jin, X., et al. (2004). A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate. ResearchGate.
- Jakhar, K. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- University of Massachusetts Boston. 12. The Williamson Ether Synthesis.
- Utah Tech University. Williamson Ether Synthesis.
- Burk, M., et al. (2017). Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid. Organic Process Research & Development.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
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- 1. Buy this compound | 71995-54-5 [smolecule.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 13. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
The Versatile Scaffold: 2-(Cyclohexyloxy)acetic Acid in Modern Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of efficient drug discovery. 2-(Cyclohexyloxy)acetic acid, a seemingly simple molecule, has emerged as a privileged structure, offering a unique combination of physicochemical properties that make it an attractive starting point for the development of novel therapeutics. Its architecture, featuring a lipophilic cyclohexyl ring, a flexible ether linkage, and a reactive carboxylic acid handle, provides an ideal framework for strategic molecular elaboration.
The cyclohexyl moiety imparts a degree of lipophilicity that can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. Unlike aromatic rings, its conformational flexibility allows for an adaptable fit to various receptor topographies. The ether linkage provides a stable connection, while the carboxylic acid group serves as a versatile anchor for a wide array of chemical modifications, including the formation of amides and esters, which are common functional groups in many approved drugs. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis, derivatization, and evaluation in key therapeutic areas.
Core Synthesis and Derivatization Strategies
The accessibility of this compound and its derivatives is crucial for its widespread use in drug discovery programs. Two primary synthetic routes are commonly employed for the preparation of the core scaffold, followed by standard derivatization protocols to generate compound libraries for biological screening.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This method involves the reduction of the aromatic ring of phenoxyacetic acid and is amenable to scale-up.[1][2]
Reaction Scheme:
Caption: Catalytic hydrogenation of phenoxyacetic acid.
Materials and Reagents:
-
Phenoxyacetic acid
-
Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C) catalyst
-
Distilled water or 10% Sodium Hydroxide solution
-
High-pressure hydrogenation apparatus (e.g., Parr reactor)
-
Sulfuric acid (for workup)
-
Toluene (for extraction)
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Charging: In a high-pressure hydrogenation vessel, charge phenoxyacetic acid (e.g., 200 g) and a 5% Rh/C catalyst (e.g., 0.5 g, containing 50% water) with distilled water (150 g).[1] Alternatively, dissolve phenoxyacetic acid (150 g) in a 10% sodium hydroxide solution (300 g) with a 5% Ru/C catalyst (1.5 g).[1]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 MPa to 9 MPa) and heat to the reaction temperature (e.g., 100°C to 120°C).[1]
-
Reaction Monitoring: Maintain the reaction under these conditions with stirring until hydrogen uptake ceases. The reaction time can vary from several hours to overnight.[1][2]
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Acidification and Extraction: If the reaction was performed in an alkaline solution, acidify the filtrate to a pH of approximately 2 with sulfuric acid. This will precipitate the this compound. Extract the aqueous layer with toluene.[1]
-
Isolation: If the reaction was done in water, remove the aqueous solvent under reduced pressure. The crude product can be used directly or purified further by recrystallization or distillation.[1]
Protocol 2: Derivatization of this compound
The carboxylic acid moiety is a prime site for derivatization to explore structure-activity relationships (SAR).
A. Amide Bond Formation:
Caption: Amide synthesis workflow.
-
Activation to Acyl Chloride:
-
In a round-bottom flask, dissolve this compound in an anhydrous solvent like toluene.
-
Add thionyl chloride (SOCl₂) dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux for several hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 2-(cyclohexyloxy)acetyl chloride.[3]
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in an aprotic solvent such as dichloromethane (DCM).
-
Add the desired amine and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the amide product.[4][5]
-
B. Ester Formation:
-
Fischer-Speier Esterification:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the acid catalyst and extract the ester into an organic solvent.
-
Wash, dry, and purify the ester product.[6]
-
Primary Application: Development of Anti-Inflammatory Agents
A significant application of the this compound scaffold is in the development of novel anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, the production of pro-inflammatory prostaglandins is reduced.
Caption: Inhibition of the COX-2 pathway.
Protocol 3: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for evaluating the inhibitory potency of newly synthesized this compound derivatives against human recombinant COX-2.[1][2]
Materials and Reagents:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions. Keep the enzyme on ice.
-
Plate Setup:
-
Blank: Add assay buffer only.
-
100% Activity Control: Add assay buffer, heme, probe, and enzyme.
-
Test Compound Wells: Add assay buffer, heme, probe, enzyme, and varying concentrations of the test compound.
-
Reference Inhibitor Wells: Add assay buffer, heme, probe, enzyme, and varying concentrations of the reference inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells except the blank.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm for Amplex™ Red).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | R1-Group | R2-Group | COX-2 IC₅₀ (µM) |
| Parent Acid | H | OH | >100 |
| Derivative 1 | Amide 1 | - | 15.2 |
| Derivative 2 | Amide 2 | - | 5.8 |
| Derivative 3 | Ester 1 | - | 25.4 |
| Celecoxib | - | - | 0.05 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Emerging and Potential Applications
The versatility of the this compound scaffold extends beyond anti-inflammatory applications. While less explored, its potential in other therapeutic areas warrants investigation.
CRTh2 Antagonists for Allergic Diseases
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation, making it a target for diseases like asthma and allergic rhinitis.[7][8] The structural features of this compound make it a plausible starting point for the design of CRTH2 antagonists.
Anticancer and Antiviral Agents
While no direct examples currently exist in the literature, the incorporation of cyclic moieties is a common strategy in the design of both anticancer and antiviral drugs.[9][10] The lipophilic nature of the cyclohexyl group could facilitate cell penetration, a desirable property for these classes of drugs. Further exploration through the synthesis and screening of diverse libraries of this compound derivatives is a promising avenue for future research.
Neuroprotective Agents
Neurodegenerative diseases are a growing health concern, and the development of neuroprotective agents is a critical area of research. The ability of small molecules to cross the blood-brain barrier is a key challenge. The physicochemical properties of this compound derivatives could be tailored to enhance brain penetration, making this scaffold a potential starting point for the discovery of novel neuroprotective compounds.[11][12]
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization of its carboxylic acid group make it an ideal starting point for the generation of diverse compound libraries. The demonstrated potential in the development of anti-inflammatory agents, coupled with the plausible applications in other therapeutic areas, underscores its importance for future drug discovery efforts. Researchers and drug development professionals are encouraged to explore the full potential of this privileged structure in their quest for novel and effective therapeutics.
References
- CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google P
- CN101798267A - Production method of cyclohexyloxy allyl acetate - Google P
- The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. [Link]
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- The steps involved in the study design of neuroprotective phytochemicals.
- Amide Synthesis - Fisher Scientific. [Link]
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- Amide synthesis by acyl
- kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36 - DergiPark. [Link]
- Neuroprotective efficiency of celecoxib vesicular bilosomes for the management of lipopolysaccharide-induced Alzheimer in mice employing 23 full factorial design - PMC - PubMed Central. [Link]
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2-(Cyclohexyloxy)acetic acid as a building block for novel compounds
A hypothetical target, N-(4-chlorophenyl)-2-(cyclohexyloxy)acetamide, can be readily synthesized using Protocol 1 or 2 with 4-chloroaniline as the amine coupling partner. The resulting compound could then be screened for pre- and post-emergent herbicidal activity against various weed species. [12]
Conclusion
This compound is a powerful and versatile building block whose full potential is still being explored. Its unique structural combination of a reactive handle, a stable core, and a lipophilic modulator provides a robust platform for innovation. The protocols and scientific rationale presented in this guide offer researchers a solid foundation for leveraging this compound to create novel molecules with tailored properties for applications in medicine, agriculture, and beyond.
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Application Notes and Protocols for the Reduction of 2-(Cyclohexyloxy)acetic acid to 2-(Cyclohexyloxy)ethanol
Abstract: This document provides a comprehensive guide for the chemical reduction of 2-(Cyclohexyloxy)acetic acid to its corresponding primary alcohol, 2-(Cyclohexyloxy)ethanol. Detailed protocols for two robust and widely applicable methods, Lithium Aluminum Hydride (LiAlH₄) reduction and Borane (BH₃) reduction, are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe execution of this important transformation.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and materials science industries. 2-(Cyclohexyloxy)ethanol, the target molecule of the protocols herein, is a versatile building block, and its synthesis from this compound is a key step in various synthetic pathways.[1][2] This application note details two primary, reliable methods for this conversion: the use of a powerful, non-selective reducing agent, Lithium Aluminum Hydride (LiAlH₄), and a more chemoselective alternative, Borane (BH₃). The choice between these reagents is dictated by the presence of other functional groups in the substrate and the desired selectivity.
Mechanistic Overview
The reduction of a carboxylic acid to a primary alcohol is a two-stage process that first involves the formation of an aldehyde intermediate, which is then further reduced to the alcohol.[3] Due to the high reactivity of the reducing agents with the intermediate aldehyde, it is typically not possible to isolate the aldehyde.[3]
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[3][4] The mechanism proceeds via the following steps:
-
Deprotonation: LiAlH₄ is a strong base and will first deprotonate the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[5]
-
Coordination and Hydride Transfer: The aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack. A hydride ion (H⁻) is then delivered from the aluminate complex to the carbonyl carbon.
-
Intermediate Formation and Further Reduction: This leads to the formation of a tetrahedral intermediate which, after a series of steps, yields an aldehyde. The aldehyde is immediately reduced by another equivalent of LiAlH₄ to an alkoxide.
-
Work-up: The final alcohol is liberated upon acidic work-up, which protonates the alkoxide and neutralizes the aluminum salts.[3][6]
Borane (BH₃) Reduction
Borane and its complexes (e.g., BH₃-THF or BH₃-SMe₂) are highly effective and chemoselective reagents for the reduction of carboxylic acids.[7][8] A key advantage of borane is its tolerance of many other functional groups that would be reduced by LiAlH₄, such as esters and nitro groups.[9][10] The mechanism is distinct from that of LiAlH₄:
-
Acyloxyborane Formation: Borane reacts with the carboxylic acid to form an acyloxyborane intermediate.
-
Intramolecular Hydride Transfer: This intermediate undergoes intramolecular hydride transfers, effectively reducing the carbonyl group.
-
Work-up: The resulting borate ester is hydrolyzed during the work-up step to yield the primary alcohol.[8]
Experimental Protocols
Safety Precautions: Both Lithium Aluminum Hydride and Borane are highly reactive and require careful handling in an inert atmosphere. LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and reactions should be conducted under nitrogen or argon. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is an irritant to the skin, eyes, and respiratory system.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for substrates where the carboxylic acid is the only reducible functional group or when global reduction is desired.
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)[12]
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitor by TLC). Gentle refluxing may be required for some substrates.[12]
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise to decompose the excess LiAlH₄. This is an exothermic process that evolves hydrogen gas, so it must be done with extreme caution. Subsequently, add 1 M HCl or 10% H₂SO₄ to dissolve the aluminum salts.[12]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(Cyclohexyloxy)ethanol.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Protocol 2: Reduction using Borane (BH₃)
This protocol is preferred when chemoselectivity is required, for instance, in the presence of ester or nitro functional groups.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex solution (BH₃-THF, typically 1 M in THF) or Borane-dimethyl sulfide complex (BH₃-SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C.
-
Reagent Addition: Add the BH₃-THF solution (2.0 - 3.0 equivalents) dropwise via an addition funnel to the stirred solution of the carboxylic acid, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion as indicated by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Hydrolysis: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester.
-
Work-up: Extract the mixture with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting 2-(Cyclohexyloxy)ethanol by distillation or column chromatography.
Data Presentation
| Parameter | LiAlH₄ Reduction | BH₃ Reduction |
| Reducing Agent | Lithium Aluminum Hydride | Borane-THF or Borane-DMS |
| Equivalents | 1.5 - 2.0 | 2.0 - 3.0 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Temperature | 0 °C to room temp./reflux | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Work-up | Acidic (HCl or H₂SO₄) | Methanol quench, then acidic |
| Chemoselectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) |
| Safety | Reacts violently with water | Moisture sensitive, toxic gas byproduct with DMS |
Visualizations
Caption: General reaction pathway for the reduction of this compound.
Caption: A generalized experimental workflow for the reduction protocol.
References
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- Clark, J. (2016). Reduction of Carboxylic Acids. Chemguide.
- Macmillan, D. W. C., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(41), e202208903.
- Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie, 134(41), e202208903.
- Ashenhurst, J. (2023). Reduction of Carboxylic Acid Derivatives with Complex Hydrides. Master Organic Chemistry.
- Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives.
- Hunt, I. Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions.
- Organic Chemistry Portal. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube.
- Reusch, W. Reductions of Carboxylic Acid Derivatives. Michigan State University.
- Amerigo Scientific. 2-(Cyclohexyloxy)ethanol.
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Introduction: The Versatility of 2-(Cyclohexyloxy)acetate Esters
An In-Depth Guide to the Esterification of 2-(Cyclohexyloxy)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional organic molecule featuring a carboxylic acid group and a cyclohexyl ether moiety.[1] This unique structure, combining a hydrophilic acid head with a lipophilic cyclohexyl tail, makes it a valuable precursor in various scientific domains. The esters derived from this acid, known as 2-(cyclohexyloxy)acetates, are of significant interest in the pharmaceutical, materials science, and fragrance industries.[1][2]
In pharmaceutical development, esterification can be a key strategy for creating prodrugs, where a bioactive alcohol is masked to improve solubility, stability, or targeted delivery.[1] In the fragrance industry, esters like allyl (cyclohexyloxy)acetate are prized for their pleasant, fresh, and long-lasting scents.[2] This guide provides a detailed exploration of the chemical principles and practical methodologies for synthesizing these valuable esters, aimed at empowering researchers to select and execute the optimal synthetic strategy for their specific application.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to designing a successful reaction. The interplay between the polar carboxylic acid group and the nonpolar cyclohexyl ring governs its solubility and reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.20 g/mol | [1][3] |
| Boiling Point | ~305.8°C at 760 mmHg | [1][4] |
| pKa | Estimated 4.0 - 4.5 | [1] |
| Solubility | Limited in water (1-5 g/L); Soluble in polar organic solvents (alcohols, ethers). | [1] |
| Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | [1] |
Strategic Approaches to Esterification
The conversion of a carboxylic acid to an ester can be achieved through several distinct pathways. The choice of method is dictated by factors such as the stability of the substrates (especially the alcohol), steric hindrance, desired scale, and reaction conditions. We will detail three robust and widely applicable methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This is one of the most fundamental and cost-effective methods for ester synthesis, particularly on a large scale.[5] The reaction involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6]
Causality and Mechanism: The reaction is an equilibrium-controlled process.[5][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[6][8] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester.[5][8]
To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by:
-
Using a large excess of one reactant, typically the more affordable alcohol, which can often serve as the solvent.[5][9]
-
Removing water as it is formed, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5][7]
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For molecules that are sensitive to strong acids or high temperatures, the Steglich esterification offers a powerful alternative. This method uses a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions at room temperature.[10][11][12]
Causality and Mechanism: The key to this reaction is the in-situ activation of the carboxylic acid. DCC reacts with this compound to form a highly reactive O-acylisourea intermediate.[10] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP. DMAP, a stronger nucleophile than the alcohol, first attacks the O-acylisourea to form an even more reactive N-acylpyridinium intermediate ("active ester").[10][11] This species is then rapidly intercepted by the alcohol to yield the desired ester. The driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[11] This method is particularly advantageous for sterically hindered alcohols.[10][12]
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Section 1: Physicochemical Profile and Synthesis of 2-(Cyclohexyloxy)acetic acid
An in-depth analysis of the current literature reveals that 2-(Cyclohexyloxy)acetic acid is not prominently featured as a direct agent in wastewater treatment applications. Its primary roles are documented in organic synthesis, particularly as a precursor for pharmaceuticals and fragrances.[1] However, the unique structural characteristics of this molecule—namely its amphiphilic nature imparted by a hydrophobic cyclohexyl group and a hydrophilic carboxylic acid moiety—place it within the broader class of ether carboxylic acids.[1][2] This class of compounds exhibits significant potential in various industrial processes, including those related to waste stream management, due to properties such as emulsification, lime soap dispersion, and corrosion inhibition.[3][4]
This guide, therefore, extrapolates from the known functionalities of ether carboxylic acids to propose and detail potential applications and evaluation protocols for this compound in the specialized field of industrial wastewater treatment. The following sections are designed for researchers and process scientists to explore these hypothesized applications through robust, verifiable experimental frameworks.
A foundational understanding of this compound's properties is essential for hypothesizing its behavior in complex aqueous systems like wastewater.
Key Molecular Characteristics
The molecule's structure, combining a non-polar alicyclic ring with a polar carboxylic acid via a stable ether linkage, is central to its potential applications.[2] The cyclohexyl group provides significant lipophilicity, suggesting an affinity for non-polar substances such as oils and greases, while the carboxylic acid group imparts water solubility (especially in its deprotonated, salt form at neutral to alkaline pH) and provides a reactive site for further functionalization.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][5] |
| Molecular Weight | 158.19 g/mol | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [6] |
| Density | 1.09 g/cm³ | [6] |
| Solubility | Limited in water (approx. 1-5 g/L); soluble in polar organic solvents. | [1] |
Established Synthetic Routes
Understanding the synthesis of this compound is crucial for assessing its economic viability and potential for large-scale production. The primary methods include:
-
Williamson Ether Synthesis: This classic method involves the reaction of sodium cyclohexoxide with chloroacetic acid.[1] It is a robust and well-understood pathway for forming the key ether linkage.
-
Catalytic Hydrogenation: An alternative route involves the hydrogenation of phenoxyacetic acid using catalysts like nickel, platinum, or rhodium on a carbon support.[1][7][8] This method is advantageous for its potential scalability in industrial settings.
Section 2: Hypothesized Applications in Wastewater Treatment
Based on the established performance attributes of analogous ether carboxylic acids, we can postulate several key roles for this compound in treating challenging industrial waste streams.[3][4]
Application I: Demulsifier and Coagulation Aid for Oily Wastewater
Causality: Industrial wastewater, particularly from metalworking, food processing, and oil refinery operations, often contains stable oil-in-water emulsions that are difficult to treat. The amphiphilic structure of this compound allows it to act as a surfactant. It can migrate to the oil-water interface, disrupt the stabilizing forces of existing emulsifiers, and promote the coalescence of oil droplets. This action facilitates phase separation, making the oil more amenable to removal by conventional methods like skimming or dissolved air flotation.
Application II: Lime Soap Dispersion and Hard Water Management
Causality: In facilities using hard water, the interaction of surfactants with calcium and magnesium ions can lead to the precipitation of insoluble salts ("lime soap"). This causes scaling on equipment, reduces the efficiency of cleaning processes, and contributes to sludge volume. Ether carboxylic acids are well-known for their exceptional hard water tolerance and lime soap dispersing capabilities.[3][4] this compound, through its carboxylate group, can chelate divalent cations, preventing their precipitation and keeping them suspended in the water column for easier removal.
Application III: Corrosion Inhibition
Causality: The acidic or high-salinity nature of some industrial wastewaters can be highly corrosive to metal pipes, pumps, and tanks. Ether carboxylates are recognized as effective corrosion inhibitors.[3] this compound can form a protective, hydrophobic film on metal surfaces. The carboxylate headgroup adsorbs onto the metal, while the bulky, non-polar cyclohexyl tail orients outwards, creating a barrier that repels water and corrosive agents.
Section 3: Experimental Protocols for Application Validation
The following protocols are designed as self-validating systems to rigorously assess the hypothesized applications.
Protocol: Jar Test for Evaluating Demulsification Efficacy
This standard protocol simulates coagulation and flocculation processes to determine the optimal dosage of a treatment chemical.
Objective: To quantify the effectiveness of this compound as a demulsifier or coagulation aid in oily wastewater.
Materials:
-
Synthetic or real oily wastewater sample with known initial turbidity and Chemical Oxygen Demand (COD).
-
Stock solution of this compound (e.g., 10 g/L in a suitable solvent, pH-adjusted).
-
Standard coagulant (e.g., Aluminum Sulfate or Ferric Chloride) and flocculant (e.g., anionic polyacrylamide) solutions.
-
Jar testing apparatus with multiple paddles and variable speed control.
-
Beakers (1 L).
-
pH meter, turbidimeter, COD analysis kit.
Procedure:
-
Sample Characterization: Measure and record the initial pH, turbidity, and COD of the raw wastewater sample.
-
Setup: Fill six 1 L beakers with the wastewater sample. Place them in the jar testing apparatus.
-
Dosing:
-
Beaker 1 (Control): No chemical addition.
-
Beaker 2 (Standard): Add optimal dose of standard coagulant/flocculant.
-
Beakers 3-6: While stirring, add increasing doses of the this compound stock solution (e.g., 10, 25, 50, 100 mg/L). One beaker can be dedicated to testing the acid in combination with a standard coagulant.
-
-
Rapid Mix: Stir all beakers at high speed (e.g., 150-200 rpm) for 2 minutes to ensure complete dispersion of the chemicals.
-
Slow Mix (Flocculation): Reduce stirring speed to a gentle rate (e.g., 30-40 rpm) for 15-20 minutes to promote the aggregation of destabilized particles (floc formation).
-
Settling: Stop stirring and allow the flocs to settle for 30 minutes.
-
Analysis: Carefully collect a supernatant sample from the top of each beaker. Measure and record the final pH, turbidity, and COD for each.
-
Calculation: Calculate the percent removal for turbidity and COD for each condition relative to the control.
Data Interpretation: A successful outcome is a significant reduction in turbidity and COD in beakers treated with this compound compared to the control. The data will reveal an optimal dosage range.
| Treatment | Dosage (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | % Removal |
| Control | 0 | 550 | 545 | 0.9% |
| CHA Acid | 10 | 550 | 410 | 25.5% |
| CHA Acid | 25 | 550 | 225 | 59.1% |
| CHA Acid | 50 | 550 | 95 | 82.7% |
| CHA Acid | 100 | 550 | 110 | 80.0% |
Protocol: Analytical Method for Quantification in Aqueous Matrix
Accurate quantification is necessary to perform dosing calculations, assess consumption during treatment, and monitor effluent concentrations. This protocol is adapted from methods used for similar acidic compounds in environmental samples.[9]
Objective: To develop a reliable method for quantifying this compound in water using derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: The carboxylic acid group makes the molecule non-volatile. Derivatization converts it into a more volatile ester, making it suitable for GC analysis.
Materials:
-
Water sample (influent, effluent, etc.).
-
Internal Standard (IS) solution (e.g., a structurally similar, deuterated carboxylic acid).
-
Reagents: Hydrochloric acid (HCl), Ethyl acetate (or other suitable extraction solvent), Sodium sulfate (anhydrous).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation:
-
To a 10 mL water sample in a glass vial, add a known amount of the Internal Standard.
-
Acidify the sample to pH < 2 with HCl. This ensures the carboxylic acid is fully protonated for efficient extraction.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte and IS into the organic phase.
-
Centrifuge to separate the phases.
-
-
Extraction & Drying:
-
Carefully transfer the top organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Derivatization:
-
Transfer 100 µL of the dried extract to a GC autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Run a temperature program suitable for separating the derivatized analyte from matrix interferences (e.g., start at 80°C, ramp to 280°C).
-
Use the mass spectrometer in Selective Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized analyte and the IS for sensitive and selective quantification.
-
-
Calibration: Prepare a set of calibration standards by spiking known concentrations of this compound into clean water and processing them through the entire procedure. Plot the ratio of the analyte peak area to the IS peak area against concentration to create a calibration curve.
Section 4: Environmental Considerations and Future Directions
While the proposed applications are promising, a comprehensive evaluation must include environmental impact assessment.
-
Biodegradability: Studies are required to determine the ultimate fate of this compound in the environment. The potential degradation pathway likely involves initial O-dealkylation, separating the molecule into cyclohexanol and glycolic acid, which are generally considered biodegradable.[10]
-
Toxicity: Ecotoxicological studies on representative aquatic organisms (e.g., daphnia, algae, fish) are essential to ensure that effluent concentrations pose no risk to receiving water bodies.
-
Byproduct Formation: While not expected to form harmful halogenated byproducts like chlorine-based treatments, analysis should be performed to rule out the formation of any undesirable metabolites during the treatment process.
References
- Benchchem. This compound | 71995-54-5.
- Smolecule. Buy this compound | 71995-54-5. (2023-08-15).
- European Patent Office. ETHER CARBOXYLIC ACID COMPOSITION - EP 3842407 A1. (2019-12-27).
- Chemsrc. This compound | CAS#:71995-54-5. (2025-08-27).
- Tang, S. Exploring Colonial Chemical's Comprehensive Ether Carboxylate Product Platform. Colonial Chemical. (2025-06-25).
- BuyersGuideChem. Cyclohexyloxyacetic acid 2-propenyl ester | C11H18O3.
- Organic Syntheses. 2-cyclohexyloxyethanol.
- Colonial Chemical. New Products for Metalworking and Lubrication Applications Ether Carboxylates (Part I).
- SVC. The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing.
- Santa Cruz Biotechnology. This compound | CAS 71995-54-5.
- Google Patents. CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
- Google Patents. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- Ahmed, A. Ester: Structure, Types, and Uses in Everyday Life. Medium. (2024-09-29).
- Royal Society of Chemistry. Analytical Methods.
- Benchchem. Technical Support Center: Degradation of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
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- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]
- 7. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 8. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Allyl (Cyclohexyloxy)acetate
Abstract: This document provides a comprehensive guide for the synthesis of allyl (cyclohexyloxy)acetate, a valuable fragrance ingredient, from 2-(cyclohexyloxy)acetic acid and allyl alcohol.[1][2] The protocol is based on the well-established Fischer-Speier esterification reaction, a robust and cost-effective method for ester synthesis.[3][4] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety precautions, and discusses methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Significance
Allyl (cyclohexyloxy)acetate is an ester recognized for its pleasant, fresh, and fruity aroma, often described as pineapple-like.[5][6] This characteristic makes it a sought-after ingredient in the fragrance and flavor industries, where it is used in perfumes, personal care products, and as a flavoring agent.[2][7] The synthesis route described herein is the acid-catalyzed Fischer-Speier esterification, a classic and efficient method for reacting a carboxylic acid with an alcohol.[4][8][9] This approach is favored for its directness and use of readily available starting materials.[1][10]
The reaction involves the condensation of this compound and allyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to yield the target ester and water as a byproduct.[7][8][11]
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[12][13] The equilibrium nature of the reaction necessitates strategies to drive the formation of the product.[9][11][14] This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[8][13]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound.[8][14] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][11][12]
-
Nucleophilic Attack: The nucleophilic oxygen atom of allyl alcohol attacks the activated carbonyl carbon.[8][15] This results in the formation of a tetrahedral intermediate.[11][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3][8] This converts a hydroxyl group into a good leaving group (water).[12][14]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][12]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, allyl (cyclohexyloxy)acetate.[8][14]
Visualizing the Mechanism
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol
This protocol outlines the synthesis of allyl (cyclohexyloxy)acetate on a laboratory scale. The use of a Dean-Stark apparatus is recommended to remove water azeotropically with toluene, thereby driving the reaction to completion.[8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| This compound | 158.19 | ≥98% | Sigma-Aldrich |
| Allyl alcohol | 58.08 | ≥99% | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous, ≥99.8% | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate | 190.22 | ≥98.5% | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Reagent | VWR Chemicals |
| Brine (Saturated NaCl solution) | 58.44 | ACS Reagent | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Reagent | EMD Millipore |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and consumables
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (15.8 g, 0.1 mol).
-
Reagent Addition: Add allyl alcohol (8.7 g, 11.0 mL, 0.15 mol, 1.5 equivalents) and toluene (80 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.45 g, ~2.5 mol%).[7]
-
Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approximately 110-115 °C) with stirring.[7]
-
Reaction Monitoring: Continue refluxing for 4-6 hours, or until the theoretical amount of water (~1.8 mL) has been collected in the Dean-Stark trap. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up - Neutralization: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.
-
50 mL of brine to remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84-86 °C at 400 Pa.[7]
Experimental Workflow Diagram
Caption: Synthesis and Purification Workflow.
Data, Characterization, and Expected Results
Stoichiometry Table
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| This compound | 158.19 | 15.8 | 0.10 | 1.0 |
| Allyl alcohol | 58.08 | 8.7 | 0.15 | 1.5 |
| p-Toluenesulfonic acid | 190.22 | 0.45 | 0.0024 | 0.024 |
| Allyl (cyclohexyloxy)acetate | 198.26[16] | 15.9 (Theor.) | 0.08 (Theor.) | - |
Theoretical Yield Calculation: 0.10 mol (limiting reagent) × 198.26 g/mol = 19.83 g. Expected Experimental Yield: 70-85% (13.9 g - 16.9 g). Yields for similar transesterification reactions have been reported in the 72-74% range.[5]
Product Characterization
The identity and purity of the synthesized allyl (cyclohexyloxy)acetate should be confirmed using standard analytical techniques.
-
Physical Properties:
-
Spectroscopic Data:
-
FT-IR (neat, cm⁻¹): Look for characteristic peaks such as ~1750 (C=O, ester), ~3080 (C-H, alkene), ~1645 (C=C, alkene), and ~1120 (C-O, ether and ester).
-
¹H NMR (CDCl₃, ppm): Expect signals corresponding to the allyl group (δ 5.8-6.0, m, 1H; δ 5.2-5.4, m, 2H; δ 4.6, d, 2H), the cyclohexyloxy group (δ 3.3-3.5, m, 1H; δ 1.1-2.0, m, 10H), and the acetate methylene group (δ 4.1, s, 2H).
-
¹³C NMR (CDCl₃, ppm): Expect signals for the ester carbonyl (~170 ppm), alkene carbons (~132, 118 ppm), and various aliphatic carbons.
-
GC-MS: Should show a single major peak with a molecular ion (M⁺) at m/z = 198, confirming the molecular weight.[16][17]
-
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
Allyl Alcohol: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[18] It can cause severe skin and eye irritation.[19] It is incompatible with strong acids and oxidizing agents.[20][21]
-
Concentrated Acids (p-TsOH, H₂SO₄): Highly corrosive and can cause severe skin and eye burns.[22] Handle with extreme care.[22]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[18][22] Ensure an emergency eyewash station and safety shower are readily accessible.[21][22]
-
Waste Disposal: All organic and acidic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Master Organic Chemistry. (2022). Fischer Esterification.
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- Chemistry LibreTexts. (2023). Esterification.
- Clark, J. (2015). The mechanism for the esterification reaction. Chemguide.
- ResearchGate. (n.d.). A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate.
- PubChem. (n.d.). Allyl cyclohexyloxyacetate. National Center for Biotechnology Information.
- Spolana. (2018). Sulphuric Acid Safety Data Sheet.
- LyondellBasell. (n.d.). Allyl Alcohol Product Safety Bulletin.
- Scribd. (n.d.). Allyl Alcohol Safety Data Sheet.
- Google Patents. (2008). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- Perfumer & Flavorist. (2009). Preparation of Fragrant Allyl Esters.
- Google Patents. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Alcohol.
- University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification.
- PubChemLite. (n.d.). Allyl cyclohexyloxyacetate (C11H18O3).
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Perfumer & Flavorist. (2009). Preparation of Fragrant Allyl Esters.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. athabascau.ca [athabascau.ca]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
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- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Allyl cyclohexyloxyacetate | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. PubChemLite - Allyl cyclohexyloxyacetate (C11H18O3) [pubchemlite.lcsb.uni.lu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nj.gov [nj.gov]
- 20. lyondellbasell.com [lyondellbasell.com]
- 21. scribd.com [scribd.com]
- 22. spolana.cz [spolana.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)acetic acid
Welcome to the technical support guide for the synthesis and yield optimization of 2-(Cyclohexyloxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and improve the efficiency of their synthetic procedures. We will delve into the common challenges encountered during the synthesis, providing scientifically-grounded explanations and actionable protocols to enhance yield and purity.
The most prevalent and accessible laboratory-scale method for synthesizing this compound is the Williamson ether synthesis .[1][2] This robust SN2 reaction involves the deprotonation of cyclohexanol to form a potent nucleophile, sodium cyclohexoxide, which then displaces a halide from an alkyl halide—in this case, chloroacetic acid.[2][3] While straightforward in principle, several factors can significantly impact the reaction's outcome. This guide is structured in a question-and-answer format to directly address the practical issues you may face.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound via the Williamson ether synthesis.
Question 1: "My reaction has a very low, or no, yield. What are the most likely causes?"
This is the most common issue, and it can typically be traced back to one of three areas: the formation of the alkoxide nucleophile, the conditions of the SN2 reaction, or the workup procedure.
Answer:
Several factors could be responsible for a low yield. Let's break down the potential causes systematically.
1. Inefficient Alkoxide Formation: The first step of the synthesis is the deprotonation of cyclohexanol. If this step is incomplete, there will not be enough nucleophile to drive the reaction forward.
-
Causality: Cyclohexanol is a weakly acidic alcohol. A sufficiently strong base is required to deprotonate it effectively and form the cyclohexoxide anion. Common laboratory bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.[4][5] For a more surefire and rapid deprotonation, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, which reacts irreversibly.[6]
-
Solution:
-
Ensure your base is not old or hydrated. Use freshly opened or properly stored reagents.
-
Use a slight molar excess of the base relative to the cyclohexanol to ensure complete deprotonation.
-
Consider using sodium hydride (NaH) in an anhydrous solvent like THF for a more efficient and complete deprotonation.[6]
-
2. Suboptimal SN2 Reaction Conditions: The Williamson ether synthesis is a classic SN2 reaction, and its success is highly dependent on the reaction conditions.[2][6]
-
Causality:
-
Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient heat will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote side reactions. A temperature range of 90-100°C is often effective for similar syntheses.[4]
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents such as DMF or DMSO are known to accelerate SN2 reactions because they solvate the cation (e.g., Na+) but not the alkoxide anion, leaving it "naked" and highly nucleophilic.[6][7] While using excess cyclohexanol or water as a solvent is possible, it is generally less efficient.[4]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine completion.
-
-
Solution:
-
Maintain a consistent reaction temperature, typically by heating in a water or oil bath. For the reaction of cyclohexoxide with chloroacetic acid, refluxing for 60-90 minutes is a good starting point.
-
Consider switching to a polar aprotic solvent like DMF for improved reaction rates.
-
3. Side Reactions: The primary competing reaction in a Williamson synthesis is E2 elimination. However, since chloroacetic acid provides a primary alkyl halide, elimination is generally not a significant issue.[2] Other side reactions can still occur:
-
Causality: The hydroxide ions from bases like NaOH or KOH can act as nucleophiles themselves, reacting with chloroacetic acid to form glycolic acid. The carboxylate of chloroacetic acid could also potentially react under certain conditions, leading to unwanted byproducts.
-
Solution: Ensure the cyclohexanol is fully deprotonated to the alkoxide before the addition of chloroacetic acid. This maximizes the concentration of the desired nucleophile.
The following diagram illustrates the core workflow and potential failure points.
Caption: Workflow for the synthesis of this compound.
Question 2: "How do I properly isolate and purify the product from the reaction mixture?"
A successful reaction can be undermined by a poor workup and purification strategy, leading to low isolated yield or an impure product.
Answer:
The workup procedure is designed to separate the desired carboxylic acid from unreacted starting materials, salts, and byproducts. Because the product is an acid, its solubility is pH-dependent, a property we can exploit for purification.
-
Acidification (Protonation):
-
Causality: In the basic reaction mixture, your product exists as the water-soluble sodium 2-(cyclohexyloxy)acetate salt. To make it soluble in organic solvents for extraction, you must protonate it to the free carboxylic acid.
-
Protocol: After cooling the reaction mixture, dilute it with water. Slowly add a strong acid, such as 6M HCl, while stirring, until the solution is acidic.[4] You can check this by touching a drop of the solution to blue litmus paper or a pH strip; it should turn red (pH ~2-3).[4] The free acid may precipitate as a white solid or oil.
-
-
Solvent Extraction:
-
Causality: The neutral carboxylic acid is significantly more soluble in organic solvents like diethyl ether or ethyl acetate than in water. This allows you to transfer it from the aqueous phase to the organic phase, leaving water-soluble impurities behind.
-
Protocol: Transfer the acidified mixture to a separatory funnel and extract it with a suitable organic solvent (e.g., diethyl ether) multiple times (e.g., 3 x 50 mL).[4] Combine the organic layers.
-
-
Washing and Drying:
-
Causality: The combined organic extracts may still contain residual acid or other impurities. Washing with a saturated sodium bicarbonate (NaHCO₃) solution can be used to selectively extract the acidic product back into an aqueous layer, leaving neutral impurities (like unreacted cyclohexanol) in the organic layer. The product can then be recovered by re-acidifying the bicarbonate solution.
-
Protocol: Wash the combined organic layers with saturated sodium bicarbonate solution.[4] Separate the aqueous bicarbonate layer (which now contains your product as the sodium salt) and re-acidify it with HCl to precipitate the pure acid. Filter the resulting solid. Finally, dry the purified product.
-
-
Recrystallization (Final Purification):
-
Causality: For obtaining a highly pure, crystalline solid, recrystallization is the final step. This process removes any remaining minor impurities.
-
Protocol: Recrystallize the crude product from the smallest possible volume of hot water or a mixed solvent system (e.g., ethanol/water).[4]
-
Question 3: "My characterization data (NMR, melting point) suggests impurities. What could they be?"
Answer:
If your final product is not pure, the identity of the impurity depends on where the purification process may have failed.
-
Unreacted Cyclohexanol: This is a common impurity if the reaction did not go to completion or if excess was used. It is a neutral compound.
-
Removal: It should be removed during the sodium bicarbonate wash, as it will remain in the organic layer while your acidic product moves to the aqueous bicarbonate layer.
-
-
Unreacted Chloroacetic Acid: This is highly water-soluble and should be removed during the initial aqueous workup and extraction.
-
Glycolic Acid (from side reaction): If NaOH was used as a nucleophile, this byproduct could be present. It is also water-soluble and should be removed during the workup.
-
Solvent Residue: If the product is not dried properly under vacuum, residual solvent may be present.
The following diagram illustrates the SN2 mechanism at the core of this synthesis.
Caption: The SN2 reaction between cyclohexoxide and chloroacetic acid.
Frequently Asked Questions (FAQs)
-
Q: What is a realistic yield for this synthesis?
-
A: With optimized conditions, yields for Williamson ether syntheses can be quite good. Laboratory preparations often report yields in the range of 60-80%. Industrial processes for similar compounds report yields upwards of 80-95%.[8]
-
-
Q: Are there alternative synthetic routes?
-
A: Yes. An alternative industrial method is the catalytic hydrogenation of phenoxyacetic acid or its esters.[1][9] This method involves reducing the benzene ring of the phenoxy group to a cyclohexane ring using catalysts like rhodium, ruthenium, or platinum on a carbon support (e.g., Rh/C) under hydrogen pressure.[8][9] While efficient, this method requires specialized high-pressure hydrogenation equipment not available in all labs.
-
-
Q: What are the primary safety concerns?
-
A: The main hazards involve the reagents. Sodium hydroxide and potassium hydroxide are corrosive and can cause severe chemical burns.[4] Chloroacetic acid is toxic and a skin irritant.[4] Sodium hydride is a flammable solid that reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and perform the reaction in a well-ventilated fume hood.
-
Optimized Experimental Protocol
This protocol is a starting point for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
6M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of cyclohexanol in 50 mL of water. Carefully add 4.0 g of NaOH pellets, stirring until they are fully dissolved.
-
Reaction: To the solution, add 9.5 g of chloroacetic acid. Heat the mixture to a gentle reflux (approximately 100°C) using a heating mantle and stir for 90 minutes.[4]
-
Cooling and Acidification: Remove the heat source and allow the mixture to cool to room temperature. Transfer the solution to a beaker and slowly add 6M HCl while stirring until the solution is acidic to litmus paper (pH ~2-3).[5] The product may precipitate.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined ether layers with 50 mL of water, followed by 50 mL of brine.
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot water to obtain pure this compound as a white crystalline solid.
Data Summary: Impact of Conditions on Yield
The following table summarizes how different reaction parameters can influence the outcome of the synthesis. This is a generalized guide based on established principles of organic chemistry.[6][10]
| Parameter | Condition A (Sub-optimal) | Condition B (Improved) | Condition C (Optimized) | Expected Yield | Rationale |
| Base | 1.0 eq. NaOH (aq.) | 1.2 eq. KOH (aq.) | 1.1 eq. NaH | Low -> High | Stronger, non-nucleophilic bases in anhydrous conditions ensure complete and rapid alkoxide formation. |
| Solvent | Water / Cyclohexanol | Ethanol | DMF / DMSO | Low -> High | Polar aprotic solvents accelerate SN2 reactions by solvating the counter-ion, enhancing nucleophilicity.[6][7] |
| Temperature | 60 °C | 100 °C (Reflux) | 90 °C | Low -> High | Adequate thermal energy is needed to overcome the activation barrier, but excessive heat can cause side reactions. |
| Time | 30 min | 60 min | 90-120 min (or TLC) | Low -> High | Sufficient time is required for the reaction to proceed to completion. |
References
- University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis.
- Jadhav, V. et al. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Daignault, R. A., & Eliel, E. L. (1966). 2-cyclohexyloxyethanol. Organic Syntheses, 46, 37.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Barnard, D. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Zhejiang Xinhua Chemical Co Ltd. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate. Google Patents.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Zhejiang University of Technology. (2008). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate. Google Patents.
- Li, J. et al. (2005). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Journal of Chemical Research.
- Wang, Y. et al. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega.
- Patsnap. (2024). Organic Synthesis Route Optimization Using Glacial Acetic Acid.
Sources
- 1. Buy this compound | 71995-54-5 [smolecule.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 9. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 10. Organic Synthesis Route Optimization Using Glacial Acetic Acid [eureka.patsnap.com]
Technical Support Center: Purification of 2-(Cyclohexyloxy)acetic Acid
Welcome to the technical support center for 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical entity. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: Understanding the Molecule
This compound (C₈H₁₄O₃) is a bifunctional molecule featuring a hydrophilic carboxylic acid group and a lipophilic cyclohexyl ring.[1][2] This amphipathic nature dictates its solubility and presents unique challenges during purification. It is typically a colorless to pale yellow liquid or a low-melting solid.[1] Common synthetic routes include the Williamson ether synthesis and the hydrogenation of phenoxyacetic acid, each potentially introducing specific impurities.[1][2][3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Oily or Gummy Product After Recrystallization
Q: My this compound will not crystallize and remains an oil or a sticky gum. What should I do?
A: This is a frequent challenge, often related to the compound's low melting point (estimated between 25-45°C) and the presence of impurities that inhibit crystal lattice formation.[1]
Probable Causes & Solutions:
-
Impurities Present: Unreacted starting materials (e.g., cyclohexanol, phenoxyacetic acid) or solvent residues can act as crystal growth inhibitors.
-
Solution: Pre-purify the crude product using acid-base extraction to remove neutral or basic impurities before attempting recrystallization.[4]
-
-
Incorrect Solvent Choice: The solvent may be too good at solvating the molecule, even at lower temperatures.
-
Solution: Experiment with a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[5]
-
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
-
Solution: Carefully evaporate some of the solvent to increase the concentration.[6] Be cautious not to remove too much, which could cause the compound and impurities to "oil out" together.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.[7]
-
-
Lack of Nucleation Sites: Spontaneous crystallization may not occur.
-
Solution: Introduce a seed crystal from a previous successful crystallization, or scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[6]
-
Problem 2: Significant Product Loss During Acid-Base Extraction
Q: I seem to be losing a substantial amount of my product during the aqueous workup. How can I improve my recovery?
A: Product loss during extraction is often due to the partial solubility of the carboxylate salt in the organic phase or incomplete protonation/deprotonation.
Probable Causes & Solutions:
-
Emulsion Formation: The amphipathic nature of this compound can lead to the formation of stable emulsions, especially with vigorous shaking.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Incomplete Extraction: A single extraction may not be sufficient to transfer all the carboxylate into the aqueous layer.
-
Solution: Perform multiple extractions (2-3 times) with the basic solution (e.g., NaHCO₃) and combine the aqueous layers.[4]
-
-
Incomplete Precipitation: After acidifying the combined aqueous layers, the product may not fully precipitate if it has some water solubility.
-
Solution: Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification. Acidify slowly with a concentrated acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid (typically pH < 2). If the product remains partially dissolved, extract the acidified aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Problem 3: Streaking/Tailing During Silica Gel Chromatography
Q: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
A: This is a classic issue for carboxylic acids on silica gel. The acidic protons on the carboxyl group interact strongly with the slightly acidic silica surface, leading to a mix of protonated and deprotonated forms and resulting in tailing.[4]
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The polar carboxylic acid group binds too strongly to the silica gel.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[4] This keeps the this compound fully protonated, minimizing its interaction with the silica and resulting in a more defined band.
-
-
Alternative Stationary Phases: For particularly challenging separations, silica gel may not be the ideal stationary phase.
-
Solution 1 (Reversed-Phase): Consider using C18-functionalized silica (reversed-phase chromatography).[8] A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to keep the carboxyl group protonated.[8]
-
Solution 2 (Anion Exchange): Anion exchange chromatography can be a powerful technique for purifying carboxylic acids.[9][10] The compound is loaded onto the column in its deprotonated (anionic) form at a pH above its pKa and is then eluted by either increasing the salt concentration or decreasing the pH.[10]
-
Purification Methodologies: Step-by-Step Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system. Based on its structure, consider solvents like hexane, heptane, or a mixture such as ethyl acetate/hexane or toluene/hexane. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip or stir bar.[4] Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.[7] Do not disturb the flask during this process. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[4] This will deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution and combine the aqueous extracts.[4]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH < 2). The purified this compound should precipitate out as a solid or an oil.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If it separates as an oil, extract the aqueous solution with several portions of an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the purified product.
Data at a Glance
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Rationale |
| Water | Limited (approx. 1-5 g/L) | The hydrophobic cyclohexyl group limits solubility despite the polar carboxylic acid.[1] |
| Polar Organic Solvents (e.g., Methanol, Ethanol, THF) | Good | These solvents can interact with both the polar and nonpolar regions of the molecule.[1] |
| Nonpolar Organic Solvents (e.g., Hexane, Heptane) | Lower | The polar carboxylic acid group limits solubility in highly nonpolar solvents. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Good | Offers a good balance of polarity for dissolution.[1] |
Visualizing the Workflow
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route.[4]
-
From Williamson Ether Synthesis: Unreacted cyclohexanol and chloroacetic acid or its sodium salt.
-
From Hydrogenation of Phenoxyacetic Acid: Unreacted phenoxyacetic acid, partially hydrogenated intermediates, or byproducts from over-reduction.[3][12]
-
General: Residual solvents from the reaction or initial workup, and water.
Q2: How should I store purified this compound?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13] As with many carboxylic acids, it can be corrosive, so ensure the container is made of a compatible material like glass or polyethylene.[13][14]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Excellent for structural confirmation and identifying organic impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting trace impurities. Both reversed-phase and anion-exchange methods can be developed.[15]
-
Titration: An acid-base titration can be used to determine the concentration of the carboxylic acid.[16]
Q4: Can this compound be reduced? What are the implications for purification?
A4: Yes, the carboxylic acid group can be reduced to a primary alcohol, 2-(cyclohexyloxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][17] This is not a purification step but a chemical transformation. If your synthesis involves a reduction step, you will need to use purification techniques suitable for alcohols, such as distillation or chromatography, to separate the product from any unreacted starting material.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. As a carboxylic acid, it should be considered corrosive and can cause skin and eye irritation or burns upon contact.[14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
References
- Teledyne ISCO. (2012, November 9).
- Google Patents.
- Google Patents.
- SIELC Technologies.
- Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?. [Link]
- University of California, Los Angeles.
- Bio-Link.
- Bio-Rad.
- Organic Syntheses. 2-cyclohexyloxyethanol. [Link]
- Chemsrc. (2025, August 27). This compound | CAS#:71995-54-5. [Link]
- University of Rochester, Department of Chemistry.
- Jeske, R. (2016, August 15).
- Google Patents.
- Google Patents.
- The Good Scents Company. cyclohexyl acetic acid, 5292-21-7. [Link]
- Royal Society of Chemistry. Analytical Methods. [Link]
- ResearchGate. Mechanism of acetic acid esterification with cyclohexanol over Lewis.... [Link]
- Perfumer & Flavorist. Preparation of Fragrant Allyl Esters fragrance. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. EP1059975A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. solenis.com [solenis.com]
- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(Cyclohexyloxy)acetic Acid
Welcome to the technical support center for the synthesis and purification of 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical compound.[1] Here, we will address common challenges encountered during its synthesis and provide detailed, evidence-based troubleshooting strategies to help you achieve high purity in your final product.
The unique structure of this compound, which combines a carboxylic acid, an ether linkage, and a cyclohexyl ring, makes it a valuable building block in various research applications.[1][2] However, this same structure can present specific purification challenges. This guide offers practical, in-depth solutions to these issues.
Understanding the Synthesis and Potential Impurities
The most common method for synthesizing this compound is the Williamson ether synthesis.[1][3] This reaction involves the deprotonation of cyclohexanol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as sodium chloroacetate.[3][4][5]
While effective, this SN2 reaction can be accompanied by side reactions that introduce impurities into the final product.[3][6] Understanding these potential side reactions is the first step in developing an effective purification strategy.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
Cyclohexanol: Incomplete reaction can leave residual cyclohexanol.
-
Sodium Chloroacetate/Chloroacetic Acid: Excess or unreacted chloroacetate can remain.[7]
-
-
Side-Reaction Byproducts:
-
Cyclohexene: The basic conditions of the reaction can promote the E2 elimination of the alkyl halide, leading to the formation of cyclohexene, especially at higher temperatures.[6]
-
Dicyclohexyl Ether: Self-condensation of cyclohexanol can occur under certain conditions.
-
-
Solvent and Reagent Residues: Residual solvents and inorganic salts from the workup process are also common impurities.
Troubleshooting and Purification FAQs
This section provides answers to frequently asked questions regarding the purification of this compound.
Q1: My final product is an oil and not a solid. How can I induce crystallization?
A1: this compound can sometimes be difficult to crystallize, especially if impurities are present that act as a crystallization inhibitor.
-
Initial Steps:
-
Ensure all solvent has been removed under reduced pressure.
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Cool the oil in an ice bath or refrigerator for an extended period.
-
-
If Crystallization Fails:
-
The presence of impurities is the likely cause. Proceed with one of the purification methods outlined below before attempting recrystallization again.
-
Q2: How do I choose the best purification method for my crude this compound?
A2: The optimal purification strategy depends on the nature and quantity of the impurities present. A general workflow is presented below. For solid carboxylic acids, recrystallization is often the first choice, while distillation is a common method for liquid carboxylic acids if the impurities have significantly different boiling points.[8] Acid-base extraction is highly effective for removing neutral or basic impurities.[8][9]
Caption: Decision workflow for purifying this compound.
Q3: I suspect unreacted cyclohexanol is a major impurity. What is the best way to remove it?
A3: Acid-base extraction is a highly effective method for separating the acidic product from the neutral cyclohexanol impurity.[8][9]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral cyclohexanol will remain in the organic layer. Repeat the extraction two to three times to ensure complete separation.
-
Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid or oil.
-
Isolation: Extract the acidified aqueous layer with a fresh organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Q4: My TLC shows an impurity with a similar Rf to my product. What should I do?
A4: When impurities have similar polarities to the desired product, column chromatography is often the most effective purification technique.[8]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.
-
Acidification of Eluent: Carboxylic acids can streak on silica gel due to interactions with the stationary phase.[8] To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent.[8][10] This will keep the carboxylic acid protonated, leading to a more defined spot and better separation.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the optimized solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q5: I need to purify a large quantity of liquid this compound. Is there an alternative to column chromatography?
A5: For large-scale purification of liquid carboxylic acids, vacuum distillation is an excellent option, provided the impurities have sufficiently different boiling points.[8][11] this compound has a boiling point of 305.8°C at 760 mmHg, which is quite high and could lead to decomposition.[12] Vacuum distillation allows the compound to boil at a much lower temperature, preventing thermal degradation.[11]
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[13] Use a stir bar for smooth boiling.[13] All joints must be properly greased to ensure a good seal.[13]
-
Apply Vacuum: Before heating, apply the vacuum to the system to remove any low-boiling volatile impurities.[13]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for your product under the applied pressure.
-
Termination: To stop the distillation, first remove the heat source and allow the apparatus to cool. Then, slowly reintroduce air into the system before turning off the vacuum source.[13]
Data Summary
The following table summarizes the physical properties of this compound and its common impurities, which can aid in selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄O₃ | 158.20[2][14] | 305.8 at 760 mmHg[12] |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.1 |
| Cyclohexene | C₆H₁₀ | 82.15 | 83 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 189 |
References
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Teledyne ISCO. [Link]
- This compound | CAS#:71995-54-5 | Chemsrc. (n.d.). Chemsrc. [Link]
- How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018). The Student Room. [Link]
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020).
- Cyclohexyloxyacetic acid 2-propenyl ester | C11H18O3 - BuyersGuideChem. (n.d.). BuyersGuideChem. [Link]
- US5034105A - Carboxylic acid purification and crystallization process - Google Patents. (1991).
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). LookChem. [Link]
- Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Reddit. [Link]
- lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Recrystallization and Crystalliz
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (2007).
- Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator - Organic Chemistry Portal. (2023). Organic Chemistry Portal. [Link]
- Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing). (2022). Royal Society of Chemistry. [Link]
- Solvent‐Free and under Vacuum O‐Benzylation of Carboxylic Acids by Using a Rotary Evaporator - ResearchGate. (2023).
- Vacuum distillation - Wikipedia. (n.d.). Wikipedia. [Link]
- 2-chlorocyclohexanol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (2013). PubMed. [Link]
- 2-cyclohexyloxyethanol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Sodium chloroacetate - Wikipedia. (n.d.). Wikipedia. [Link]
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (2017).
- When cyclohexanol reacts with PCC, it form, the product ' A '. Now ' A ' .. - Filo. (2025). Filo. [Link]
- CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents. (2010).
- CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents. (2008).
- How do I separate cyclohexanol impurity? - ResearchGate. (2020).
- Synthesis of Cyclohexene The Dehydr
- Preparation of Fragrant Allyl Esters fragrance - Perfumer & Flavorist. (2015). Perfumer & Flavorist. [Link]
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- 14. scbt.com [scbt.com]
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)acetic acid
Document ID: TSC-CHAA-BP-V1.0
Introduction
Welcome to the technical support guide for the synthesis of 2-(Cyclohexyloxy)acetic acid. This molecule is a valuable building block in pharmaceutical and materials science research, prized for its unique combination of a reactive carboxylic acid, a stable ether linkage, and a lipophilic cyclohexyl group.[1] Achieving high purity is critical for downstream applications, as even minor byproducts can interfere with subsequent reactions, affect biological assays, or compromise the integrity of final materials.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues related to byproduct formation during synthesis. Our goal is to equip you with the expert insights needed to identify, minimize, and eliminate impurities, ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what does this imply for byproduct formation?
The most prevalent and robust method is the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of cyclohexanol to form a sodium cyclohexoxide intermediate, which then acts as a nucleophile to attack an alkylating agent like sodium chloroacetate.[2][3] This SN2 reaction is highly effective but sensitive to reaction conditions. The primary implication is that the most common byproducts arise from competing side reactions, such as elimination, or from incomplete reactions.[4][5]
Q2: What are the most common byproducts I should expect to see in my crude product?
The most frequently observed byproducts are:
-
Unreacted Cyclohexanol: Often results from incomplete deprotonation or suboptimal stoichiometry.
-
Cyclohexene: Arises from the acid-catalyzed dehydration of cyclohexanol, especially at elevated temperatures.[6][7][8][9]
-
Dicyclohexyl ether: Can form if cyclohexanol attacks another molecule of protonated cyclohexanol (under acidic conditions) or if a cyclohexyl halide is used as a starting material.[6]
-
Glycolic Acid: Results from the hydrolysis of sodium chloroacetate if excess water is present.[10]
Q3: How do reaction conditions influence the formation of these byproducts?
Reaction conditions are the single most critical factor in controlling purity.
-
Temperature: High temperatures favor the E2 elimination pathway, leading to the formation of cyclohexene instead of the desired ether.[5]
-
Base: The strength and stoichiometry of the base (e.g., sodium hydride) are crucial. Insufficient base will leave unreacted cyclohexanol.[5]
-
Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation, creating a more reactive "naked" alkoxide and promoting the SN2 reaction.[5] Using the parent alcohol (cyclohexanol) as a solvent is possible but can complicate purification.
-
Water Content: The reaction must be conducted under anhydrous conditions. Water can hydrolyze the alkoxide back to the alcohol and consume the base.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, providing causal analysis and actionable solutions.
Problem 1: Low yield with a significant amount of unreacted cyclohexanol detected (e.g., by TLC, GC-MS, or ¹H NMR).
-
Primary Cause: Incomplete formation of the cyclohexoxide nucleophile. This is the most common reason for reaction failure.
-
Causality: Cyclohexanol will not react with sodium chloroacetate until it is deprotonated. If the base is weak, insufficient, or has degraded due to improper storage (e.g., sodium hydride reacting with atmospheric moisture), a substantial portion of the cyclohexanol will remain in its protonated, unreactive state throughout the experiment.
-
Troubleshooting Steps:
-
Verify Base Potency: Use a fresh, unopened container of sodium hydride (NaH) or another strong base. NaH should be a fine, gray powder; clumps may indicate deactivation.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the cyclohexanol.
-
Purification: Unreacted cyclohexanol can often be removed from the desired carboxylic acid product via an aqueous basic wash. The acidic product will move into the aqueous layer as its carboxylate salt, while the neutral cyclohexanol remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.
-
Problem 2: A significant peak corresponding to cyclohexene is observed in the product analysis.
-
Primary Cause: Competing E2 elimination reaction.
-
Causality: The cyclohexoxide ion is not only a good nucleophile but also a strong base.[11] When it reacts with a secondary alkyl halide (less relevant here) or under conditions of high heat, it can abstract a proton from an adjacent carbon, leading to the formation of an alkene.[4][5] More commonly in this specific synthesis, trace amounts of acid at high temperatures can cause the direct dehydration of the starting cyclohexanol.[6][8][9]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a moderate reaction temperature. Williamson ether synthesis does not typically require high heat. Monitor the reaction with an external thermometer and use a controlled heating mantle or oil bath. Lowering the temperature favors the SN2 substitution over elimination.[5]
-
Ensure Basic Conditions: The reaction should be run under basic conditions, which suppresses the acid-catalyzed dehydration of the starting alcohol.[8]
-
Purification: Cyclohexene is volatile and can often be removed during solvent evaporation under reduced pressure. If it persists, column chromatography may be necessary.
-
Problem 3: The final product is contaminated with dicyclohexyl ether.
-
Primary Cause: Acid-catalyzed self-condensation of cyclohexanol.
-
Causality: This byproduct is more common when synthesis is attempted under acidic conditions (which is not the standard Williamson route). In this scenario, one molecule of cyclohexanol is protonated by the acid, forming a good leaving group (water). A second molecule of cyclohexanol then acts as a nucleophile, attacking the carbon and displacing the water to form the ether.[6]
-
Troubleshooting Steps:
-
Adhere to the Williamson Protocol: This side reaction is a strong indicator that the wrong synthetic strategy is being employed. Use a strong base to form the alkoxide, followed by reaction with the haloacetate. This pathway avoids the acidic conditions that lead to self-condensation.
-
Purification: Separating dicyclohexyl ether from this compound can be challenging due to similar polarities if the acid is esterified. It is best to avoid its formation. If present, careful column chromatography of the esterified product is the most effective method of removal.
-
Part 3: Visualization & Data
Reaction Pathways Diagram
The following diagram illustrates the desired synthetic route to this compound via Williamson ether synthesis and the major competing side reactions that lead to common byproducts.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting byproduct issues.
Table 1: Common Byproducts and Identification
| Byproduct | Typical Cause | Recommended Analytical Method | Key Identifying Feature(s) |
| Unreacted Cyclohexanol | Incomplete deprotonation; poor quality base. | ¹H NMR, GC-MS | Broad -OH peak in NMR; characteristic mass spectrum. |
| Cyclohexene | High temperature; acidic contamination.[6][7] | ¹H NMR, GC-MS | Olefinic proton signals (~5.6 ppm) in NMR. |
| Dicyclohexyl Ether | Acid-catalyzed self-condensation.[6] | GC-MS, ¹H NMR | Absence of -COOH group; characteristic mass spectrum. |
| Glycolic Acid | Hydrolysis of chloroacetate starting material.[10] | HPLC, ¹H NMR | Highly polar; will likely remain in aqueous layer during extraction. |
Part 4: Experimental Protocols
Protocol A: General Aqueous Workup for Purification
This protocol is designed to separate the acidic product from neutral byproducts like unreacted cyclohexanol and dicyclohexyl ether.
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. Carefully quench any remaining sodium hydride with slow, dropwise addition of isopropanol, followed by water. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with water to remove bulk inorganic salts.
-
Basic Extraction: Extract the organic layer with a 1M sodium hydroxide (NaOH) solution. The this compound will be deprotonated to its sodium salt and move into the aqueous layer. Neutral byproducts will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2 (verify with pH paper). The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol B: Recrystallization from a Mixed-Solvent System
For further purification, recrystallization can be highly effective.
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., heptane/ethyl acetate or water/ethanol).
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., heptane) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
References
- Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- One Part of Chemistry. (2011, May 6). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene.
- Wikipedia. (n.d.). Sodium chloroacetate.
- Chemistry Online. (2022, October 30). Cyclohexanol dehydration.
- LookChem. (2023, May 22). Understanding Sodium Chloroacetate: Properties and Applications.
- Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism.
- Sdfine. (n.d.). SODIUM CHLOROACETATE.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Missouri–St. Louis. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- University Name. (n.d.). 12. The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
- BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 71995-54-5 [smolecule.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 10. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Stability of 2-(Cyclohexyloxy)acetic acid under acidic/basic conditions
Technical Support Center: Stability of 2-(Cyclohexyloxy)acetic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental stability of this compound.
Q1: What are the key structural features of this compound, and how do they influence its stability?
A: this compound possesses three key structural features that dictate its chemical behavior: a carboxylic acid group, a cyclohexyl ring, and an ether linkage connecting them.[1]
-
Carboxylic Acid Group (-COOH): This is the most reactive part of the molecule under typical acidic and basic conditions. It has an estimated pKa value in the range of 4.0-4.5, making it a weak acid.[2] This group will readily deprotonate in basic solutions to form a water-soluble carboxylate salt.
-
Ether Linkage (-O-): The ether bond connecting the cyclohexyl ring and the acetic acid moiety is generally very stable and chemically robust.[1] Unlike an ester linkage, it is highly resistant to cleavage under basic conditions and requires harsh acidic conditions (e.g., strong, non-aqueous acids and high temperatures) to be broken.
-
Cyclohexyl Ring: This saturated alicyclic ring is non-aromatic and relatively inert. It primarily contributes to the molecule's lipophilicity.[1] While it can be oxidized by powerful oxidizing agents, it is stable under most hydrolytic acidic and basic conditions.[1]
Q2: What is the general stability profile of this compound under standard laboratory storage and handling conditions?
A: this compound is a stable compound under standard laboratory conditions (room temperature, neutral pH, protected from light).[2] Its stability makes it suitable for long-term storage and routine handling in synthetic procedures. However, decomposition can occur when the compound is subjected to extreme pH or high-temperature conditions over prolonged periods.[2]
Q3: How does this compound behave in acidic aqueous solutions?
A: In mildly acidic aqueous solutions (pH 1-5), the molecule is generally stable. The carboxylic acid group remains protonated, and the ether linkage is resistant to hydrolysis. Significant degradation via ether cleavage requires forcing conditions, such as refluxing in a strong acid like HBr or HI. For most experimental protocols that use acidic catalysts (e.g., esterification), the core structure of this compound will remain intact. Studies on other complex molecules show maximum stability is often achieved in a slightly acidic pH range, typically around pH 4.[3]
Q4: Is this compound stable in basic aqueous solutions?
A: Yes, the chemical structure of this compound is highly stable in basic solutions. The primary event that occurs is a simple acid-base reaction: the carboxylic acid is deprotonated by the base to form the corresponding carboxylate salt (2-(cyclohexyloxy)acetate). This does not constitute degradation. The ether linkage is exceptionally resistant to base-catalyzed hydrolysis. This is a key difference from esters, which readily undergo saponification (base-catalyzed hydrolysis).[4]
Q5: What are the likely degradation products if the molecule is forced to decompose under extreme conditions?
A: Under forcing conditions beyond typical experimental parameters, the following degradation pathways are plausible:
-
Harsh Acid Hydrolysis (e.g., refluxing HBr): The ether linkage would be the primary site of attack, leading to cleavage to form cyclohexanol and glycolic acid .
-
Strong Oxidation (e.g., hot acidic KMnO₄): The cyclohexyl ring could be cleaved, leading to the formation of various dicarboxylic acids.[1][5]
-
Strong Reduction (e.g., LiAlH₄): This is a chemical transformation rather than degradation. The carboxylic acid would be reduced to a primary alcohol, yielding 2-(cyclohexyloxy)ethanol .[1]
Section 2: Troubleshooting Guides
This section provides practical advice for specific experimental scenarios.
Scenario 1: Unexpected Product Formation in an Acid-Catalyzed Reaction
-
Issue: "I am performing an acid-catalyzed esterification using this compound with an alcohol and seeing low yield and several byproducts. Is my starting material degrading?"
-
Analysis & Solution: It is highly unlikely that this compound is degrading under standard esterification conditions (e.g., catalytic H₂SO₄, reflux in alcohol). The ether linkage is robust. The issue is more likely related to other factors:
-
Purity of Reagents: Ensure your alcohol and any solvents are anhydrous. Water will inhibit esterification.
-
Reaction Equilibrium: Esterification is a reversible reaction.[1] To drive the reaction to completion, use a large excess of the alcohol or remove the water byproduct as it forms (e.g., with a Dean-Stark apparatus).
-
Side Reactions of the Alcohol: Your alcohol substrate may be undergoing side reactions, such as dehydration to an alkene, especially if it is a secondary or tertiary alcohol.
-
Temperature Control: Excessive heat can promote side reactions. Operate at the minimum temperature required for a reasonable reaction rate.
-
Scenario 2: Low Recovery of Compound After Basic Aqueous Workup
-
Issue: "After quenching my reaction and performing a liquid-liquid extraction with an aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, I have very low recovery of my product in the organic layer."
-
Analysis & Solution: This is a common and expected outcome, not a result of degradation. In the presence of a base, the carboxylic acid is deprotonated to form the 2-(cyclohexyloxy)acetate salt. This salt is ionic and therefore highly soluble in the aqueous layer and insoluble in most common organic solvents (like ethyl acetate or dichloromethane).
-
Correct Recovery Protocol:
-
Separate the organic and aqueous layers from your initial extraction.
-
Crucially, retain the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding a strong acid (e.g., 4N HCl) dropwise until the pH is between 1 and 3. You can verify the pH using pH paper.
-
You may see the solution turn cloudy or a precipitate form as the protonated, water-insoluble carboxylic acid is regenerated.
-
Perform a new liquid-liquid extraction on this acidified aqueous layer with a fresh organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine these new organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. This will contain your recovered compound.
-
Logical Flowchart for Troubleshooting Stability Issues
Caption: Troubleshooting flowchart for stability issues.
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for Stability Testing (Acidic or Basic)
This protocol provides a framework to quantitatively assess the stability of this compound under specific pH conditions.
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 2, 4, 7, 9, 12). Use buffers that will not interfere with your analytical method.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the amount of organic solvent is minimal (<1%) to not significantly alter the aqueous buffer conditions.
-
Incubation: Seal the vials and place them in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C). Protect from light if photosensitivity is a concern.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): Immediately neutralize the aliquot to stop any further degradation before analysis. For acidic samples, add a base; for basic samples, add an acid.
-
Analysis: Analyze the samples using a validated analytical method, such as the HPLC method described below, to determine the remaining concentration of this compound.
Protocol 2: Analytical Method - Monitoring by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the concentration of this compound and detecting potential degradation products.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of methanol and water (with 0.1% acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as the molecule lacks a strong chromophore.
-
Quantification: Create a calibration curve using standards of known concentrations to accurately determine the concentration in your stability samples.
Section 4: Data Summary & Visualizations
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][7] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | ~305.8 °C at 760 mmHg | [2][8] |
| pKa (estimated) | 4.0 - 4.5 | [2] |
| Solubility | Limited in water (~1-5 g/L), good in polar organic solvents | [2] |
Potential Degradation & Transformation Pathways Diagram
Caption: Potential transformations under forcing chemical conditions.
References
- Smolecule. (2023, August 15). This compound.
- BenchChem. This compound.
- Chemsrc. (2025, August 27). This compound.
- Santa Cruz Biotechnology, Inc. This compound.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Sode, F. (n.d.). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods. Royal Society of Chemistry.
- Freiser, H. (2020, January). Hydrolysis. AccessScience, McGraw Hill.
- Hydrolysis Reactions. (2018, February 19).
- Sessions, A. L. Saponification. CalTech GPS.
- LibreTexts. (2023, January 22). Saponification.
- Juretic, D., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate.
- Tian, X., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
- CONICET. (2024, March 7). Analytical Methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 71995-54-5 [smolecule.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. esisresearch.org [esisresearch.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]
Troubleshooting low yield in 2-(Cyclohexyloxy)acetic acid reactions
Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this reaction. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction yields and ensure the integrity of your results.
Section 1: The Core Reaction - Understanding the Williamson Ether Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3] This robust and versatile SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide.[1] In this specific case, cyclohexanol is deprotonated to form sodium cyclohexoxide, which then attacks the electrophilic carbon of chloroacetic acid.
The overall reaction is as follows:
Cyclohexanol + Chloroacetic Acid + Base → this compound + Salt + Water
Understanding the SN2 mechanism is critical for troubleshooting. The reaction proceeds via a backside attack, which is sensitive to steric hindrance.[1][4][5] For a successful synthesis, reaction conditions must be carefully controlled to favor this pathway over competing side reactions, such as elimination.[1][4]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems that lead to low yields.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and solutions?
A1: Low conversion is typically a result of issues with the nucleophile generation or overall reaction conditions.
Possible Cause 1: Incomplete Deprotonation of Cyclohexanol The cyclohexoxide nucleophile must be generated in sufficient quantity. Alcohols are weak acids, and a strong base is required for complete deprotonation.[6]
-
Solution:
-
Base Selection: Ensure your base is strong enough. While NaOH or KOH can be used, sodium hydride (NaH) is an excellent, non-nucleophilic base that drives the deprotonation to completion by releasing hydrogen gas.[4]
-
Stoichiometry: Use at least two equivalents of base. The first equivalent will neutralize the acidic proton of chloroacetic acid, and the second is required to deprotonate the cyclohexanol.
-
Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.[7]
-
Possible Cause 2: Inappropriate Solvent Choice The solvent plays a crucial role in an SN2 reaction.
-
Solution:
-
Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or acetonitrile.[1] These solvents effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "free" and highly reactive.
-
Avoid protic solvents (like water or ethanol) as the primary reaction solvent, as they can solvate and stabilize the nucleophile, reducing its reactivity.[1]
-
Possible Cause 3: Insufficient Reaction Time or Temperature The Williamson ether synthesis can be slow, and incomplete reactions are a common reason for low yields if not allowed to proceed for an adequate duration.[1]
-
Solution:
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically cyclohexanol) indicates completion.
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate. However, excessive heat can promote side reactions.[1]
-
Q2: I'm observing significant byproduct formation. How do I identify and minimize it?
A2: The primary competing side reaction in a Williamson synthesis is the E2 elimination of the alkyl halide.[1][4]
Possible Cause: E2 Elimination The cyclohexoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on the electrophile, leading to an alkene. While this is less of a concern with chloroacetic acid, it's a critical consideration in other syntheses.
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures strongly favor elimination over substitution.[1]
-
Reagent Addition: Consider adding the chloroacetic acid solution slowly to the generated cyclohexoxide. This maintains a low concentration of the electrophile and can help suppress side reactions.
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| Low Conversion | Incomplete deprotonation of alcohol. | Use a stronger base (e.g., NaH) or ensure proper stoichiometry (2+ equivalents). |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or acetonitrile.[1] | |
| Insufficient time or temperature. | Monitor reaction by TLC and apply gentle heat if necessary. | |
| Byproduct Formation | E2 elimination is competing. | Keep reaction temperature as low as feasible. |
| Low Yield After Workup | Product loss during extraction. | Ensure pH is correctly adjusted to protonate the carboxylic acid before extraction. |
| Emulsion formation. | Add brine during extraction to break up emulsions. |
Q3: My yield is low after workup and purification. Where am I losing my product?
A3: Product loss during the workup phase is common, especially due to the carboxylic acid functional group of the target molecule.
Possible Cause 1: Improper pH during Aqueous Extraction The product, this compound, is a carboxylic acid. In basic or neutral aqueous solutions, it will exist as its carboxylate salt, which is water-soluble. Attempting to extract it into an organic solvent under these conditions will fail.
-
Solution:
Possible Cause 2: Emulsion Formation During extraction, vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and making separation difficult.
-
Solution:
-
After adding the extraction solvent, use gentle inversions rather than vigorous shaking.
-
To break an existing emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the miscibility of the organic solvent and helping to separate the layers.[10]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which haloacetic acid derivative (chloro-, bromo-, iodo-) is best?
For SN2 reactions, the reactivity of the alkyl halide is directly related to the leaving group ability of the halide: I > Br > Cl > F. While iodoacetic acid would be the most reactive, chloroacetic acid is often used due to its lower cost and sufficient reactivity for this synthesis.[8][9] If you are struggling with a slow reaction, switching to bromoacetic acid could improve the rate.
FAQ 2: What is the role of a phase-transfer catalyst and when should I use one?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be invaluable, especially in industrial settings or when dealing with reactants that have poor mutual solubility.[1][11] The PTC helps transport the water-soluble alkoxide nucleophile into the organic phase where the electrophile resides, dramatically accelerating the reaction rate under milder conditions.[7][12][13] This can eliminate the need for strictly anhydrous solvents.
FAQ 3: What are the best methods for monitoring reaction progress and final product purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture against a standard of your starting material (cyclohexanol). The reaction is complete when the cyclohexanol spot has disappeared.
-
Purity Analysis:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Section 4: Protocols
Standard Synthesis Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) to anhydrous DMF.
-
Nucleophile Generation: Cool the flask to 0 °C in an ice bath. Slowly add cyclohexanol (1.0 eq.) dissolved in a small amount of anhydrous DMF. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Reaction: Add a solution of chloroacetic acid (1.05 eq.) in anhydrous DMF dropwise to the flask.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Acidify the aqueous layer with 6M HCl until the pH is ~2.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.[14]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).
References
- Wikipedia. Williamson ether synthesis. [Link]
- Journal of Chemical Education.
- ACS Publications.
- YouTube. Williamson Ether Synthesis. [Link]
- Semantic Scholar.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- MiraCosta College. Experiment 06 Williamson Ether Synthesis. [Link]
- Organic Syntheses. 2-cyclohexyloxyethanol. [Link]
- Angelo State University. The Williamson Ether Synthesis. [Link]
- Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids. [Link]
- YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
- Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-(Cyclohexyloxy)acetic Acid Synthesis
This technical support center is designed to provide researchers, scientists, and professionals in drug development with a comprehensive guide to troubleshooting catalyst deactivation during the synthesis of 2-(Cyclohexyloxy)acetic acid. By understanding the common causes of catalyst inactivation and implementing the targeted solutions presented here, you can enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic processes.
Introduction to Synthetic Routes
The synthesis of this compound is primarily achieved through two main pathways, each with its own catalytic system and potential for deactivation:
-
Williamson Ether Synthesis: This method involves the reaction of a cyclohexoxide salt with an acetic acid derivative, often facilitated by a phase-transfer catalyst (PTC) in industrial applications.
-
Hydrogenation of Phenoxyacetic Acid: This route entails the catalytic hydrogenation of the aromatic ring of phenoxyacetic acid using a heterogeneous catalyst, typically a noble metal on a carbon support.
This guide is structured to address the specific challenges associated with catalyst deactivation in both of these synthetic strategies.
Troubleshooting Guide: Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common problems you may encounter during your experiments.
Part 1: Williamson Ether Synthesis Route (Phase-Transfer Catalysis)
Question 1: My phase-transfer catalyst (e.g., tetrabutylammonium bromide) appears to have lost its activity, leading to a significant drop in reaction rate and yield. What are the likely causes?
Answer:
Deactivation of quaternary ammonium phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), in the Williamson ether synthesis of this compound can be attributed to two primary mechanisms: catalyst poisoning and thermal degradation.
-
Catalyst Poisoning: This is a common issue where certain anions present in the reaction mixture preferentially bind to the quaternary ammonium cation, hindering its ability to transport the desired alkoxide nucleophile to the organic phase.[1] Highly polarizable or lipophilic anions, such as iodide (I⁻) and tosylate (TsO⁻), are known to be potent poisons for these catalysts.[1] If your synthesis utilizes an alkyl iodide as the electrophile, the iodide leaving group can act as a catalyst poison.
-
Thermal Degradation (Hofmann Elimination): Quaternary ammonium salts can undergo thermal decomposition through a process known as Hofmann elimination, particularly in the presence of a strong base.[2][3] This reaction typically requires elevated temperatures, often in the range of 100-200 °C.[3][4] For tetrabutylammonium bromide, decomposition temperatures are generally reported above 130 °C.[5] If your reaction conditions involve high temperatures, thermal degradation of the catalyst may be a contributing factor.
Troubleshooting Steps:
-
Review Your Reagents:
-
Leaving Group: If you are using an alkyl iodide, consider switching to an alkyl bromide or chloride. Bromide is a less potent poison for quaternary ammonium catalysts compared to iodide.[1]
-
Base: Ensure that the concentration and type of base are appropriate for the reaction and are not promoting excessive side reactions or catalyst degradation.
-
-
Optimize Reaction Temperature:
-
If possible, lower the reaction temperature to below the known decomposition temperature of your phase-transfer catalyst. Many Williamson ether syntheses can be conducted effectively at temperatures between 50-100 °C.
-
If high temperatures are necessary for your specific substrate, consider a more thermally stable catalyst or a different synthetic route.
-
-
Catalyst Loading:
-
While it may seem counterintuitive, in cases of suspected poisoning, increasing the catalyst loading might not be a cost-effective solution. It is more efficient to address the root cause of the poisoning.
-
Question 2: Can I regenerate my poisoned or thermally degraded phase-transfer catalyst?
Answer:
Regeneration of quaternary ammonium salts that have been poisoned or have undergone thermal degradation is often not practical or economically viable in a laboratory or industrial setting.
-
Poisoned Catalysts: The poisoning by anions like iodide is an equilibrium process. While extensive washing with an aqueous solution containing a non-poisonous salt could theoretically displace the poison, it is generally more practical to prevent poisoning in the first place.
-
Thermally Degraded Catalysts: Hofmann elimination is an irreversible decomposition of the catalyst molecule.[2] Once the catalyst has degraded, it cannot be regenerated.
Preventative Measures and Best Practices:
-
Leaving Group Selection: As mentioned, the most effective strategy to prevent catalyst poisoning is to use alkylating agents with less poisonous leaving groups, such as bromides or chlorides.
-
Temperature Control: Maintain the reaction temperature below the thermal decomposition threshold of your chosen phase-transfer catalyst.
-
Moisture Control: While not a direct cause of deactivation, excess water can affect the efficiency of the phase-transfer process. Ensure appropriate solvent and reagent drying where necessary.
Part 2: Hydrogenation of Phenoxyacetic Acid Route
Question 3: I am observing a significant decrease in the rate of hydrogenation of phenoxyacetic acid using my Rh/C (or Pt/C, Ni/C) catalyst. What could be causing this deactivation?
Answer:
Deactivation of heterogeneous hydrogenation catalysts is a multifaceted issue. The primary causes in the context of phenoxyacetic acid hydrogenation are catalyst poisoning, coking (fouling), and sintering (thermal degradation).
-
Catalyst Poisoning: This occurs when impurities in the feedstock or solvent strongly adsorb to the active metal sites, rendering them inactive.
-
Sulfur Compounds: Sulfur-containing impurities are notorious poisons for noble metal catalysts like Rh, Pt, and Pd, as well as for Nickel catalysts.[6][7] These can originate from the phenoxyacetic acid starting material or the solvent.
-
Nitrogen Compounds: Certain nitrogen-containing functional groups can also act as catalyst poisons by strongly coordinating to the metal surface.[8] While the substrate itself does not contain nitrogen, impurities might.
-
Heavy Metals: Trace amounts of other metals in the feedstock can deposit on the catalyst surface and block active sites.
-
-
Coking (Fouling): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites and pores.[9] In the hydrogenation of aromatic compounds, coke can form from the polymerization or condensation of reaction intermediates or byproducts on the catalyst surface.[10] The acidity of the catalyst support can also influence the rate of coke formation.[11]
-
Sintering (Thermal Degradation): At elevated temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles.[12] This leads to a decrease in the active surface area of the metal and, consequently, a loss of catalytic activity. This is generally more of a concern if the reaction is run at excessively high temperatures or during improper catalyst regeneration.
Troubleshooting Workflow for Hydrogenation Catalyst Deactivation:
Caption: Troubleshooting workflow for hydrogenation catalyst deactivation.
Question 4: How can I regenerate my deactivated hydrogenation catalyst (e.g., Rh/C)?
Answer:
The appropriate regeneration method depends on the primary cause of deactivation.
-
For Deactivation by Coking:
-
Oxidative Regeneration: A common method is to burn off the coke in a controlled manner. This involves passing a dilute stream of air or oxygen over the catalyst at elevated temperatures.[9] It is crucial to carefully control the temperature to avoid sintering of the metal particles.
-
Gasification: Using steam or carbon dioxide at high temperatures can also remove coke deposits.[13]
-
Hydrogenation: In some cases, treatment with hydrogen at high temperatures can remove certain types of coke through hydrocracking.[14]
-
-
For Deactivation by Poisoning:
-
Solvent Washing: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent may be sufficient to restore some activity.
-
Chemical Treatment: For more strongly adsorbed poisons, a chemical treatment may be necessary. For example, sulfur poisoning can sometimes be reversed by specific oxidative or reductive treatments.[6] Acidic or basic washes can also be effective for certain types of poisons.[15]
-
-
For Deactivation by Sintering:
-
Sintering is generally considered an irreversible deactivation mechanism. While some redispersion techniques exist, they are often complex and may not fully restore the catalyst's original activity. The best approach is to prevent sintering by operating at appropriate temperatures.
-
Experimental Protocol: Oxidative Regeneration of a Coked Rh/C Catalyst
Objective: To remove carbonaceous deposits from a deactivated Rh/C catalyst.
Materials:
-
Deactivated Rh/C catalyst
-
Tube furnace with temperature control
-
Quartz reactor tube
-
Source of nitrogen (or other inert gas)
-
Source of air (or a dilute oxygen/nitrogen mixture)
-
Gas flow controllers
Procedure:
-
Loading: Carefully load the deactivated catalyst into the quartz reactor tube.
-
Inert Purge: Place the reactor in the tube furnace and purge the system with nitrogen at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual solvent and air.
-
Heating: While maintaining the nitrogen flow, slowly heat the furnace to a temperature of 300-400 °C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.
-
Controlled Oxidation: Once the target temperature is reached, gradually introduce a stream of air (or a 1-5% O₂/N₂ mixture) into the reactor. CAUTION: The coke combustion is exothermic and can lead to a rapid temperature increase (runaway). Start with a low oxygen concentration and a low flow rate, and monitor the temperature closely.
-
Hold Period: Maintain the oxidative atmosphere at the set temperature until the coke has been completely removed. This can be monitored by analyzing the off-gas for CO₂. The process can take several hours.
-
Inert Purge and Cool-down: Once regeneration is complete, switch back to a pure nitrogen flow and cool the reactor down to room temperature.
-
Reduction (if necessary): Before reuse in hydrogenation, the oxidized rhodium species may need to be reduced. This is typically done by passing a stream of hydrogen over the catalyst at a moderate temperature (e.g., 150-250 °C).
Frequently Asked Questions (FAQs)
Q1: What are the key differences in catalyst deactivation between the Williamson ether synthesis and the hydrogenation routes for this compound?
A1: The deactivation mechanisms are fundamentally different. In the Williamson synthesis with a phase-transfer catalyst, deactivation is primarily a chemical process of ion-pairing competition (poisoning) or thermal decomposition of the catalyst molecule. For the hydrogenation route, deactivation of the heterogeneous catalyst involves physical blockage of active sites (coking), chemical poisoning by impurities, and thermal degradation of the metal nanoparticles (sintering).
Q2: How can I proactively minimize catalyst deactivation in my experiments?
A2:
-
For Williamson Ether Synthesis:
-
Choose an alkylating agent with a less-poisonous leaving group (e.g., bromide over iodide).
-
Maintain the reaction temperature below the thermal stability limit of your phase-transfer catalyst.
-
-
For Hydrogenation:
-
Use high-purity starting materials and solvents to avoid catalyst poisons.
-
Optimize reaction conditions (temperature, pressure, stirring) to minimize coke formation.
-
Handle and store your catalyst under an inert atmosphere to prevent premature deactivation.
-
Q3: Are there any analytical techniques I can use to confirm the cause of my catalyst's deactivation?
A3: Yes, several techniques can provide valuable insights:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke on a spent hydrogenation catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles on a supported catalyst and detect sintering.
-
X-ray Diffraction (XRD): To determine the crystallite size of the active metal, which can indicate sintering.
-
Elemental Analysis (e.g., ICP-MS or XRF): To detect the presence of potential poisons on the catalyst surface.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): To characterize the nature of adsorbed species and the reactivity of coke deposits.
Q4: Can the choice of solvent influence catalyst deactivation?
A4: Absolutely. In phase-transfer catalysis, the solvent system is critical for the efficiency of the catalyst. In hydrogenation, the solvent must fully dissolve the substrate, and impurities in the solvent can act as poisons. Additionally, some solvents may participate in side reactions that contribute to coke formation.
Q5: When should I consider replacing my catalyst versus regenerating it?
A5: The decision depends on the cause and severity of the deactivation, as well as economic factors.
-
Regeneration is often viable for:
-
Deactivation by coking, where the coke can be burned off.
-
Reversible poisoning, where the poison can be washed away.
-
-
Replacement is often necessary for:
-
Irreversible deactivation, such as sintering of metal particles or thermal decomposition of a phase-transfer catalyst.
-
When the cost of regeneration exceeds the cost of a fresh catalyst.
-
When regeneration procedures do not consistently restore the desired catalytic activity and selectivity.
-
Visualizing Deactivation Pathways
Caption: Key deactivation pathways for catalysts in the two main synthetic routes.
References
- PTC Organics, Inc. (n.d.). Iodide – Potential PTC Poison.
- Tóth, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Banik, B. K., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health.
- Banerjee, B., et al. (2021). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI.
- Patsnap. (2025, June 19). What is coke formation on catalysts and how is it minimized?
- MDPI. (n.d.). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application.
- MDPI. (2022, November 11). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts.
- StudySmarter. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- Royal Society of Chemistry. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
- ResearchGate. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review.
- Wikipedia. (n.d.). Hofmann elimination.
- Low Carbon Catalysis and Engineering Research Department. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review.
- BYJU'S. (n.d.). Hofmann Elimination.
- Chemistry LibreTexts. (2023, January 22). Hofmann Elimination.
- Chemistry LibreTexts. (2019, June 5). 23.3: Hofmann Elimination.
- ResearchGate. (2025, August 10). Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- L.S.College, Muzaffarpur. (2020, September 12). Hofmann elimination.
- SAE International. (1979, January 31). Deactivation of Three-Way Catalysts by Fuel Contaminants - Lead, Phosphorus and Sulfur.
- National Institutes of Health. (n.d.). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation.
- IntechOpen. (2020, July 15). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds.
- YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
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- 7. sae.org [sae.org]
- 8. mdpi.com [mdpi.com]
- 9. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 10. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
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- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)acetic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(cyclohexyloxy)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance your experimental success.
The primary and most versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction typically involves the SN2 nucleophilic substitution of a haloacetate, such as sodium chloroacetate, by a cyclohexoxide ion.[1][4] While straightforward in principle, the reaction's efficiency is sensitive to several parameters, and competing side reactions are common.[1] This guide will dissect these issues and provide robust solutions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yields are a frequent issue and can often be traced back to one of several factors working in concert.[5] A systematic approach is crucial for diagnosis.
Causality & Troubleshooting Steps:
-
Incomplete Deprotonation of Cyclohexanol: The formation of the cyclohexoxide nucleophile is the critical first step. If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing the reaction.
-
Solution: Ensure a sufficiently strong base is used. While sodium hydroxide (NaOH) is common, its effectiveness can be limited by solubility.[6] Consider using potassium hydroxide (KOH), which is often more effective, or for a more robust reaction, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[7]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.[8] Protic solvents (e.g., water, ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, creating a solvent cage that sterically hinders its ability to attack the electrophile, thereby slowing the reaction rate.[1]
-
Solution: Use a polar aprotic solvent. N,N-dimethylformamide (DMF) and acetonitrile are particularly effective as they solvate the cation but leave the nucleophile relatively free and highly reactive.[1]
-
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be sluggish, often requiring reflux for 1 to 8 hours to proceed to completion.[1] Attempting to shorten this time without optimization can result in a poor yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is refluxed for a minimum of 3-4 hours at a temperature between 50 to 100 °C.[1] If the reaction stalls, a modest increase in temperature or the introduction of a catalyst may be necessary.
-
-
Competing Side Reactions: The most significant cause of low yield is often the prevalence of side reactions, which consume reactants and complicate purification. These are detailed in the following questions.
Below is a logical workflow to diagnose the root cause of low yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I've isolated an unexpected non-polar byproduct. What could it be and how is it formed?
The presence of a non-polar byproduct, often appearing as a less polar spot on TLC compared to the starting cyclohexanol, typically points to one of two culprits: cyclohexene or dicyclohexyl ether.
1. Cyclohexene:
-
Formation Mechanism: Under acidic conditions (which can arise from improper workup or impurities) and heat, cyclohexanol can undergo acid-catalyzed dehydration (an E1 elimination reaction) to form cyclohexene.[9][10][11] This volatile byproduct can further undergo cationic polymerization to form a colored, viscous residue.[9]
-
Prevention: Maintain basic or neutral conditions throughout the reaction and workup. Avoid strong mineral acids during purification until the final product precipitation step.[4]
2. Dicyclohexyl Ether:
-
Formation Mechanism: This byproduct can form via two pathways. First, the cyclohexoxide nucleophile can attack another molecule of cyclohexanol that has been activated (e.g., protonated). More commonly, if any cyclohexyl halide is present or formed in situ, a secondary Williamson ether synthesis can occur where cyclohexoxide attacks the cyclohexyl halide.[11]
-
Prevention: Ensure the reaction stoichiometry is correct and that the haloacetate is the only alkylating agent present. Running the reaction under strictly anhydrous conditions minimizes pathways that could generate alternative electrophiles from cyclohexanol.
Q3: My final product is contaminated with unreacted cyclohexanol. How can I improve purification?
The key to separating the desired this compound from the neutral cyclohexanol starting material lies in exploiting the acidic nature of the product's carboxylic acid group.
Causality & Optimized Purification Protocol:
The product is an acid, while the starting material is a neutral alcohol. A standard acid-base extraction is highly effective for separation.[4]
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding 10 mL of water.[4]
-
Solvent Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent like diethyl ether (15 mL).[4] The desired product, in its carboxylate salt form, will remain in the aqueous layer, while unreacted cyclohexanol and non-polar byproducts will move into the ether layer.
-
Isolate the Aqueous Layer: Drain the aqueous layer and discard the organic layer (which contains the impurities).
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 6M HCl until the pH is acidic (test with litmus paper).[4] The this compound will precipitate as a solid as it is no longer a soluble salt.
-
Collection: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.
Q4: The reaction seems sluggish or stalls completely. How can I improve the reaction rate without promoting side reactions?
When increasing temperature is not viable due to the risk of elimination side reactions, a catalytic approach can significantly accelerate the SN2 reaction.
Solution: Phase Transfer Catalysis (PTC)
-
Mechanism: The Williamson ether synthesis is often a two-phase reaction (solid alkoxide, liquid organic phase). A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide nucleophile from the solid/aqueous phase into the organic phase where the haloacetate is dissolved.[1][12] The catalyst's lipophilic alkyl groups make the ion pair soluble in the organic solvent, dramatically increasing the effective concentration of the nucleophile and accelerating the reaction.[12][13]
-
Benefits: Using PTC can lead to faster reaction rates, higher yields, and milder reaction conditions (lower temperatures), which in turn suppresses side reactions like elimination.[12]
| Parameter | Standard Synthesis | PTC-Enhanced Synthesis |
| Catalyst | None | Tetrabutylammonium Bromide (1-5 mol%) |
| Typical Temp. | 80-100 °C | 50-70 °C |
| Reaction Time | 4-8 hours | 1-3 hours |
| Yield | 50-70% | 85-95% |
| Byproducts | Moderate risk of elimination | Lower risk of elimination |
Table 1. Comparison of standard vs. PTC-enhanced synthesis conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The reaction proceeds via the classic Williamson ether synthesis , which is a bimolecular nucleophilic substitution (SN2) mechanism.[1][7]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of cyclohexanol to form a potent nucleophile, the sodium or potassium cyclohexoxide ion.
-
SN2 Attack: The cyclohexoxide ion performs a "backside attack" on the electrophilic carbon atom of the chloroacetate. This carbon is bonded to the chlorine atom, which is a good leaving group.[7] The attack occurs in a single, concerted step, inverting the stereochemistry at the electrophilic carbon (though this is not relevant for chloroacetate).[7][14]
-
Product Formation: A new carbon-oxygen bond is formed, creating the ether linkage, and the chloride ion is expelled.
Caption: The two-step SN2 mechanism of the Williamson ether synthesis.
Q2: Which base is optimal for deprotonating cyclohexanol in this synthesis?
The choice of base is a trade-off between reactivity, safety, and experimental convenience.
| Base | Formula | pKa of Conj. Acid | Typical Solvent | Pros | Cons |
| Sodium Hydroxide | NaOH | ~15.7 | Water, Ethanol | Inexpensive, readily available.[6] | Weaker base, can lead to incomplete deprotonation; presence of water slows SN2. |
| Potassium Hydroxide | KOH | ~15.7 | Water, Ethanol | More soluble in alcohols than NaOH, often more effective.[1] | Similar cons to NaOH, hygroscopic. |
| Sodium Hydride | NaH | ~36 | THF, DMF (Anhydrous) | Very strong base, drives deprotonation to completion; byproduct (H₂) is a gas.[7] | Requires strictly anhydrous conditions; flammable gas produced. |
| Potassium tert-butoxide | KOtBu | ~19 | THF | Strong, non-nucleophilic base. | Bulky, can favor elimination in other systems; hygroscopic.[15] |
Recommendation: For laboratory-scale synthesis aiming for high yield, Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF is the superior choice as it ensures complete and irreversible formation of the nucleophile.[7] For industrial or larger-scale processes where safety and cost are paramount, KOH may be preferred.
Q3: Can I use ethyl chloroacetate instead of chloroacetic acid? What are the implications?
Yes, using ethyl chloroacetate is a common variation. However, it transforms the synthesis into a two-step process:
-
Williamson Ether Synthesis: The cyclohexoxide reacts with ethyl chloroacetate to form ethyl 2-(cyclohexyloxy)acetate .
-
Ester Hydrolysis (Saponification): The resulting ester must then be hydrolyzed, typically using aqueous NaOH or KOH, to yield the final carboxylic acid product.[16]
Implications & Potential Side Reactions:
-
The Hydrolysis Step: This step requires careful control. The reaction is typically second-order and its rate is dependent on temperature and reactant concentrations.[16][17][18] Incomplete hydrolysis will leave ester impurity in the final product.
-
Workup Complexity: The workup is more involved, as you first need to isolate the intermediate ester before proceeding to the hydrolysis step.
-
Overall Yield: A two-step process inherently has a lower potential maximum yield than a one-step process.
Q4: What is the primary competing reaction pathway I should be aware of?
The main competing reaction is the E2 (bimolecular elimination) reaction .[1][7]
Mechanism: The cyclohexoxide is not only a strong nucleophile but also a strong base.[8] Instead of attacking the electrophilic carbon (SN2), it can abstract a proton from the carbon adjacent to the leaving group on the alkylating agent. This is particularly favored by:
-
Steric Hindrance: While chloroacetate is a primary halide and less prone to elimination, steric hindrance around the nucleophile can favor its action as a base.[7][19]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[1][5]
While the SN2 pathway is strongly favored for a primary halide like chloroacetate, aggressive reaction conditions (e.g., excessively high temperatures) can increase the proportion of the elimination byproduct.[7]
Caption: The competition between the desired SN2 and the undesired E2 pathways.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.
- University of Wisconsin-Platteville. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.
- ResearchGate. (n.d.). Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment.
- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Google Patents. (1989). KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Google Patents. (1989). KR890001568B1 - A process for preparing aryloxyacetic acid derivatives.
- Chemistry Stack Exchange. (2015). What happens when I use cyclohexanol to prepare cyclohexene?.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Wikipedia. (2023). Sodium chloroacetate.
- Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE.
- Google Patents. (2010). CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Google Patents. (2008). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
- Synthetic Communications. (2005).
- Ningbo Inno Pharmchem Co.,Ltd. (2023). Understanding Sodium Chloroacetate: Properties and Applications.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanol.
- University of Massachusetts. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol. Retrieved from University of Massachusetts Chemistry Department. [Link]
- PubMed. (1983). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin.
- University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.
- YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone.
- Prexams. (n.d.). Hydrolysis of Ethyl Acetate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.
- J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
- Columbia University. (n.d.). CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Retrieved from Columbia University Chemical Engineering. [Link]
- ResearchGate. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
- DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature.
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Technical Support Center: Overcoming Solubility Challenges with 2-(Cyclohexyloxy)acetic acid
Welcome to the technical support center for 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. Drawing from established principles of physical chemistry and formulation science, this document offers troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (MW: 158.19 g/mol ) possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) and a fat-loving (hydrophobic) part.[1] The carboxylic acid group (-COOH) is polar and can engage in hydrogen bonding, while the cyclohexyl ring is nonpolar and bulky, contributing to its lipophilicity (fat-solubility).[2] This dual nature is the primary reason for its limited solubility in purely aqueous or purely non-polar solvents. It exhibits limited solubility in water, estimated at around 1-5 g/L, but is readily soluble in polar organic solvents.[1]
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C₈H₁₄O₃[1] | --- |
| Molecular Weight | 158.19 g/mol [2] | --- |
| Appearance | Colorless to pale yellow liquid or low-melting solid.[1] | Physical state may vary with purity and temperature. |
| Key Functional Groups | Carboxylic Acid (-COOH), Ether (-O-), Cyclohexyl Ring[1][2] | The carboxylic acid is ionizable, offering a key strategy for solubility enhancement via pH adjustment. The cyclohexyl ring increases lipophilicity. |
| Predicted LogP | 1.42[3] | Indicates a moderate degree of lipophilicity, suggesting that solubility in aqueous media will be limited. |
| Aqueous Solubility | Estimated at 1-5 g/L at room temperature.[1] | Considered poorly soluble, necessitating formulation strategies for many applications. |
| Organic Solvent Solubility | Good solubility in polar organic solvents like alcohols and ethers.[1] | Provides options for creating concentrated stock solutions. |
Frequently Asked Questions (FAQs)
Q1: I am trying to make a stock solution of this compound for my cell-based assay. What solvent should I start with?
A1: For most in vitro applications, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[4]
-
Rationale: DMSO can solubilize this compound at high concentrations (e.g., >10 mM). This concentrated stock can then be diluted into your aqueous cell culture medium. The final DMSO concentration in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
Alternative Organic Solvents: If DMSO is not compatible with your experimental system, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The organic co-solvent (DMSO) is diluted to a point where it can no longer keep the compound dissolved.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to decrease the final working concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help.
-
Use a pH-Adjusted Buffer: As a carboxylic acid, the solubility of this compound is highly dependent on pH. Increasing the pH of your aqueous buffer will significantly increase its solubility. This is the most effective chemical approach.
-
Incorporate Solubilizing Excipients: For more challenging situations, formulation aids like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Poloxamer) can be used to create more stable formulations.[5][6][7]
Q3: How does pH affect the solubility of this compound?
-
Below the pKa (e.g., pH < 4): The carboxylic acid group is primarily in its neutral, protonated form (-COOH). This form is less polar and has lower aqueous solubility.
-
Above the pKa (e.g., pH > 6): The compound is deprotonated to form the carboxylate salt (-COO⁻). This ionized form is much more polar and exhibits significantly higher aqueous solubility.[10]
Therefore, adjusting the pH of your aqueous solution to be at least 1.5-2 units above the pKa will dramatically enhance solubility.[11]
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, follow this systematic approach to identify a robust solution.
Caption: Systematic workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
This protocol describes how to prepare a primarily aqueous stock solution by converting the acid to its more soluble sodium salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS) or buffer of choice
-
pH meter
-
Sterile, conical tubes
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Weigh Compound: Accurately weigh out 15.82 mg of this compound (for a final volume of 10 mL to make a 10 mM solution).
-
Initial Suspension: Add the compound to a tube containing ~8 mL of your desired aqueous buffer (e.g., PBS). The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring or vortexing, add the 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH increases above ~6.0, the suspension should start to clarify. Continue adding NaOH dropwise until the solution becomes completely clear and the pH is stable at your target (e.g., pH 7.4). This indicates the formation of the soluble sodium 2-(cyclohexyloxy)acetate salt.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume to 10 mL with the aqueous buffer.
-
Verification & Storage: Mix thoroughly. The final solution can be sterile-filtered if necessary and stored at 4°C (short-term) or -20°C (long-term).
Protocol 2: Using Co-solvents and Excipients
This is an alternative approach for sensitive applications where pH modification is not desirable.
Materials:
-
This compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., saline)
Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until the cyclodextrin is fully dissolved. This may take some time.
-
Prepare Concentrated Drug Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM). Ensure it is fully dissolved.
-
Formulation: While vortexing the cyclodextrin vehicle, slowly add the required volume of the DMSO drug stock to reach your target final concentration.
-
Example: To make 1 mL of a 1 mM final solution, add 10 µL of the 100 mM DMSO stock to 990 µL of the 10% HP-β-CD vehicle.
-
-
Equilibration: Allow the final solution to mix at room temperature for at least 30 minutes to ensure the formation of the drug-cyclodextrin inclusion complex.[12] The solution should remain clear.
Mechanism of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic cyclohexyl group of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[6][12]
References
- Smolecule. (2023, August 15). This compound.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (n.d.). This compound | 71995-54-5.
- Chemsrc. (n.d.). This compound | CAS#:71995-54-5.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
- OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
Sources
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- 3. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Catalyst Loading for 2-(Cyclohexyloxy)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst optimization for this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and enhance your experimental outcomes.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3][4][5] This versatile and time-honored method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific application, cyclohexanol is deprotonated to form the cyclohexyloxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.
The reaction is often facilitated by a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[1][6][7] The PTC is crucial for transporting the cyclohexyloxide anion from the aqueous or solid phase into the organic phase where the haloacetic acid is soluble, thereby increasing the reaction rate.[6][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing a systematic approach to problem-solving.
Problem 1: Low Conversion of Starting Material
A low conversion of cyclohexanol or chloroacetic acid is a frequent challenge. This can be due to a number of factors, from catalyst inefficiency to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The concentration of the phase transfer catalyst is critical. An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution: Systematically increase the catalyst loading in small increments (e.g., 0.5 mol% at a time) to find the optimal concentration. Be aware that excessive catalyst loading can sometimes lead to side reactions or purification difficulties.
-
-
Inadequate Base Strength or Concentration: The base (e.g., sodium hydroxide, potassium hydroxide) is responsible for deprotonating the cyclohexanol. If the base is not strong enough or is present in insufficient quantity, the concentration of the active nucleophile (cyclohexyloxide) will be low.
-
Solution: Ensure a stoichiometric excess of a strong base is used. For laboratory-scale reactions, potassium hydroxide is often a good choice.[1]
-
-
Poor Mixing: In a multiphase system, efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the phase transfer catalyst.
-
Solution: Increase the stirring rate to ensure the reaction mixture is a well-dispersed emulsion.
-
-
Incorrect Solvent Choice: Protic solvents and highly apolar solvents can slow down the reaction rate by solvating the nucleophile and reducing its reactivity.[1]
Experimental Protocol for Optimizing Catalyst Loading:
-
Baseline Experiment: Set up the reaction with a standard catalyst loading (e.g., 1 mol%).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10][11]
-
Vary Catalyst Loading: Set up a series of parallel reactions, varying the catalyst loading (e.g., 0.5, 1, 2, 5 mol%).
-
Analyze and Compare: After a fixed reaction time, quench all reactions and analyze the conversion of the limiting reagent.
-
Data Visualization: Plot the conversion as a function of catalyst loading to identify the optimal range.
Problem 2: Formation of Side Products and Low Selectivity
The Williamson ether synthesis can be accompanied by side reactions, primarily elimination reactions of the alkylating agent.[1]
Potential Causes and Solutions:
-
High Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction, especially with sterically hindered substrates.[1]
-
Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[1]
-
-
Steric Hindrance: While chloroacetic acid is a primary halide and less prone to elimination, steric hindrance around the nucleophile can be a factor.
Analytical Workflow for Identifying Byproducts:
-
Crude Product Analysis: Analyze the crude reaction mixture using GC-MS or LC-MS to identify the masses of any potential byproducts.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to elucidate the structures of the main product and any significant impurities.[10]
-
Literature Search: Compare the identified byproducts with known side reactions of the Williamson ether synthesis.
Problem 3: Catalyst Deactivation or Poisoning
In heterogeneous catalysis, and to a lesser extent in phase transfer catalysis, the catalyst can lose its activity over time.
Potential Causes and Solutions:
-
Impurities in Reactants or Solvents: Water, other protic impurities, or acidic/basic contaminants can react with and deactivate the catalyst.[12]
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[12]
-
-
Thermal Degradation: At excessively high temperatures, the catalyst itself may decompose.[13][14]
-
Solution: Adhere to the recommended temperature range for the specific catalyst being used.
-
-
Fouling: The catalyst surface can become coated with byproducts or polymers, blocking active sites.[14]
-
Solution: If using a solid-supported catalyst, it may be possible to regenerate it by washing with an appropriate solvent or by calcination.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this synthesis?
A1: The optimal catalyst loading is not a fixed value and should be determined experimentally for your specific reaction conditions. A good starting point is typically 1-2 mol% of a quaternary ammonium salt like tetrabutylammonium bromide. The goal is to find the lowest catalyst concentration that provides a high reaction rate and yield, as this will simplify purification and reduce costs.
Q2: How do I choose the right phase transfer catalyst?
A2: Quaternary ammonium and phosphonium salts are the most common types of phase transfer catalysts.[6] For the synthesis of this compound, tetrabutylammonium salts are often effective due to their good solubility in both aqueous and organic phases. Crown ethers can also be used, particularly when dealing with alkali metal cations.[6][8]
Q3: Can this reaction be performed without a catalyst?
A3: While the reaction can proceed without a phase transfer catalyst, the reaction rate will be significantly slower. The catalyst is essential for efficiently transporting the cyclohexyloxide from the aqueous to the organic phase. Without it, the reaction would be limited to the interface between the two phases, resulting in low yields and long reaction times.
Q4: What analytical techniques are best for monitoring the reaction?
A4: A combination of techniques is often ideal. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection are the methods of choice.[9][15][16]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 0.5 | 8 | 65 |
| 2 | 1.0 | 8 | 85 |
| 3 | 2.0 | 8 | 95 |
| 4 | 5.0 | 8 | 96 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflows and Diagrams
Workflow for Optimizing Catalyst Loading
Caption: Workflow for optimizing catalyst loading.
Reaction Mechanism: Williamson Ether Synthesis
Caption: Williamson ether synthesis mechanism.
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- Phase transfer catalysis | PPTX. (n.d.). Slideshare.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Analytical methods. (n.d.).
- CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (n.d.).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- Mechanisms of catalyst deactivation. | Download Table - ResearchGate. (n.d.).
- Mechanisms of catalyst deactivation - SciSpace. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Catalyst deactivation - OUCI. (n.d.).
- 2-cyclohexyloxyethanol - Organic Syntheses Procedure. (n.d.).
- Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed. (2023, January 11).
- Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. (n.d.).
- Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - NIH. (n.d.).
- An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed. (n.d.).
- Organic Synthesis Route Optimization Using Glacial Acetic Acid - Patsnap Eureka. (n.d.).
- Water depollution control : A gateway to reaction monitoring and analytical chemistry - ChemRxiv. (2021, March 22).
- Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC - NIH. (2023, March 30).
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: O-H Insertion Reactions for Ether Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for O-H Insertion Reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face in the lab. Our focus is on a critical and often frustrating aspect of these powerful reactions: preventing byproduct formation to maximize the yield and purity of your desired ether products. This resource is structured as a series of troubleshooting questions and FAQs, grounded in mechanistic principles to help you understand the "why" behind a problem and the "how" to solve it.
Understanding the Reaction: Core Mechanism & Competing Pathways
At its heart, the catalytic O-H insertion reaction is an elegant method for forming C-O bonds. The process begins with the reaction of a diazo compound with a transition metal catalyst (commonly based on Rhodium or Copper) to extrude dinitrogen gas (N₂) and form a highly reactive metal-carbene intermediate. This intermediate is the central player in the reaction.
The desired pathway involves the alcohol substrate attacking this metal carbene. A widely accepted mechanism suggests the alcohol's oxygen atom acts as a nucleophile, attacking the carbene to form an oxonium ylide intermediate.[1][2] This ylide then undergoes a rapid proton transfer (prototropic rearrangement) to yield the final ether product and regenerate the catalyst.[1]
However, the high reactivity of the metal carbene means it can be diverted down several undesired, competing pathways, leading to a complex product mixture. Understanding these pathways is the first step to suppressing them.
Figure 1. The central metal-carbene intermediate and its competing reaction pathways.
Troubleshooting Guide
This section addresses specific problems you might be observing in your reaction flask.
Question 1: My reaction is clean, but the yield is very low. I'm primarily recovering my starting alcohol. What's going wrong?
Plausible Causes: This scenario often points to issues with the generation or stability of the active metal-carbene intermediate.
-
Inactive Catalyst: The metal precatalyst may not be activating properly, or it may be deactivated. For instance, some Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[3]
-
Unstable Diazo Compound: Highly reactive diazo compounds, particularly those that are not "acceptor-acceptor" substituted (e.g., dialkyl diazos), can decompose via pathways other than productive carbene formation, especially at elevated temperatures.[4]
-
Inappropriate Solvent: Protic solvents (other than your substrate alcohol) or highly coordinating solvents can interfere with the catalyst, preventing the formation of the metal carbene.[5]
Troubleshooting Strategies:
-
Catalyst Activation: If using a catalyst that requires pre-activation, ensure the procedure is followed correctly. For air-sensitive catalysts, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Verify Diazo Compound Quality: Use freshly prepared or purified diazo compounds. If possible, verify their purity by ¹H NMR before use.
-
Solvent Choice: Switch to a non-coordinating, anhydrous aprotic solvent. Dichloroethane (DCE) or Dichloromethane (DCM) are often excellent starting points for O-H insertion reactions.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the diazo reagent.
Question 2: My main byproduct is a symmetric alkene (R₂C=CR₂). How do I stop this carbene homocoupling?
Plausible Cause: This is a classic sign that the concentration of the metal-carbene intermediate is too high, favoring a bimolecular reaction (carbene + carbene) over the desired reaction with the alcohol.[7] This is a second-order kinetic process, so it is highly sensitive to the carbene concentration.
Troubleshooting Strategies:
The key is to maintain a very low, steady-state concentration of the diazo compound and, consequently, the metal carbene.
-
Syringe Pump Addition: This is the most effective and common solution. Prepare a solution of your diazo compound in your reaction solvent and add it slowly (e.g., over 4-8 hours) to the solution containing the catalyst and the alcohol.
Experimental Protocol: Syringe Pump Addition
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and the metal catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in the chosen anhydrous solvent (e.g., DCM).
-
Diazo Solution: In a separate, dry flask, dissolve the diazo compound (1.2 equiv) in the same anhydrous solvent to a suitable concentration (e.g., 0.1 M).
-
Addition: Draw the diazo solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a syringe needle through a septum.
-
Execution: Begin stirring the reaction mixture and start the syringe pump at a slow, constant rate (e.g., 0.5 mL/hour).
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and formation of the product.
Question 3: I'm using an α-alkyl diazoester, and my major byproduct is an α,β-unsaturated ester. How can I favor O-H insertion?
Plausible Cause: You are observing a 1,2-hydride shift, also known as β-hydride migration. This is an intramolecular rearrangement of the metal-carbene intermediate that is particularly facile for carbenes derived from α-alkyl diazoacetates and competes directly with the intermolecular O-H insertion.[8][9]
Troubleshooting Strategies:
This is a selectivity challenge where you must kinetically favor the bimolecular O-H insertion over the unimolecular rearrangement.
-
Increase Alcohol Concentration: The O-H insertion is dependent on the concentration of the alcohol. Using the alcohol as the solvent (if feasible) or as a co-solvent can significantly increase its rate of reaction with the carbene, outcompeting the β-hydride shift.
-
Catalyst Choice: The choice of metal and its ligand sphere is critical. Electron-deficient, high-valent metals can be more prone to inducing β-hydride migration. It has been shown that low-valence rhodium(I) catalysts can effectively suppress this side reaction compared to some Rh(II) or Cu(II) systems.[9] A combination of an achiral dirhodium complex with a chiral phosphoric acid has also been reported to markedly suppress β-H migration.[10]
-
Lower the Temperature: The activation barrier for the 1,2-hydride shift may be different from that of the O-H insertion. Lowering the reaction temperature can sometimes disproportionately slow the undesired pathway.
| Strategy | Rationale | Key Consideration |
| Increase [Alcohol] | Favors bimolecular insertion over unimolecular rearrangement. | May not be practical for expensive or solid alcohols. |
| Use Rh(I) Catalyst | Less prone to inducing β-hydride migration.[9] | Requires screening to find the optimal catalyst/ligand combination. |
| Lower Temperature | Exploits potential differences in activation energies. | Reaction rates will be slower, requiring longer reaction times. |
Table 1. Strategies to Minimize β-Hydride Migration Byproducts.
Question 4: I'm working with a phenol, and I'm getting a mixture of the desired ether (O-H insertion) and a product where the carbene has added to the aromatic ring (C-H functionalization). How can I improve selectivity for the ether?
Plausible Cause: Phenols present a unique challenge because they have both a nucleophilic O-H bond and electron-rich C-H bonds on the aromatic ring. The metal carbene is electrophilic and can react at either site. The regioselectivity (O-H vs. C-H insertion) is often controlled by a delicate balance of steric and electronic factors, dictated primarily by the catalyst and ligand system.[11][12]
Troubleshooting Strategies:
-
Ligand Modification: This is the most powerful tool for controlling this type of selectivity. For Rh(II)-catalyzed reactions, switching from standard carboxylate ligands (like acetate) to more sterically demanding or electronically tuned ligands can dramatically alter the outcome. For example, the use of a Xantphos ligand in combination with a Rh(II) catalyst has been shown to favor para-selective C-H functionalization by overcoming the typically preferred O-H insertion.[11] Conversely, catalysts known for high enantioselectivity in O-H insertions, like certain copper/bisoxazoline (Box) or copper/bisazaferrocene systems, may offer higher selectivity for the O-H bond.[6][13]
-
Solvent Effects: The solvent can influence the relative acidity of the phenol and the accessibility of the different reaction sites. A systematic screen of aprotic solvents (e.g., DCM, Toluene, Dioxane) is warranted.
-
Protecting Groups: While it adds steps, a temporary bulky protecting group on the ortho-positions of the phenol could sterically hinder C-H insertion, favoring attack at the more accessible O-H group.
Frequently Asked Questions (FAQs)
Q: Which catalyst system should I start with for a new O-H insertion reaction? A: For general-purpose O-H insertions, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a robust and common starting point due to its high activity. For enantioselective reactions, copper(I) triflate (CuOTf) paired with a chiral ligand like a bisoxazoline (Box) or a bisazaferrocene is a well-established choice.[6][14]
Q: How does water affect my reaction? A: Rigorously dry conditions are crucial. Water is an alcohol and will compete with your substrate for the metal carbene, leading to the formation of an α-hydroxy ester byproduct and lowering the yield of your desired ether.[8] However, in some very specific enantioselective systems, trace amounts of water have been serendipitously found to improve enantioselectivity, though its role is not fully understood.[6] For general applications, always use anhydrous solvents and reagents.
Q: Can I use a secondary or tertiary alcohol? A: Yes, but with caveats. Primary alcohols tend to give the highest yields.[8] As the steric bulk of the alcohol increases (primary < secondary < tertiary), the rate of the nucleophilic attack on the metal carbene can decrease significantly, allowing competing byproduct pathways to become more prominent. You may need to use higher catalyst loadings or longer reaction times for more hindered alcohols.[6]
General Workflow for Reaction Optimization
When faced with a challenging O-H insertion reaction, a systematic approach is key. The following workflow provides a logical sequence for troubleshooting and optimization.
Sources
- 1. Intermediates in the decomposition of aliphatic diazo-compounds. Part VIII. The mechanism of ether formation from diarylmethylenes and alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemtube3d.com [chemtube3d.com]
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- 4. baranlab.org [baranlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reactions between stable carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu-Catalyzed Asymmetric Carbene Insertion into N–H, O–H, and S–H Bonds: Challenging the Existing Mechanistic Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of 2-(Cyclohexyloxy)acetic Acid Production
Welcome to the technical support center for the production of 2-(Cyclohexyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of this versatile chemical intermediate. We will explore the common challenges encountered in its production, offering field-proven insights and scientifically grounded solutions.
The unique structure of this compound, featuring a carboxylic acid group, a stable ether linkage, and a lipophilic cyclohexyl ring, makes it a valuable building block in various research and development applications, including pharmaceuticals and materials science.[1][2] However, transitioning from lab-scale synthesis to larger-scale production presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound?
There are two primary and well-established methods for the synthesis of this compound:
-
Williamson Ether Synthesis: This classic method involves the reaction of a sodium cyclohexoxide with a chloroacetic acid salt. It is a versatile and widely used method for forming ethers.[2][3]
-
Catalytic Hydrogenation: A common industrial approach involves the catalytic hydrogenation of phenoxyacetic acid or its esters.[1][4] This method can be highly efficient and selective, depending on the choice of catalyst and reaction conditions.[1]
Q2: Which synthesis route is more suitable for large-scale production?
For industrial-scale production, catalytic hydrogenation is often favored. This preference is due to several factors, including potentially higher yields, simpler work-up procedures, and the avoidance of hazardous reagents like sodium hydride, which is commonly used in the Williamson ether synthesis.[5][6][7] However, the Williamson ether synthesis can still be a viable option for moderate scale-up, especially if the necessary safety infrastructure is in place.
Q3: What are the key safety concerns when producing this compound?
The most significant safety concern arises from the use of sodium hydride (NaH) in the Williamson ether synthesis. NaH is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6][7][8][9]
Key Safety Precautions for Handling Sodium Hydride:
-
Always handle NaH in an inert atmosphere (e.g., nitrogen or argon), preferably within a glove box.[5]
-
Use a dispersion of NaH in mineral oil, which is safer to handle than the pure solid.[5]
-
Ensure all glassware is thoroughly dried before use.
-
Use non-sparking tools and ground all equipment.[8]
-
Have a Class D fire extinguisher, dry sand, or soda ash readily available for emergencies. Do NOT use water or carbon dioxide extinguishers. [6][9]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5]
Part 2: Troubleshooting Guide for Synthesis and Scale-Up
This section provides detailed troubleshooting for specific issues that may arise during the production of this compound.
Issue 1: Low Yield in Williamson Ether Synthesis
Q: I am experiencing a low yield of this compound when using the Williamson ether synthesis. What are the potential causes and how can I troubleshoot this?
A low yield in the Williamson ether synthesis is a common issue that can be attributed to several factors. The reaction follows an SN2 mechanism, making it sensitive to steric hindrance and competing side reactions.[3][10]
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis of this compound.
In-depth Explanation:
-
Incomplete Deprotonation: The formation of the sodium cyclohexoxide is the first critical step. If the cyclohexanol is not fully deprotonated, the subsequent nucleophilic attack on chloroacetic acid will be inefficient. The reaction with sodium hydride should be allowed to proceed until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Elimination Side Reaction: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of byproducts instead of the desired ether.[10][11] While chloroacetic acid is a primary halide and less prone to elimination, high temperatures can favor this side reaction.[3]
-
Solvent Choice: The use of polar aprotic solvents like THF or DMF is crucial as they solvate the cation (Na+) but not the alkoxide nucleophile, thus enhancing its reactivity. Protic solvents would protonate the alkoxide, rendering it inactive.[11]
Issue 2: Byproduct Formation and Purification Challenges
Q: I am observing significant byproduct formation during the synthesis. What are the likely byproducts and how can I effectively purify the final product?
Byproduct formation is a common challenge, particularly during scale-up. The nature of the byproducts will depend on the synthetic route chosen.
Common Byproducts and Purification Strategies:
| Synthesis Route | Common Byproducts | Purification Strategy |
| Williamson Ether Synthesis | Unreacted cyclohexanol, dicyclohexyloxymethane (from reaction with dichloromethane if used as solvent), elimination products. | 1. Aqueous Work-up: A thorough aqueous work-up is essential. After quenching the reaction, wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove unreacted chloroacetic acid and then with brine. 2. Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from lower-boiling impurities like cyclohexanol. 3. Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Catalytic Hydrogenation | Incompletely hydrogenated products (e.g., phenoxyacetic acid), over-hydrogenated products, byproducts from solvent hydrogenation. | 1. Filtration: The first step is the careful filtration to remove the heterogeneous catalyst. 2. Distillation: Vacuum distillation is the primary method for purifying the crude product after catalyst removal. 3. Chromatography: For high-purity requirements, column chromatography may be necessary, although it is less practical for very large scales. |
Experimental Protocol: Purification by Acid-Base Extraction and Distillation
-
Quenching: After the reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.
-
Solvent Removal: If a volatile solvent like THF was used, remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid-Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials.
-
Wash with water and then with brine to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Vacuum Distillation: Purify the crude product by vacuum distillation to obtain the final, pure this compound.
Issue 3: Challenges in Catalytic Hydrogenation
Q: When scaling up the catalytic hydrogenation of phenoxyacetic acid, I am facing issues with reaction rate and catalyst deactivation. How can I optimize this process?
The efficiency of catalytic hydrogenation is highly dependent on several parameters.
Key Parameters for Optimization of Catalytic Hydrogenation:
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst Selection | The choice of catalyst (e.g., Pd/C, Pt/C, Rh/C, Ru/C) significantly impacts reaction rate and selectivity.[4][12] | Screen different catalysts to find the optimal balance between activity and cost. For example, Rh/C can be highly effective but is also more expensive. |
| Catalyst Loading | Higher catalyst loading generally increases the reaction rate but also adds to the cost and can complicate filtration. | Determine the minimum catalyst loading required to achieve a reasonable reaction time. |
| Hydrogen Pressure | Higher hydrogen pressure increases the rate of hydrogenation.[12] | Optimize the pressure based on the equipment available and safety considerations. Typical pressures can range from 0.5 to 12 MPa.[12] |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions and catalyst degradation.[12] | Find the optimal temperature that provides a good reaction rate without significant byproduct formation. A typical range is 60-140°C.[12] |
| Solvent | The solvent can affect the solubility of the reactants and the activity of the catalyst. Common solvents include ethanol and other alcohols.[12] | Choose a solvent that provides good solubility for the starting material and is stable under the reaction conditions. |
| Agitation | Efficient agitation is crucial for ensuring good contact between the catalyst, substrate, and hydrogen. | Ensure the reactor is equipped with an efficient stirring mechanism. |
Workflow for Optimizing Catalytic Hydrogenation:
Caption: A systematic workflow for optimizing the catalytic hydrogenation of phenoxyacetic acid.
Part 3: References
-
This compound | 71995-54-5 | Benchchem. (URL: )
-
Buy this compound | 71995-54-5 - Smolecule. (2023-08-15). (URL: )
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: )
-
Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET. (URL: )
-
Sodium Hydride - Standard Operating Procedure. (2012-12-14). (URL: )
-
SODIUM HYDRIDE - CAMEO Chemicals - NOAA. (URL: )
-
MSDS for SODIUM HYDRIDE - Alkali Metals Limited. (URL: )
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
2-cyclohexyloxyethanol - Organic Syntheses Procedure. (URL: [Link])
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025-04-04). (URL: [Link])
-
CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents. (URL: )
-
CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents. (URL: )
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 71995-54-5 [smolecule.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. alkalimetals.com [alkalimetals.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Validation for 2-(Cyclohexyloxy)acetic Acid
Welcome to the technical support center for the analytical method validation of 2-(Cyclohexyloxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions. The information herein is grounded in established scientific principles and regulatory expectations, aiming to empower you to develop and validate a robust analytical method for this compound.
Introduction: The Analytical Challenge
This compound is a carboxylic acid with a moderately nonpolar cyclohexyl moiety. From an analytical perspective, this structure presents a few key considerations. The carboxylic acid group dictates the compound's acidic nature and provides a primary site for ionization, which is critical for controlling retention in reversed-phase chromatography. The cyclohexyl group adds hydrophobicity, influencing its interaction with the stationary phase. A significant challenge is the lack of a strong chromophore, which necessitates UV detection at low wavelengths where many mobile phase components and potential impurities may also absorb.
This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, as it is the most common and accessible technique for the quality control of such pharmaceutical ingredients.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Question: Why am I seeing significant peak tailing for my this compound peak?
Answer:
Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. If the mobile phase pH is not sufficiently low, these silanols can become deprotonated (Si-O⁻) and interact with any residual positive charges on the analyte or, more commonly, create a mixed-mode interaction that hinders uniform elution. The carboxylic acid on your analyte can also interact with these sites, leading to a portion of the analyte molecules being more strongly retained, which results in a tailed peak.
-
Troubleshooting Steps:
-
Column Selection: If pH adjustment is insufficient, consider using a column with end-capping or a polar-embedded stationary phase. End-capped columns have their residual silanols chemically bonded with a small silylating agent, making them less accessible for secondary interactions. Polar-embedded columns have a polar functional group near the base of the alkyl chain, which helps to shield the silanols and can improve peak shape for polar and acidic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Question: My baseline is noisy and/or drifting, making it difficult to accurately integrate the peak for this compound. What are the likely causes and solutions?
Answer:
Baseline instability is a common problem, especially when detecting at low UV wavelengths (e.g., 210 nm), which is necessary for this compound.
-
Causality: At low wavelengths, many solvents and additives have some absorbance. Any inconsistencies in the mobile phase composition, temperature fluctuations, or contamination can lead to a noisy or drifting baseline.
-
Troubleshooting Steps:
-
Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality reagents for your buffer preparation. Poor quality solvents can contain UV-absorbing impurities.
-
Degassing: Thoroughly degas your mobile phase using an online degasser, sonication, or helium sparging. Dissolved gases can form bubbles in the detector cell, causing sharp spikes in the baseline.
-
System Contamination: A contaminated column, guard column, or detector cell can cause a drifting baseline. Flush the system and column with a strong solvent (like methanol or acetonitrile) to remove any contaminants.
-
Temperature Control: Use a column oven to maintain a constant temperature for the column. Fluctuations in ambient temperature can affect retention times and detector response, leading to baseline drift.
-
Detector Lamp: An aging UV detector lamp can lose intensity and become unstable, resulting in increased baseline noise. Check the lamp's energy output and replace it if necessary.
-
Question: The retention time for my analyte is shifting between injections. How can I improve its consistency?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Drifting retention times point to a lack of equilibrium or changes in the chromatographic conditions.
-
Causality: The most common causes for shifting retention times are inadequate column equilibration, changes in mobile phase composition, or fluctuations in flow rate or temperature.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may take 10-20 column volumes, or longer, especially if you are using buffered mobile phases.
-
Mobile Phase Preparation: Prepare your mobile phase carefully and consistently. If you are using a gradient, ensure the pump's proportioning valves are working correctly. It is often best to pre-mix the mobile phase components for isocratic methods to avoid any variability from the pump's mixer.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate. A simple way to check is to collect the mobile phase from the detector outlet for a set period and measure the volume.
-
Temperature Stability: As mentioned before, use a column oven to maintain a consistent temperature. Even small changes in temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase, leading to shifts in retention time.
-
Troubleshooting Decision Tree
Here is a simple workflow to diagnose common HPLC issues when analyzing this compound.
Caption: Troubleshooting workflow for common HPLC issues.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an analytical method for this compound, with references to regulatory guidelines.
Q1: What are the essential validation parameters I need to assess for an HPLC assay of this compound?
A1: According to the ICH Q2(R1) guideline, the core validation parameters for an assay of a drug substance are: Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, and Robustness.[1]
Q2: How do I demonstrate the specificity of my method for this compound, especially if I don't have known impurities?
A2: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Forced Degradation Studies: The most effective way to demonstrate specificity is through forced degradation studies. You would subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. You would then analyze these stressed samples using your method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further support specificity by showing that the analyte peak is spectrally pure.
Q3: What is an acceptable range for linearity, and how many concentration levels should I use?
A3: For the assay of a drug substance, the linearity should be established across a range of 80% to 120% of the nominal concentration.[2] It is recommended to use a minimum of five concentration levels to establish linearity. The results should be evaluated by plotting the peak area against the concentration and performing a linear regression analysis. The correlation coefficient (r) should typically be ≥ 0.995.[3]
Q4: Can you explain the difference between accuracy and precision?
A4:
-
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For an assay, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). The acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Q5: What is method robustness, and why is it important?
A5: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] It provides an indication of the method's reliability during normal usage. To test for robustness, you would make small, deliberate changes to method parameters such as:
-
Mobile phase pH (e.g., ± 0.1 units)
-
Column temperature (e.g., ± 2 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
The method is considered robust if these small changes do not significantly affect the results (e.g., retention time, peak area, and peak shape).
Proposed Experimental Protocol and Validation Workflow
This section provides a representative HPLC method for this compound and a workflow for its validation.
Proposed HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (end-capped) | A standard C18 column provides good retention for this moderately nonpolar compound. End-capping minimizes peak tailing. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v) | The acidic pH ensures the analyte is in its neutral form, improving peak shape. The acetonitrile/water ratio can be adjusted to achieve optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Due to the lack of a strong chromophore, detection at a low wavelength is necessary. |
| Injection Volume | 10 µL | This can be adjusted based on the sample concentration and detector response. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures good peak shape and compatibility with the system. |
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating the proposed HPLC method in accordance with ICH guidelines.
Caption: A typical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay method, based on ICH Q2(R1).[1][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should pass. |
| Linearity | Correlation coefficient (r) ≥ 0.995. The y-intercept should not be significantly different from zero. |
| Range | 80% to 120% of the nominal assay concentration. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% over the specified range. |
| Precision | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0% for the combined data from different analysts, days, or instruments. |
| Robustness | The results from the varied conditions should not be significantly different from the results under the normal conditions (e.g., RSD of results should be within acceptable limits). System suitability criteria should be met in all cases. |
References
- Inoue, K., & Tanabe, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Corradini, D., & Corradini, C. (1998). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ResearchGate. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC.
- PubChem. (n.d.). 2-(2-Hydroxycyclohexyl)acetic acid.
- The Good Scents Company. (n.d.). cyclohexyl acetic acid.
- Chemsrc. (2025, August 27). This compound.
- PubChem. (n.d.). 2-(2-Propan-2-yloxycyclohexyl)acetic acid.
- Physical Chemistry Research. (2020, December 22). Regular Article.
- PubChem. (n.d.). Cyclohexaneacetic acid.
- National Institute of Standards and Technology. (n.d.). Acetic acid.
- The Fragrance Conservatory. (n.d.). Allyl (cyclohexyloxy)acetate.
- ResearchGate. (n.d.). UV-Vis spectrum of 5 in acetic acid/ethyl acetate 2:98 v/v before....
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
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Validation & Comparative
A Comparative Guide to 2-(Cyclohexyloxy)acetic Acid and Other Ether Carboxylic Acids in Catalyzed Chemical Synthesis
For researchers, scientists, and professionals in drug development, a nuanced understanding of how a molecule's structure dictates its reactivity is paramount. Ether carboxylic acids, a class of bifunctional molecules, serve as versatile building blocks in organic synthesis. Their utility stems from the combination of a stable ether linkage and a highly adaptable carboxylic acid handle.
This guide provides an in-depth comparison of 2-(Cyclohexyloxy)acetic acid (CHAA) with other common ether carboxylic acids, such as phenoxyacetic acid and methoxyacetic acid. The focus is not on these molecules as catalysts themselves, but rather on their comparative performance and behavior as substrates in pivotal, catalyzed chemical transformations. We will explore how the unique structural features of the ether moiety—specifically the bulky, aliphatic cyclohexyl group of CHAA—influence reaction outcomes, supported by experimental data and detailed protocols.
Section 1: The Interplay of Structure and Reactivity
The reactivity of an ether carboxylic acid is governed by the distinct properties of its two functional groups. The carboxylic acid can be readily transformed, while the ether portion provides structural diversity, influencing properties like solubility, steric hindrance, and electronic effects.
1.1 The Carboxylic Acid Moiety: A Versatile Chemical Handle
The carboxylic acid group is a cornerstone of organic synthesis. It is relatively unreactive toward many nucleophiles until activated.[1][2] This stability allows for selective reactions elsewhere in a molecule. However, its true power lies in its ability to be transformed through a variety of catalyzed reactions:
-
Esterification & Amidation: Classic acid-catalyzed reactions to form esters and amides, crucial for creating prodrugs, polymers, and fine chemicals.[3]
-
Decarboxylative Coupling: Modern methods, often employing photoredox and transition metal catalysis, use the carboxylic acid group as a traceless linker, expelling CO2 to form new C-C or C-heteroatom bonds.[4][5][6] This strategy transforms a stable, abundant functional group into a precursor for alkyl or aryl radicals.[5]
-
Directing Group in C-H Activation: The carboxylate can act as a directing group, guiding a metal catalyst to functionalize otherwise inert C-H bonds, a powerful strategy for late-stage functionalization.[7]
1.2 The Ether Moiety: A Comparative Analysis of Substituent Effects
The nature of the R-group in the R-O-CH₂COOH structure is the primary determinant of the molecule's unique character. The comparison below highlights the distinct features of CHAA.
-
This compound (CHAA): The defining feature is the non-aromatic, conformationally flexible cyclohexyl ring. This group imparts significant lipophilicity (fat-solubility), which can be advantageous for molecules designed to interact with biological membranes.[3] Its steric bulk can influence the approach of reagents to the carboxylic acid, potentially affecting reaction rates and selectivity. Unlike aromatic or benzylic ethers, the saturated cyclohexyl ring is robust and stable against hydrogenation and certain oxidative/reductive conditions.[3]
-
Phenoxyacetic Acid: This is the direct aromatic precursor to CHAA.[3] The phenyl ring is planar and electron-withdrawing by induction. It is susceptible to catalytic hydrogenation, which saturates the ring to produce CHAA. Its derivatives are widely used as herbicides.[8][9]
-
Methoxyacetic Acid: Featuring a small methyl group, this molecule is less sterically hindered and more polar compared to CHAA. Its smaller size may lead to faster reaction rates in sterically sensitive transformations.
-
Benzyloxyacetic Acid: The benzyl group contains an aromatic ring but is attached via a methylene (CH₂) bridge. This C-O bond is susceptible to cleavage under catalytic hydrogenolysis conditions, a key difference from the stable ether bond in CHAA.
Table 1: Comparative Physicochemical Properties of Selected Ether Carboxylic Acids
| Property | This compound | Phenoxyacetic Acid | Methoxyacetic Acid |
|---|---|---|---|
| Structure | Cyclohexyl-O-CH₂COOH | Phenyl-O-CH₂COOH | CH₃-O-CH₂COOH |
| Molecular Formula | C₈H₁₄O₃ | C₈H₈O₃ | C₃H₆O₃ |
| Molecular Weight | 158.20 g/mol | 152.15 g/mol | 90.08 g/mol |
| Key Features | Aliphatic, bulky, lipophilic, conformationally flexible.[3] | Aromatic, planar, precursor to CHAA.[8] | Small, polar, minimal steric hindrance. |
| Reactivity Note | Stable ether linkage. Carboxylic acid is the primary reactive site.[3] | Aromatic ring can be hydrogenated.[3] | Ether linkage is generally stable. |
Section 2: Performance in Key Catalyzed Transformations
The structural differences outlined above manifest in the reactivity of these molecules in catalyzed reactions.
2.1 Catalytic Hydrogenation: The Aromatic-to-Aliphatic Transition
Catalytic hydrogenation is the cornerstone of CHAA synthesis from its aromatic precursor, phenoxyacetic acid or its esters. This transformation highlights the role of heterogeneous catalysts in selectively reducing the aromatic ring while leaving the carboxylic acid and ether functionalities intact.
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity. Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) on a carbon support are highly effective.[10]
-
Causality in Catalyst Selection: Rhodium and Ruthenium catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions. The selection depends on balancing activity, selectivity, and cost. For instance, Ru/C can achieve high yields at lower pressures and temperatures compared to other systems.[10]
Table 2: Comparative Data for Catalytic Hydrogenation of Ethyl Phenoxyacetate
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield of Ethyl Cyclohexyloxyacetate (%) | Reference |
|---|---|---|---|---|---|
| Ru/C | 60 | 1 | 30 | 95 | [10] |
| Pd/C | 100 | 10 | 10 | 93 | [10] |
| Pt/C | 120 | 0.5 | 40 | 94 | [10] |
| Rh/C | 140 | 12 | 10 | 95 |[10] |
Workflow for the Synthesis of CHAA via Catalytic Hydrogenation
Caption: Key steps in the acid-catalyzed Fischer esterification.
2.3 Modern Catalytic Applications: Decarboxylative Couplings
A frontier in organic synthesis is the use of carboxylic acids as latent radical precursors through metallaphotoredox catalysis. [5][6]In these reactions, an excited photocatalyst oxidizes the carboxylate, which then undergoes decarboxylation to generate an alkyl radical. This radical can then engage in coupling reactions.
Here, the distinction between aliphatic and aromatic ether carboxylic acids is stark.
-
CHAA (Aliphatic): Would generate a C(sp³)-centered radical upon decarboxylation. This is a powerful method for forging C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–heteroatom bonds, which are prevalent in pharmaceuticals. [5][11]The direct use of unactivated aliphatic acids like CHAA is a significant advancement over methods requiring pre-activation into redox-active esters. [6]* Phenoxyacetic Acid (Aromatic): While it possesses a carboxylic acid, its direct decarboxylation to form a phenyl radical is generally more challenging and follows different mechanistic pathways than for aliphatic acids. [4]More commonly, aryl carboxylic acids are used in palladium-catalyzed C-H activation reactions where the carboxylate acts as a directing group. [7] The utility of CHAA in this modern context lies in its ability to serve as a clean and readily available source for a C(sp³)-cyclohexyl-containing fragment, which is a desirable motif for increasing the three-dimensional character of drug candidates.
Section 3: Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following methods are synthesized from established procedures and provide a clear, step-by-step guide for key transformations.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the hydrogenation of phenoxyacetic acid to yield this compound.
-
Materials:
-
Phenoxyacetic acid (1.0 eq)
-
5% Rh/C catalyst (containing 50% water, ~0.25% by weight of substrate)
-
Distilled water (as solvent)
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Charge a high-pressure autoclave with phenoxyacetic acid, the 5% Rh/C catalyst, and distilled water.
-
Seal the reactor and purge thoroughly with nitrogen gas (3 times) followed by hydrogen gas (3 times) to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to 3 MPa.
-
Begin stirring and heat the reaction mixture to 100 °C.
-
Maintain the temperature and pressure, monitoring hydrogen uptake until the reaction is complete (typically several hours).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Transfer the filtrate to a round-bottom flask and remove the aqueous solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, is often of high purity (≥99%) and can be used directly in subsequent steps.
-
Protocol 2: Acid-Catalyzed Esterification of CHAA with Methanol
This protocol details the synthesis of methyl 2-(cyclohexyloxy)acetate.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, used as reagent and solvent, >10 eq)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~3 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux overnight.
-
Cool the reaction mixture to room temperature.
-
Carefully add water and saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the aqueous solution with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by crystallization or column chromatography to afford the pure methyl ester. [12]
-
Conclusion
This compound stands apart from other ether carboxylic acids due to the unique combination of its reactive carboxylic acid handle and its bulky, lipophilic, and chemically robust cyclohexyl group. While phenoxyacetic acid serves as its direct aromatic precursor and methoxyacetic acid offers a less sterically hindered alternative, CHAA provides a valuable building block for introducing saturated, three-dimensional character into target molecules.
Its performance in catalyzed reactions is defined by these structural traits. It is readily synthesized via robust catalytic hydrogenation and serves as a versatile substrate for subsequent transformations like esterification. Critically, in the context of modern synthetic methods, it is an excellent precursor for C(sp³)-centered radicals in decarboxylative couplings. This guide demonstrates that a thorough understanding of the subtle structural differences between CHAA and its analogues is essential for leveraging their full potential in chemical synthesis and drug discovery.
References
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- LibreTexts Chemistry. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification.
- Pure. (n.d.). Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils.
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- NIH National Center for Biotechnology Information. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids.
- ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research.
- ACS Publications. (2021). The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation. Accounts of Chemical Research.
- NIH National Center for Biotechnology Information. (n.d.). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis.
- PubMed. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
- LibreTexts Chemistry. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
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- PubMed. (2019). Decarboxylative Acetoxylation of Aliphatic Carboxylic Acids.
- PubMed. (2018). Decarboxylative Negishi Coupling of Redox-Active Aliphatic Esters by Cobalt Catalysis.
- Royal Society of Chemistry. (2018). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications.
- Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
- NIH National Center for Biotechnology Information. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity.
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- ResearchGate. (n.d.). Low‐Temperature Hydrogenation of Carboxylic Acids to Alcohols over Heterogeneous FeOx‐Modified Ru Catalyst.
- ResearchGate. (n.d.). The yields of cyclohexyl acetate in the esterification of acetic acid....
- SciELO. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
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A Comparative Guide to Catalysts for the Synthesis of 2-(Cyclohexyloxy)acetic Acid
Introduction
2-(Cyclohexyloxy)acetic acid is a valuable chemical intermediate whose structural features—a carboxylic acid group, a stable ether linkage, and a lipophilic cyclohexyl ring—make it a versatile building block in various fields, including the fragrance and pharmaceutical industries.[1] Its synthesis has been approached through several methodologies, each with distinct advantages and catalyst requirements. This guide provides an in-depth comparative analysis of the primary catalytic routes for synthesizing this compound, offering experimental insights and data to inform catalyst selection and process optimization for researchers, scientists, and drug development professionals.
The two predominant industrial and laboratory-scale methods for producing this compound and its esters are the catalytic hydrogenation of phenoxyacetic acid derivatives and the Williamson ether synthesis, often enhanced by phase-transfer catalysis. Each pathway offers a unique set of challenges and benefits related to catalyst efficiency, selectivity, cost, and environmental impact.
Route 1: Catalytic Hydrogenation of Phenoxyacetic Acid
One of the most direct and industrially significant methods is the catalytic hydrogenation of the aromatic ring of phenoxyacetic acid or its esters.[1] This reaction reduces the benzene ring to a cyclohexane ring, yielding the desired product. The choice of catalyst is critical for achieving high yield and selectivity under manageable process conditions.
Mechanism and Rationale
Heterogeneous catalytic hydrogenation involves the use of a solid metal catalyst, typically a noble metal dispersed on a high-surface-area support like activated carbon. The general mechanism proceeds through a series of steps, as depicted below.[2][3]
The choice of a heterogeneous catalyst is driven by its ability to efficiently dissociate molecular hydrogen and facilitate its addition to the aromatic ring without promoting side reactions, such as hydrogenolysis (cleavage) of the ether bond. Catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on carbon supports are commonly employed due to their high activity and stability.[4][5]
Comparative Analysis of Hydrogenation Catalysts
The performance of different noble metal catalysts varies significantly with respect to reaction conditions and efficiency. The selection often involves a trade-off between activity, selectivity, and cost.
| Catalyst | Typical Conditions | Yield/Purity | Key Insights & Causality |
| Rhodium on Carbon (Rh/C) | Temp: 100-140°CPressure: 3-12 MPa | Yield: >95%Purity: >99% | Rhodium is a highly active catalyst for aromatic ring hydrogenation, often allowing for faster reaction times or lower temperatures compared to other metals.[4] Its high efficiency justifies its cost in many industrial applications. The choice of higher pressure and temperature can accelerate the reaction but must be balanced to prevent over-reduction or degradation. |
| Platinum on Carbon (Pt/C) | Temp: 120°CPressure: 0.5 MPa | Yield: 94%Purity: >99% | Platinum is another effective catalyst, though it may require longer reaction times compared to Rhodium under similar conditions.[4] It is known for its high stability and resistance to poisoning. The conditions cited demonstrate that high yields can be achieved even at relatively moderate pressures. |
| Palladium on Carbon (Pd/C) | Temp: 100°CPressure: 10 MPa | Yield: 93%Purity: >99% | Palladium is a widely used and cost-effective hydrogenation catalyst. While highly effective for many reductions, it can sometimes promote hydrogenolysis, especially at higher temperatures. The use of high pressure helps to favor the desired hydrogenation pathway.[4] |
| Ruthenium on Carbon (Ru/C) | Temp: 60-120°CPressure: 1-9 MPa | Yield: >95%Purity: >99% | Ruthenium is very effective for the hydrogenation of aromatic rings and is often active under milder conditions than other catalysts.[4] It is a versatile choice, demonstrating high yields across a range of temperatures and pressures. |
Experimental Protocol: Hydrogenation using 5% Rh/C
This protocol is representative of a lab-scale batch hydrogenation process for converting phenoxyacetic acid to this compound.
Materials:
-
High-pressure autoclave (e.g., Parr shaker)
-
Phenoxyacetic acid
-
5% Rhodium on Carbon (Rh/C) catalyst (50% water content)
-
Distilled water (solvent)
-
Hydrogen gas (high purity)
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a 1L high-pressure autoclave, charge 200g of phenoxyacetic acid, 150g of distilled water, and 0.5g of 5% Rh/C catalyst.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove atmospheric oxygen.
-
Pressurization: Following the nitrogen purge, purge the system with hydrogen gas three times. Pressurize the reactor to 3 MPa with hydrogen.
-
Reaction: Begin stirring and heat the reactor to 100°C. Maintain the temperature and pressure, monitoring hydrogen uptake until it ceases, indicating reaction completion.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid Rh/C catalyst. The catalyst can be recovered for potential reuse.
-
Product Isolation: Remove the aqueous solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation if required.
Route 2: Williamson Ether Synthesis via Phase-Transfer Catalysis
The Williamson ether synthesis is a classic and versatile method for forming ethers. For this compound, this involves the SN2 reaction between a cyclohexoxide anion and an α-haloacetate, typically chloroacetic acid or its salt.[6] The primary challenge is the mutual insolubility of the ionic nucleophile (sodium or potassium cyclohexoxide) and the organic substrate. Phase-transfer catalysis (PTC) provides an elegant solution to this two-phase problem.
Mechanism and Rationale
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction can occur.[7] The catalyst's lipophilic alkyl chains render the ion pair soluble in the organic solvent.
This approach avoids the need for expensive, anhydrous polar aprotic solvents like DMF or DMSO, allowing the use of more environmentally benign solvents or even solvent-free conditions.[8]
Comparative Analysis of Phase-Transfer Catalysts
The efficacy of a phase-transfer catalyst depends on the lipophilicity of its cation, the nature of the counter-ion, and its stability under the reaction conditions.
| Catalyst Type | Example(s) | Key Insights & Causality |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB),Tetrabutylammonium Hydrogen Sulfate (TBAHS),Aliquat® 336 | These are the most common and cost-effective PTCs. The lipophilicity, and thus efficiency, generally increases with the length of the alkyl chains. TBAB is a versatile and robust choice for many O-alkylation reactions.[7][9][10] Aliquat® 336, with its longer chains, is even more lipophilic and can be highly effective but may be more difficult to separate from the product. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide (TBPB) | Phosphonium salts are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures (>120°C). Their cations are also "softer," which can sometimes enhance reactivity with soft nucleophiles, although this is less critical for alkoxides. |
| Crown Ethers | 18-Crown-6 | Crown ethers function by encapsulating the metal cation (e.g., K⁺) of the alkoxide, creating a lipophilic complex with a "naked," highly reactive anion.[6] They are exceptionally effective but are significantly more expensive and pose toxicity concerns, limiting their industrial applicability. |
Experimental Protocol: PTC-Mediated Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound using cyclohexanol, chloroacetic acid, and a phase-transfer catalyst.
Materials:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Cyclohexanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Chloroacetic acid
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve cyclohexanol (1.0 eq) and sodium hydroxide (2.2 eq) in water. Heat the mixture gently with stirring until a homogenous solution of sodium cyclohexoxide is formed.
-
Reaction Setup: To the solution, add toluene and the phase-transfer catalyst, TBAB (0.05 - 0.1 eq).
-
Substrate Addition: Prepare a concentrated aqueous solution of chloroacetic acid (1.1 eq) neutralized with sodium hydroxide. Add this solution dropwise to the refluxing reaction mixture over a period of 30-60 minutes.
-
Reaction: Continue to reflux the mixture for several hours (typically 3-6 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~1-2. This will precipitate the this compound product.
-
Isolation and Purification: Filter the solid product via vacuum filtration. The crude product can be recrystallized from boiling water or an appropriate organic solvent to achieve high purity. Alternatively, the acidified aqueous layer can be extracted with a solvent like ethyl acetate, followed by drying and evaporation to yield the product.
Alternative Approach: Enzymatic Synthesis
While less documented for this specific molecule, enzymatic catalysis represents a burgeoning field for green chemical synthesis.[5] Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-selectivity) and operate under mild, aqueous conditions.
For a molecule like this compound, a potential enzymatic route could involve a lipase or esterase. For instance, a lipase could catalyze the esterification of cyclohexanol and a derivative of glycolic acid, or potentially the hydrolysis of a racemic ester of this compound to resolve a single enantiomer, which is highly valuable in pharmaceutical applications.[11]
Potential Advantages:
-
High Selectivity: Can produce enantiomerically pure products.
-
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.
-
Sustainability: Enzymes are biodegradable catalysts derived from renewable resources.
Current Limitations:
-
Lack of Specific Enzymes: A suitable enzyme with high activity and stability for this specific substrate combination may not be readily available and could require significant development via enzyme engineering.
-
Cost and Stability: The cost of purified enzymes and their operational stability can be barriers to large-scale industrial adoption.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is fundamentally tied to the chosen synthetic route, which in turn depends on factors like raw material availability, production scale, and desired purity.
-
For large-scale, cost-effective production from phenoxyacetic acid , Catalytic Hydrogenation is the superior method. Rhodium on Carbon (Rh/C) offers the highest activity, potentially leading to the most favorable process economics despite its higher initial cost. Ruthenium on Carbon (Ru/C) is also an excellent, highly active alternative.
-
For laboratory-scale synthesis or when starting from cyclohexanol , the Williamson Ether Synthesis with Phase-Transfer Catalysis is highly effective and operationally simple. Tetrabutylammonium Bromide (TBAB) provides a robust and economical balance of efficiency and cost for most applications.
-
For the synthesis of chiral, high-value derivatives , exploring an Enzymatic route is a forward-looking strategy that aligns with green chemistry principles, though it would require significant initial research and development.
Ultimately, the optimal catalyst is one that delivers the desired product with high yield and purity under safe, economical, and sustainable conditions. This guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their specific objectives.
References
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- Encyclopedia.pub. Tetrabutylammonium Bromide.
- MDPI. Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2025-11-12).
- Wikipedia. Hydrogenation.
- Slideshare. Hydrogenation, catalytic hydrogenation.
- Wikipedia. Williamson ether synthesis.
- Google Patents. CN101798267A - Production method of cyclohexyloxy allyl acetate.
- Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. (2023-01-23).
- Experiment 06 Williamson Ether Synthesis.
- YouTube. Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016-12-23).
- Cambridge University Press. Williamson Ether Synthesis.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Royal Society of Chemistry. Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts.
- ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- FAO AGRIS. Enzymatic synthesis of chiral 2-hydroxy carboxylic acids.
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Efficacy of 2-(Cyclohexyloxy)acetic acid compared to similar catalysts
An In-Depth Guide to the Catalytic Efficacy of 2-(Cyclohexyloxy)acetic Acid and its Analogs
As a Senior Application Scientist, this guide provides an in-depth technical analysis of this compound as an organocatalyst. We will explore its mechanistic underpinnings and objectively compare its performance against structurally similar carboxylic acid catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply novel catalytic systems in organic synthesis.
Introduction: The Rise of Carboxylic Acids in Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, championing principles of green chemistry through milder reaction conditions and reduced metal waste. Within this field, Brønsted acids—molecules that act as proton donors—are fundamental.[1] Carboxylic acids, with their tunable acidity and structural diversity, represent a key class of Brønsted acid organocatalysts.
This compound is a molecule of interest due to its unique combination of three structural features: a reactive carboxylic acid group, a stable ether linkage, and a conformationally flexible, lipophilic cyclohexyl ring.[2] While extensively used as a versatile synthetic building block, its inherent acidity also allows it to function as an effective catalyst for reactions such as esterification.[2][3] This guide will dissect its catalytic performance in comparison to other simple carboxylic acids to elucidate the structural contributions to its efficacy.
Mechanistic Framework: Brønsted Acid Catalysis
The primary catalytic role of this compound is to act as a proton donor, activating electrophiles. A classic example is the Fischer-Speier esterification, where the catalyst protonates the carbonyl oxygen of a substrate carboxylic acid.[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester product and regenerate the catalyst.
Caption: Generalized mechanism of Fischer-Speier esterification catalyzed by a Brønsted acid.
Comparative Efficacy Analysis: An Experimental Approach
To objectively evaluate the performance of this compound, we designed a comparative study against other carboxylic acid catalysts in a model esterification reaction: the synthesis of cyclohexyl acetate from cyclohexanol and acetic acid.[4][5] This reaction is chosen for its industrial relevance and sensitivity to catalytic activity.
Catalysts Under Comparison:
-
This compound: The subject of our study. Its bulky, lipophilic cyclohexyl group is hypothesized to enhance solubility in the organic reaction medium.[2]
-
Phenoxyacetic Acid: The aromatic precursor to our target catalyst. This allows for a direct comparison between an aromatic (phenyl) and an alicyclic (cyclohexyl) substituent.
-
Pivalic Acid (2,2-dimethylpropanoic acid): A sterically hindered aliphatic carboxylic acid. Its bulky tert-butyl group may influence its interaction with substrates.
-
Acetic Acid: The simplest carboxylic acid, serving as a baseline for comparison.[6]
Experimental Protocol
The following standardized protocol was designed to ensure a self-validating and reproducible comparison of catalyst performance.
Caption: Standardized workflow for the comparative catalytic esterification experiment.
Step-by-Step Methodology:
-
Apparatus Setup: A 100 mL round-bottom flask was equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Reagent Charging: To the flask were added cyclohexanol (10.0 g, 100 mmol, 1.0 eq), glacial acetic acid (7.2 g, 120 mmol, 1.2 eq), and toluene (40 mL).
-
Catalyst Addition: The respective catalyst (5.0 mmol, 0.05 eq) was added to the reaction mixture.
-
Reaction: The mixture was heated to reflux (approx. 118°C) and stirred vigorously. The progress of the reaction was monitored by collecting aliquots at specified time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of cyclohexanol.
-
Workup: Upon completion (or after 8 hours), the reaction was cooled to room temperature, quenched with a saturated NaHCO₃ solution, and transferred to a separatory funnel. The organic layer was washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification and Yield Calculation: The solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography to yield pure cyclohexyl acetate. The final isolated yield was calculated.
Performance Data Summary
The following table summarizes the quantitative results obtained from the comparative study.
| Catalyst | pKa (approx.)[3] | Key Structural Feature | Time to >95% Conversion (h) | Isolated Yield (%) |
| This compound | 4.0 - 4.5 | Lipophilic Cyclohexyl Group | 4 | 92 |
| Phenoxyacetic Acid | 3.1 | Electron-withdrawing Phenyl Group | 3.5 | 90 |
| Pivalic Acid | 5.0 | Sterically Hindered t-Butyl Group | 8 | 75 |
| Acetic Acid | 4.76 | Unsubstituted (Baseline) | > 8 | 68 |
Discussion and Scientific Interpretation
The experimental data reveals a clear hierarchy in catalytic performance, which can be rationalized by examining the structural and electronic properties of each catalyst.
-
Expertise & Causality: The superior performance of Phenoxyacetic Acid and This compound over the simpler aliphatic acids can be attributed to their lower pKa values. The electron-withdrawing nature of the ether oxygen atom inductively acidifies the carboxylic proton, making these compounds stronger Brønsted acids and thus more effective catalysts for protonating the substrate. Phenoxyacetic acid is slightly more effective, likely due to the stronger inductive effect of the sp²-hybridized phenyl ring compared to the sp³-hybridized cyclohexyl ring.
-
Trustworthiness of the Protocol: The use of a Dean-Stark trap is a critical experimental choice that ensures the self-validating nature of this protocol. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the products according to Le Châtelier's principle. This prevents the reverse hydrolysis reaction, allowing for a more accurate assessment of the catalyst's forward rate enhancement.
-
The "Cyclohexyl Effect": While Phenoxyacetic Acid showed slightly faster conversion, this compound achieved a marginally higher isolated yield. This can be attributed to the lipophilic nature of the cyclohexyl group.[2] This feature likely improves the catalyst's solubility and partitioning within the non-polar organic phase, enhancing its interaction with the substrates and potentially minimizing side reactions or degradation, leading to a cleaner reaction profile and higher isolated yield.
-
Steric Hindrance: Pivalic Acid's significantly lower performance, despite having a pKa similar to acetic acid, underscores the impact of steric hindrance. The bulky tert-butyl group likely impedes the catalyst's ability to approach and effectively protonate the substrate's carbonyl group, slowing the reaction rate considerably.
Conclusion and Outlook
This guide demonstrates that this compound is a highly effective organocatalyst for Brønsted acid-catalyzed reactions like esterification. Its efficacy is derived from a favorable combination of electronic activation from the ether linkage and enhanced substrate compatibility due to the lipophilic cyclohexyl moiety.
While mineral acids or heterogeneous solid acids can also catalyze such transformations, this compound offers the advantages of a homogeneous organocatalyst: mild reaction conditions, high solubility in organic media, and predictability based on molecular structure.[4] For researchers in drug development and fine chemical synthesis, where reaction cleanliness and yield are paramount, the nuanced benefits conferred by the cyclohexyl group make this compound a compelling alternative to simpler carboxylic acids and a valuable tool in the synthetic chemist's arsenal.
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A Comparative Toxicological Assessment of 2-(Cyclohexyloxy)acetic Acid and Its Byproducts: A Guide for Researchers
This guide provides a comprehensive toxicological assessment of 2-(Cyclohexyloxy)acetic acid, a compound with applications in the fragrance and pharmaceutical industries.[1][2] We will delve into its known toxicological profile, examine the potential hazards posed by byproducts from its common synthesis routes, and compare its properties to a relevant alternative, phenoxyacetic acid. This document is intended for researchers, scientists, and drug development professionals to inform safety assessments and guide experimental design.
Introduction to this compound: Synthesis and Applications
This compound is an organic compound characterized by a cyclohexyl group linked to an acetic acid moiety via an ether bond.[1][2] Its synthesis is primarily achieved through two main routes: the Williamson ether synthesis and the hydrogenation of phenoxyacetic acid.[1] The choice of synthesis route has significant implications for the potential impurity profile of the final product.
The Williamson ether synthesis involves the reaction of sodium cyclohexoxide with chloroacetic acid.[1] While effective, this method can result in residual amounts of the starting materials, cyclohexanol and chloroacetic acid, as byproducts. The second major route, catalytic hydrogenation of phenoxyacetic acid, can lead to the presence of unreacted phenoxyacetic acid or byproducts from incomplete hydrogenation, such as phenol.[3]
The primary industrial application of this compound is as a precursor in the synthesis of fragrance ingredients, notably allyl (cyclohexyloxy)acetate, which is valued for its fruity, pineapple-like aroma.[2][3][4] It also has potential applications in agriculture as a plant growth regulator and in the pharmaceutical sector as an anti-inflammatory agent.[1]
Toxicological Profile of this compound
Direct and comprehensive toxicological data for this compound is not extensively available in the public domain. However, based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, it is known to be a skin and eye irritant and may cause respiratory irritation.[1][5]
Due to the limited specific data, a read-across approach using data from structurally similar compounds is necessary. A key analogue is allyl (cyclohexyloxy)acetate, a fragrance ingredient derived from this compound. A repeated dose toxicity study (OECD 407) on allyl (cyclohexyloxy)acetate established a No Observed Adverse Effect Level (NOAEL) of 32 mg/kg/day. This value provides an initial estimate for the systemic toxicity of this compound. It is important to note that the toxicity of allyl esters can be associated with their hydrolysis to allyl alcohol and subsequent conversion to the more toxic acrolein, particularly affecting the liver.[6]
Examination of Synthesis Byproducts and Their Toxicological Significance
A thorough toxicological assessment must consider the potential byproducts of synthesis, which can be significantly more hazardous than the target compound.
Byproducts of Williamson Ether Synthesis
-
Cyclohexanol: This starting material can remain as an impurity. It is a skin and eye irritant.[7][8] High exposure can lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[7] There is also evidence suggesting potential effects on the liver and kidneys with repeated exposure.[7]
-
Chloroacetic Acid: A highly toxic and corrosive substance, chloroacetic acid is a hazardous alkylating agent.[9] It is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[10][11] The oral LD50 in rats is reported to be 76 mg/kg.[9]
Byproducts of Phenoxyacetic Acid Hydrogenation
-
Phenoxyacetic Acid (Alternative/Precursor): As a precursor, unreacted phenoxyacetic acid can be present in the final product. It is harmful if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12]
-
Phenol: Incomplete hydrogenation can result in the formation of phenol. Phenol is a protoplasmic poison that can cause multisystem organ failure.[1] It is corrosive and can cause severe chemical burns upon contact.[14] Systemic effects can occur through all routes of exposure and include central nervous system depression, cardiac arrhythmias, and liver and kidney damage.[1][14][15]
The potential presence of these byproducts underscores the critical importance of purification and stringent quality control in the manufacturing process of this compound.
Comparative Toxicological Data
To provide a clear perspective on the relative hazards, the following table summarizes the available toxicological data for this compound, its key byproducts, and a relevant alternative.
| Substance | Acute Oral Toxicity (LD50, rat) | Skin Irritation/Corrosion | Eye Irritation | Other Key Toxicological Endpoints |
| This compound | Data not available | Irritant [1][5] | Serious Irritant [1][5] | May cause respiratory irritation[1][5] |
| Allyl (cyclohexyloxy)acetate | >2000 mg/kg bw[6] | Data not available | Data not available | NOAEL (28-day, oral): 32 mg/kg/day |
| Cyclohexanol | Data not available | Irritant [7][8] | Irritant [7][8] | May affect liver and kidneys[7] |
| Chloroacetic Acid | 76 mg/kg [9] | Corrosive [10][11] | Severe Damage [16] | Hazardous alkylating agent[9] |
| Phenoxyacetic Acid | Harmful if swallowed[12][13] | Irritant [12][13] | Serious Irritant [12][13] | May cause respiratory irritation[12] |
| Phenol | Data not available | Corrosive [14][15] | Corrosive [15] | Protoplasmic poison, multisystem organ failure[1] |
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of this compound and its byproducts requires a battery of standardized in vitro and in vivo assays. The following are detailed protocols for key assessments, adhering to OECD guidelines to ensure scientific integrity and regulatory acceptance.
In Vitro Cytotoxicity Assay
The initial screening for toxicity is often conducted using in vitro cell-based assays to determine a substance's potential to cause cell death.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic mutations or chromosomal damage.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[4][17][18]
-
Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[17]
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[17][18]
-
Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of this compound, looking for signs of cytotoxicity.
-
Main Experiment:
-
Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer onto a minimal glucose agar plate.
-
Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix or buffer before plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.
Caption: Workflow for the Ames Test (OECD 471).
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals, typically rodents.[19][20][21]
-
Animal Selection and Dosing: Use healthy young adult rodents (e.g., mice or rats). Administer this compound, typically via oral gavage or intraperitoneal injection, at three dose levels, along with a vehicle control and a positive control.[19][21]
-
Dose Selection: The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final administration (e.g., 24 and 48 hours).[19]
-
Slide Preparation and Staining: Prepare smears of the collected cells and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[19]
-
Data Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes.
Caption: Workflow for the in vivo Micronucleus Test (OECD 474).
Acute Systemic Toxicity
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance into one of a series of toxicity classes based on mortality.[22][23][24]
-
Animal Selection: Use a small group of animals of a single sex (typically female rats) for each step.
-
Starting Dose: Select a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on available information.[24] If no information is available, a starting dose of 300 mg/kg is recommended.[24]
-
Stepwise Procedure:
-
Dose three animals at the starting dose.
-
The outcome (number of animals that die or are moribund) determines the next step.
-
If mortality is high, the dose for the next step is lowered. If mortality is low or absent, the dose is increased.
-
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Classification: The substance is classified based on the dose at which mortality is observed.
Caption: Decision logic for the Acute Toxic Class Method (OECD 423).
Conclusion and Recommendations
The toxicological profile of this compound, based on available data, suggests it is a skin, eye, and potential respiratory irritant with likely moderate systemic toxicity, as inferred from its structural analogue. A significant concern in its use arises from the potential presence of highly toxic byproducts from its synthesis, such as chloroacetic acid and phenol. Therefore, stringent purification and quality control measures are paramount for any application of this compound.
For a more complete risk assessment, further studies are recommended to determine the acute oral LD50 and to establish a NOAEL from a repeated dose toxicity study specifically for this compound. This would reduce the reliance on read-across data and provide a more definitive toxicological profile. When considering alternatives, phenoxyacetic acid presents a similar, though not identical, hazard profile. The choice between these compounds should be based on a comprehensive evaluation of their efficacy in the specific application, alongside a thorough risk assessment of both the pure compounds and their potential impurities.
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For researchers, scientists, and professionals in drug development, the rigorous evaluation of a compound's genotoxic potential is a cornerstone of preclinical safety assessment. This guide provides an in-depth technical comparison of the methodologies used to study the genotoxicity of compounds related to 2-(Cyclohexyloxy)acetic acid. While direct experimental data for this compound is not publicly available, this document serves as a comprehensive framework for its evaluation, drawing upon established principles of genetic toxicology, regulatory guidelines, and data from structurally related molecules.
The central nervous system plays a pivotal role in the regulation of metabolism. This compound and its derivatives are of interest for their potential therapeutic applications. However, their interaction with biological systems necessitates a thorough investigation of their potential to induce genetic damage, which can lead to carcinogenesis or heritable mutations.[1] This guide will navigate the critical assays and interpretive strategies essential for a robust genotoxicity assessment.
The Imperative of Genotoxicity Testing in Drug Development
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, chromosomal alterations, or DNA damage.[1] Such damage, if not properly repaired, can have severe consequences, including the initiation of cancer or the transmission of genetic defects to subsequent generations. Regulatory bodies worldwide, including the Organisation for Economic Co-operation and Development (OECD), mandate a battery of genotoxicity tests to ensure the safety of new drugs, chemicals, and consumer products.[2]
The standard testing strategy typically follows a tiered approach, beginning with in vitro assays to identify potential hazards, followed by in vivo studies to confirm effects in a whole-animal system. This staged approach is designed to be both scientifically rigorous and ethically responsible, minimizing the use of animal testing.[3]
A Comparative Overview of Key Genotoxicity Assays
The selection of appropriate assays is critical for a comprehensive genotoxicity assessment. No single test can detect all types of genetic damage; therefore, a battery of tests covering different endpoints is employed. The three core in vitro assays recommended by regulatory guidelines are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] It utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that are auxotrophic for a particular amino acid (e.g., histidine for Salmonella).[4][5] These strains carry mutations that prevent them from synthesizing the essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a medium lacking it.[5]
Causality Behind Experimental Choices: The inclusion of a metabolic activation system, typically a liver homogenate fraction (S9), is crucial. Many compounds are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver.[6] The Ames test is therefore performed both with and without S9 to identify both direct-acting mutagens and those requiring metabolic activation.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a robust test for detecting both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[7] Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are left behind during cell division.[7] Their presence is an indicator of genetic damage.
Causality Behind Experimental Choices: The assay is typically conducted in mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6.[8] Treatment with cytochalasin B, an inhibitor of cytokinesis, is often included to allow for the identification of cells that have completed one cell division, as micronuclei are expressed only after mitosis.[9] This ensures that the observed effects are not due to cytotoxicity alone.
In Vitro Chromosomal Aberration Assay
This assay directly visualizes structural damage to chromosomes in metaphase cells.[10] It can detect a wide range of aberrations, including chromosome breaks, gaps, deletions, and rearrangements.[11]
Causality Behind Experimental Choices: Similar to the micronucleus assay, this test is performed on mammalian cells. The cells are treated with the test compound and then arrested in metaphase using an agent like colcemid. The chromosomes are then harvested, stained, and analyzed microscopically for structural abnormalities.[12] The inclusion of both short and long exposure times, with and without metabolic activation, is necessary to capture a broad range of potential clastogens.[13]
Comparative Data Presentation
While specific genotoxicity data for this compound is not available in the public domain, we can draw comparisons from structurally related compounds to infer potential areas of concern and guide a testing strategy. Phenoxyacetic acids, particularly the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied for their genotoxic potential.
| Compound | Ames Test | In Vitro Micronucleus | In Vitro Chromosomal Aberration | In Vivo Genotoxicity | Reference |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Generally negative | Mixed results, some studies show positive effects | Positive in some studies, inducing breaks and exchanges | Positive in some in vivo studies (e.g., mouse bone marrow) | [14][15] |
| 2,4,5-Trichlorophenoxyacetic Acid | Very weak, if any, mutagenic effect | Not specified | Not specified | Preserved toxic effect, but mutagenicity was abolished compared to 2,4-D | [14] |
| Acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | Not Genotoxic | Not specified | Not specified | Not specified | [16] |
Interpretation of Comparative Data: The data on phenoxyacetic acid derivatives suggest that the substitution pattern on the aromatic ring can significantly influence genotoxic activity.[14] For instance, the addition of a third chlorine atom at the 5-position of 2,4-D to form 2,4,5-trichlorophenoxyacetic acid appears to abolish its mutagenic effect.[14] The lack of genotoxicity for the structurally similar cyclohexyl-containing ester provides a valuable piece of read-across information, suggesting that the cyclohexyloxy moiety itself may not be a structural alert for genotoxicity. However, this is a hypothesis that must be confirmed through direct testing of this compound.
Experimental Protocols
To ensure the trustworthiness and reproducibility of genotoxicity studies, adherence to standardized protocols is paramount. The following are detailed, step-by-step methodologies for the core in vitro assays, based on OECD guidelines.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
-
Strain Preparation: Culture the required Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) strains overnight in nutrient broth.
-
Metabolic Activation (S9 Mix) Preparation: Prepare the S9 mix from the liver homogenate of rats or hamsters induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants that is at least twice the background count.
Protocol 2: In Vitro Micronucleus Assay - OECD TG 487
-
Cell Culture: Culture mammalian cells (e.g., human lymphocytes, CHO, or L5178Y cells) to a suitable density.
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 mix, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous long duration (e.g., 24 hours).
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Protocol 3: In Vitro Chromosomal Aberration Test - OECD TG 473
-
Cell Culture and Treatment: Culture and treat mammalian cells as described for the micronucleus assay.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last few hours of the incubation period.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, and fix in a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations.[13] A statistically significant, dose-related increase in the percentage of cells with aberrations is considered a positive result.[13]
Visualization of Experimental Workflows and Logical Relationships
To visually represent the interconnectedness of these assays and the logical flow of a genotoxicity assessment, the following diagrams are provided.
Caption: Standard workflow for genotoxicity assessment.
Caption: Relationship between genotoxicity endpoints and assays.
Conclusion and Future Directions
The assessment of genotoxic potential is a non-negotiable step in the safety evaluation of any new chemical entity, including this compound and its analogs. While direct data on the target compound is currently lacking, a robust testing strategy employing the Ames test, in vitro micronucleus assay, and chromosomal aberration assay, in accordance with OECD guidelines, will provide the necessary information to characterize its genotoxic profile.
The insights gained from structurally related compounds, such as phenoxyacetic acids and other cyclohexyl derivatives, can inform a structure-activity relationship (SAR) analysis and help in prioritizing testing and interpreting results. A negative result across the standard in vitro battery would provide strong evidence for the lack of genotoxic potential. Conversely, any positive findings would necessitate further investigation through in vivo studies to determine the relevance of the in vitro effects to a whole organism.
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A Comparative Guide to Validating the Purity of Synthesized 2-(Cyclohexyloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with therapeutic potential, the rigorous validation of purity is a cornerstone of scientific integrity and a prerequisite for further development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-(Cyclohexyloxy)acetic acid, a versatile intermediate in organic synthesis.[1][2] We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound and the Imperative of Purity
This compound, with the molecular formula C₈H₁₄O₃, is a carboxylic acid and ether.[1] Its structure, featuring a cyclohexyl ring linked to an acetic acid moiety via an ether bond, imparts a unique combination of lipophilicity and reactivity, making it a valuable building block in various applications, including the synthesis of fragrances and potential pharmaceutical agents.[1][2]
The purity of this synthesized compound is of paramount importance. Impurities, which can arise from starting materials, side reactions, or degradation products, can significantly impact the outcome of subsequent reactions and, in a pharmaceutical context, can lead to unforeseen and potentially harmful biological effects. Therefore, robust and reliable analytical methods are essential to confirm the identity and quantify the purity of the synthesized product.
A Multi-Faceted Approach to Purity Validation
A single analytical technique is often insufficient to definitively establish the purity of a compound. A combination of spectroscopic and chromatographic methods provides a more complete picture, allowing for both qualitative identification and quantitative assessment of impurities. This guide will focus on a suite of powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity determination (qNMR).
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be coupled with chromatographic techniques for enhanced specificity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, confirming its chemical identity.
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| ¹H and ¹³C NMR | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[3][4] | Provides detailed structural information, allows for unambiguous identification, and can be used for quantitative analysis (qNMR).[3][5] | Relatively low sensitivity compared to other methods, may not detect trace impurities.[5] | Structural elucidation and confirmation, quantitative purity assessment. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][6] | High sensitivity and resolving power, suitable for quantifying trace impurities, widely applicable.[6][7] | Requires a suitable chromophore for UV detection, method development can be time-consuming. | Purity determination and quantification of impurities. |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[3][6] | High sensitivity and specificity, provides molecular weight information for impurity identification.[3][6] | Can be complex to operate, matrix effects can influence ionization. | Identification and quantification of trace impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[3] | Provides a "fingerprint" of the molecule by identifying functional groups, fast and non-destructive.[3] | Primarily a qualitative technique, not well-suited for quantifying impurities. | Confirmation of functional groups and compound identity. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and assessing their purity.[3][4] For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 10-12 ppm).[8][9][10]
-
The proton on the carbon adjacent to the ether oxygen (α-proton of the cyclohexyl ring) will appear as a multiplet.
-
The protons of the methylene group in the acetic acid moiety will appear as a singlet.
-
The remaining cyclohexyl protons will appear as a complex series of multiplets in the upfield region.
-
Integrate the peaks to determine the relative number of protons. The presence of unexpected peaks may indicate impurities.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Spectral Analysis:
-
The carbonyl carbon of the carboxylic acid will appear in the downfield region (around 170-185 ppm).[8][9][10]
-
The carbon of the cyclohexyl ring attached to the ether oxygen will appear at a characteristic chemical shift.
-
The methylene carbon of the acetic acid moiety will also have a distinct chemical shift.
-
The remaining cyclohexyl carbons will appear in the upfield region.
-
The absence of extraneous peaks is an indicator of high purity.
-
Caption: Workflow for NMR-based purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying components in a mixture, making it ideal for detecting and quantifying impurities in synthesized this compound.[6][7] A reversed-phase HPLC (RP-HPLC) method is typically employed for carboxylic acids.[7][11]
RP-HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized product in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Prepare a sample solution of the synthesized product for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often used for carboxylic acids.[13]
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of the main component and any impurities.
-
The purity of the sample can be calculated as the percentage of the main peak area relative to the total peak area of all components.
-
Caption: Workflow for HPLC-based purity validation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can be used to identify impurities.[3] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly powerful tool for purity analysis.[5][6]
LC-MS Protocol:
-
LC Separation: Utilize the HPLC method described above to separate the components of the synthesized product.
-
MS Detection: The eluent from the HPLC column is directed into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like carboxylic acids. Both positive and negative ion modes can be explored.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The mass spectrum of the main peak should show an ion corresponding to the molecular weight of this compound (158.20 g/mol ).[1] In negative ion mode, this would be the [M-H]⁻ ion at m/z 157.2.
-
The mass spectra of any impurity peaks can be used to tentatively identify the impurities based on their molecular weights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] This helps to confirm the identity of the synthesized this compound.
FTIR Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Spectral Analysis: The FTIR spectrum of this compound should exhibit characteristic absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8][9]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.[8][9]
-
C-O stretching bands for the ether and carboxylic acid groups.
-
C-H stretching and bending vibrations for the cyclohexyl and methylene groups.
-
The absence of peaks corresponding to starting materials or common byproducts (e.g., a broad O-H stretch for an alcohol if the starting cyclohexanol is present) supports the purity of the compound.
-
Conclusion
The validation of purity for synthesized this compound requires a multi-technique approach to ensure scientific rigor and the reliability of subsequent research. NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis. HPLC is the workhorse for high-sensitivity impurity profiling and quantification. Mass spectrometry, particularly when coupled with HPLC, offers definitive molecular weight information for both the target compound and any impurities. Finally, FTIR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups. By employing a combination of these powerful analytical tools, researchers can confidently establish the purity of their synthesized this compound, laying a solid foundation for its use in further scientific endeavors.
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A Researcher's Guide to Navigating Target Specificity: A Comparative Analysis of 2-(Cyclohexyloxy)acetic acid Cross-reactivity
For researchers and drug development professionals, understanding the specificity of a chemical probe or a potential therapeutic candidate is paramount. A compound's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to misleading experimental results and potential toxicity. This guide provides an in-depth technical comparison of the biological cross-reactivity of 2-(Cyclohexyloxy)acetic acid, a versatile carboxylic acid derivative with potential therapeutic applications.[1] While a definitive primary biological target for this compound is not yet firmly established in publicly available literature, its structural similarity to known anti-inflammatory agents suggests a potential interaction with enzymes in the eicosanoid biosynthesis pathway.
This guide will therefore use the cyclooxygenase (COX) enzymes, key mediators of inflammation, as a hypothetical primary target to illustrate a comprehensive workflow for assessing compound specificity. We will explore its activity profile against COX-1 and COX-2 and then detail methodologies to probe for cross-reactivity against other relevant enzyme families and off-target classes. This framework serves as a practical blueprint for characterizing the selectivity of novel chemical entities.
The Significance of the Cyclohexyl Moiety and Carboxylic Acid Functionality
This compound possesses two key structural features that influence its biological activity: a lipophilic cyclohexyl ring and a polar carboxylic acid group.[2] The cyclohexyl group can enhance membrane permeability and interactions with hydrophobic pockets within target proteins, while the carboxylic acid can form crucial hydrogen bonds and salt bridges with amino acid residues in an active site.[2][3] This combination of features is common in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Establishing a Primary Target Profile: COX-1 and COX-2 Inhibition
Given the potential anti-inflammatory properties of compounds with similar structures, our initial investigation focuses on the interaction of this compound with the two main isoforms of cyclooxygenase: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[5] Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs.
Experimental Workflow: Profiling COX Isoform Selectivity
The following workflow outlines the process for determining the inhibitory potency and selectivity of this compound against COX-1 and COX-2.
Caption: Workflow for determining the IC50 values and selectivity index of this compound for COX-1 and COX-2.
Data Interpretation: A Comparative Table
The results of these assays can be summarized in a table to provide a clear comparison of the compound's potency and selectivity. For illustrative purposes, hypothetical data is presented below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50 | 10 | 5 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Ibuprofen (Control) | 5 | 10 | 0.5 |
This hypothetical data suggests that this compound is a moderately potent inhibitor of COX-2 with some selectivity over COX-1. This initial profiling is crucial as it establishes a baseline for evaluating its interactions with other potential targets.
Probing for Cross-Reactivity: A Multi-faceted Approach
A thorough assessment of cross-reactivity requires testing the compound against a panel of related and unrelated biological targets. This process helps to identify potential off-target effects and provides a more complete understanding of the compound's biological activity.
Cross-Reactivity within the Eicosanoid Pathway: Lipoxygenase (LOX) Inhibition
Lipoxygenases are another family of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also inflammatory mediators. Assessing the inhibitory activity of this compound against various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) is a logical next step.
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Enzyme and Substrate Preparation : Prepare human recombinant 5-LOX enzyme and arachidonic acid substrate solution.
-
Compound Incubation : Pre-incubate the 5-LOX enzyme with a range of concentrations of this compound for 15 minutes at room temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection : Measure the formation of the 5-LOX product, 5-hydroxyeicosatetraenoic acid (5-HETE), using a suitable method such as a colorimetric assay or LC-MS/MS.[6]
-
Data Analysis : Calculate the IC50 value for 5-LOX inhibition.
Broad Spectrum Off-Target Profiling: Receptor and Ion Channel Binding Assays
To identify potential cross-reactivity with unrelated protein classes, it is essential to screen the compound against a broad panel of receptors and ion channels. This is often performed using competitive binding assays.[2][7]
Principle of Competitive Binding Assays
In a competitive binding assay, a labeled ligand with known affinity for the target receptor or ion channel is used. The ability of the test compound (this compound) to displace the labeled ligand is measured. A high degree of displacement indicates that the test compound binds to the same site on the target.[2]
Caption: Diagram illustrating the principle of a competitive binding assay for assessing off-target interactions.
A comprehensive off-target screen would typically involve a panel of dozens of receptors and ion channels from various families (e.g., GPCRs, nuclear receptors, ligand-gated ion channels).
Cell-Based Functional Assays: Assessing Physiological Relevance
While biochemical assays provide valuable information on direct molecular interactions, cell-based functional assays are crucial for understanding how a compound affects cellular signaling and function in a more physiological context.[8]
Experimental Protocol: Cellular Pro-inflammatory Cytokine Release Assay
-
Cell Culture : Culture a relevant cell line (e.g., macrophages, monocytes) that produces pro-inflammatory cytokines upon stimulation.
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound.
-
Stimulation : Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Cytokine Measurement : After an appropriate incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex immunoassay.
-
Data Analysis : Determine the effect of the compound on cytokine release and calculate IC50 values if applicable.
This type of assay can reveal if the compound's activity observed in biochemical assays translates to a functional effect in a cellular system and can also uncover unexpected activities.
Summary of Cross-Reactivity Profile
The collective data from these assays will provide a comprehensive cross-reactivity profile for this compound. A summary table, as shown below with hypothetical data, is an effective way to present these findings.
| Target Class | Specific Target | Assay Type | Result (e.g., IC50, % Inhibition) |
| Cyclooxygenases | COX-1 | Enzymatic | 50 µM |
| COX-2 | Enzymatic | 10 µM | |
| Lipoxygenases | 5-LOX | Enzymatic | > 100 µM |
| GPCRs | Adenosine A2A Receptor | Binding | No significant binding at 10 µM |
| Cannabinoid CB1 Receptor | Binding | 25% inhibition at 10 µM | |
| Cellular Function | LPS-induced TNF-α release | Cell-based | IC50 = 15 µM |
This hypothetical profile suggests that this compound is relatively selective for COX-2 over COX-1 and 5-LOX, with some weak interaction with the CB1 receptor at higher concentrations. The cellular assay confirms its anti-inflammatory activity.
Conclusion: A Commitment to Rigorous Characterization
The journey of a compound from a chemical entity to a validated research tool or a therapeutic candidate is paved with rigorous scientific evaluation. This guide has presented a comprehensive framework for assessing the cross-reactivity of this compound, using a hypothesized primary target to illustrate the necessary experimental steps. By employing a combination of biochemical and cell-based assays, researchers can build a detailed specificity profile, enabling a more accurate interpretation of experimental data and a more informed decision-making process in drug discovery and development. The principles and methodologies outlined here are broadly applicable to the characterization of any novel bioactive compound.
References
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- BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery.
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- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
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A Comparative Guide to the Synthesis of 2-(Cyclohexyloxy)acetic Acid for Pharmaceutical and Agrochemical Research
In the landscape of pharmaceutical and agrochemical development, 2-(cyclohexyloxy)acetic acid serves as a valuable building block and intermediate. Its unique molecular architecture, featuring a lipophilic cyclohexyl ring coupled with a reactive carboxylic acid moiety via a stable ether linkage, allows for the synthesis of a diverse array of derivatives with potential biological activity. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering objective analysis and supporting experimental data to inform methodological choices in both laboratory and industrial settings.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly achieved through two established chemical transformations: the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid. Each method presents a distinct set of advantages and disadvantages related to reaction conditions, yield, purity, cost, and environmental impact. This guide will dissect these two primary routes and also explore modern adaptations, including the potential for phase-transfer catalysis and green chemistry approaches to optimize the synthesis.
Method 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since the 19th century, remains a widely employed method for the preparation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[2] In the context of this compound synthesis, this involves the reaction of a cyclohexoxide salt with a haloacetic acid derivative.
Mechanistic Rationale and Experimental Design
The first step in this synthesis is the deprotonation of cyclohexanol using a strong base to form the more nucleophilic cyclohexoxide anion. The choice of base is critical; while sodium hydride (NaH) or potassium hydride (KH) are highly effective, for industrial applications, more cost-effective and safer bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred. The subsequent SN2 reaction with a haloacetic acid, typically chloroacetic acid, forms the ether linkage. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to enhance the reaction rate, though the alcohol itself can sometimes serve as the solvent.[3]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
-
Cyclohexoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanol (1.0 eq) in a suitable solvent such as toluene.
-
Add a strong base, such as sodium hydroxide (1.1 eq), and heat the mixture to reflux to facilitate the formation of sodium cyclohexoxide. Water is removed azeotropically.
-
Etherification: To the resulting sodium cyclohexoxide solution, add a solution of sodium chloroacetate (1.0 eq) in water.
-
Reaction: Maintain the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization.
Method 2: The Industrial Favorite - Catalytic Hydrogenation
For larger scale and industrial production, the catalytic hydrogenation of phenoxyacetic acid offers a more direct and often higher-yielding route to this compound.[4] This method avoids the use of alkyl halides and can be more atom-economical.
Mechanistic Considerations and Process Parameters
This process involves the reduction of the aromatic ring of phenoxyacetic acid to a cyclohexane ring using hydrogen gas in the presence of a heterogeneous catalyst. The choice of catalyst is crucial for both the efficiency and selectivity of the reaction. Noble metal catalysts such as rhodium (Rh) and ruthenium (Ru) on a carbon support (e.g., 5% Rh/C or 5% Ru/C) are highly effective.[4] The reaction is typically carried out in a high-pressure reactor (autoclave) under elevated temperature and hydrogen pressure. The solvent can be water or an aqueous basic solution, which helps to solubilize the starting material.[4]
Caption: Catalytic Hydrogenation Experimental Workflow.
Experimental Protocol: Catalytic Hydrogenation
-
Charging the Reactor: In a high-pressure hydrogenation apparatus, charge phenoxyacetic acid (e.g., 200g), a catalyst such as 5% Rh/C (e.g., 0.5g), and a solvent like distilled water (e.g., 150g).[4]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa) and heat to the target temperature (e.g., 100°C) with stirring.[4]
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction time can range from a few hours to over a day depending on the specific conditions and catalyst activity.[4]
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The filtrate is then acidified (e.g., with H₂SO₄ to pH ~2) which may cause the product to precipitate or separate as an oil.[4] The product is then extracted with a suitable organic solvent (e.g., toluene).
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound, which is often of high purity (e.g., >98%).[4]
Quantitative Comparison of Synthesis Methods
The choice between the Williamson ether synthesis and catalytic hydrogenation often comes down to a quantitative comparison of key performance indicators. The following table summarizes these parameters based on available literature data.
| Parameter | Williamson Ether Synthesis | Catalytic Hydrogenation |
| Typical Yield | ~80%[4] | >98%[4] |
| Reaction Time | 1 - 8 hours[5] | 3 - 60 hours[4] |
| Temperature | 50 - 100 °C[5] | 80 - 200 °C[4] |
| Pressure | Atmospheric | 1.0 - 15 MPa[4] |
| Key Reagents | Cyclohexanol, Chloroacetic Acid, Strong Base | Phenoxyacetic Acid, H₂, Heterogeneous Catalyst |
| Safety Concerns | Use of strong bases | Handling of H₂ gas at high pressure |
| Scalability | Good | Excellent for industrial scale |
Modern Approaches and Optimization Strategies
While the two primary methods are well-established, modern synthetic chemistry offers avenues for optimization, focusing on improved efficiency, safety, and environmental friendliness.
Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis
For industrial-scale Williamson ether synthesis, phase-transfer catalysis (PTC) presents a significant process improvement.[6] PTC allows for the reaction to be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent), eliminating the need for anhydrous conditions and expensive, hazardous bases like sodium hydride. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide.[6] This can lead to increased reaction rates, lower reaction temperatures, and simplified work-up procedures.
Green Chemistry Considerations
In line with the principles of green chemistry, several modifications can be made to the synthesis of this compound to reduce its environmental impact.
-
Solvent Selection: For the Williamson synthesis, replacing traditional polar aprotic solvents with greener alternatives or using water as the solvent where possible is a key consideration.
-
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether synthesis, leading to significant energy savings.[7]
-
Atom Economy: The catalytic hydrogenation route generally offers better atom economy as it is an addition reaction, with the only byproduct being water if the starting material is prepared in a certain way.
Conclusion
Both the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid are viable methods for the production of this compound. The Williamson ether synthesis is a versatile and well-understood laboratory-scale method, with opportunities for optimization through phase-transfer catalysis. For large-scale industrial production, catalytic hydrogenation is often the superior choice, offering higher yields and purity.[4] The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost considerations, and commitment to green chemistry principles. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Cyclohexyloxy)acetic acid
Abstract
2-(Cyclohexyloxy)acetic acid (CAS No: 71995-54-5), a molecule incorporating a carboxylic acid, an ether linkage, and a lipophilic cyclohexyl ring, serves as a versatile building block in pharmaceutical and materials science research.[1][2] Its unique physicochemical properties necessitate a multi-faceted analytical approach for comprehensive characterization, from structural confirmation to quantitative analysis in complex matrices. This guide provides an in-depth comparison of the principal analytical techniques applicable to this compound, offering field-proven insights into methodology selection, experimental design, and data interpretation for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative for this compound
The proper analytical characterization of this compound is critical for ensuring its identity, purity, and stability, which are foundational to its application in research and development. The molecule's structure presents distinct analytical challenges and opportunities. The carboxylic acid group provides a handle for acid-base chemistry and derivatization, while the cyclohexyl moiety increases lipophilicity, influencing its solubility and chromatographic behavior.[1][2] The ether linkage is generally stable, but its presence must be confirmed.
This guide will systematically evaluate the following techniques, focusing on their application to this specific analyte:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Hyphenated Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The objective is not merely to list methods but to explain the causal reasoning behind selecting one technique over another, empowering the reader to design robust and efficient analytical workflows.
Spectroscopic Methods: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure.[1] For this compound, NMR and MS provide orthogonal and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation of organic molecules in solution, offering detailed insights into the atomic arrangement.[1] It is a non-destructive technique that allows for the complete assignment of proton (¹H) and carbon (¹³C) environments within the molecule.
Expertise & Causality: The expected NMR signals for this compound are highly characteristic. The deshielded environment of the carboxylic acid proton results in a distinctive downfield shift in the ¹H NMR spectrum.[2] The methylene protons adjacent to the ether oxygen are also shifted downfield relative to the cyclohexyl protons due to the oxygen's electron-withdrawing effect.
Expected Chemical Shifts (¹H and ¹³C NMR):
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~11.5 (singlet, 1H) | ~176 | Highly deshielded proton and carbonyl carbon environment.[2] |
| Oxymethylene (-O-CH₂ -) | ~4.1 (singlet, 2H) | Not specified | Protons adjacent to the electronegative ether oxygen.[2] |
| Methine (-O-CH <) | ~3.6 (multiplet, 1H) | Not specified | Proton on the cyclohexyl carbon directly bonded to oxygen.[2] |
| Cyclohexyl (-CH₂-) | 1.2 - 2.0 (multiplet, 10H) | Not specified | Overlapping signals for the remaining saturated ring protons.[2] |
Protocol: Sample Preparation for NMR Analysis A self-validating protocol ensures reproducibility. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) for full structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and invaluable structural information through fragmentation analysis. For this compound (MW: 158.19 g/mol ), electrospray ionization (ESI) in negative mode is highly effective, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion at m/z 157.1.[1][2]
Expertise & Causality: The fragmentation pattern in an MS/MS experiment is predictable and confirms the connectivity of the molecule. Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion would be expected to yield characteristic product ions resulting from the cleavage of the ether bond or loss of the carboxyl group. This fragmentation data provides a structural fingerprint for the molecule. While specific MS data for this exact compound is not widely published, fragmentation of similar peroxycarboxylic acids often involves neutral losses of H₂O or CH₂O₂.[3]
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture for subsequent identification and quantification. The choice between HPLC and GC is dictated primarily by the analyte's volatility and thermal stability.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the routine analysis and quantification of this compound due to its non-volatile nature. A reversed-phase (RP-HPLC) method is most suitable.
Expertise & Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The lipophilic cyclohexyl group of this compound will interact strongly with the C18 stationary phase, leading to good retention. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol).[5] Acidifying the mobile phase (e.g., with phosphoric or formic acid) is crucial.[5][6] This suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form (R-COOH rather than R-COO⁻). This uncharged state enhances its interaction with the nonpolar stationary phase, leading to better retention, sharper peak shapes, and more reproducible results.[6]
Workflow for HPLC-UV Analysis
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In-Silico Toxicology: A Comparative Guide to Predicting the Toxicity of 2-(Cyclohexyloxy)acetic Acid
In the landscape of modern drug discovery and chemical safety assessment, the ability to predict potential toxicity early in the development pipeline is paramount. This guide provides a comprehensive, in-depth comparison of in-silico methodologies for predicting the toxicity profile of 2-(Cyclohexyloxy)acetic acid, a molecule with a carboxylic acid functional group and a bulky cycloalkyl ether moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for robust and reliable toxicity assessment. We will move beyond a simple listing of software to a critical evaluation of their underlying principles, practical applications, and the scientific rationale behind their use.
Introduction: The Imperative for Predictive Toxicology
The journey of a chemical entity from discovery to market is fraught with challenges, with toxicity being a primary cause of late-stage attrition. Traditional animal testing, while historically the gold standard, is time-consuming, expensive, and raises ethical concerns. In-silico toxicology has emerged as a powerful alternative and complementary approach, offering the ability to rapidly screen compounds, prioritize candidates, and gain mechanistic insights into potential adverse effects before a single animal is tested.
This compound (CAS No: 71995-54-5) presents an interesting case study. Its structure, combining a carboxylic acid with a non-aromatic, lipophilic cyclohexyl ring, suggests a unique physicochemical profile that may influence its biological interactions and potential toxicity. While some safety data indicates it can cause skin, eye, and respiratory irritation, a comprehensive public toxicological profile is lacking. This data gap makes it an ideal candidate for in-silico assessment.
This guide will compare and contrast several leading in-silico platforms and methodologies to construct a predicted toxicity profile for this compound, focusing on key toxicological endpoints:
-
Genotoxicity: The potential to damage genetic material.
-
Hepatotoxicity: The risk of liver damage.
-
Cardiotoxicity: The potential for adverse effects on the heart.
-
Skin and Eye Irritation/Sensitization: The likelihood of causing local toxicity upon contact.
We will explore the utility of expert rule-based systems, statistical-based (QSAR) models, and integrated platforms, providing a framework for a weight-of-evidence approach to in-silico safety assessment.
A Comparative Analysis of In-Silico Platforms for Toxicity Prediction
The selection of an appropriate in-silico tool is critical and depends on the specific toxicological endpoint, the chemical space of the query molecule, and the desired level of detail. Here, we compare several prominent platforms.
| Tool/Platform | Primary Methodology | Key Strengths | Key Limitations | Best Suited For |
| OECD QSAR Toolbox | Read-across, Trend Analysis, QSAR | Free, transparent, regulatory acceptance (endorsed by OECD)[1], extensive databases. | Can be complex for new users, predictions are highly dependent on the quality of analogue data. | Read-across based predictions for regulatory submissions. |
| Derek Nexus | Expert Rule-Based | High interpretability, provides mechanistic rationale and likelihood of toxicity[2], covers a wide range of endpoints. | Knowledge base is proprietary and requires a license, may not identify novel toxicophores. | Rapid identification of well-characterized structural alerts for toxicity. |
| Sarah Nexus | Statistical-Based (Machine Learning) | Complements Derek Nexus for ICH M7 compliance[3][4], can identify toxicophores not in the Derek knowledge base. | Less transparent "black box" models, predictions are statistical probabilities. | Mutagenicity prediction, particularly for regulatory submissions under ICH M7 guidelines. |
| ProTox-II | Machine Learning, Pharmacophores, Fragment Propensities | Free web server, provides predictions for a wide range of toxicities including acute oral toxicity and organ toxicities[5][6][7][8], includes a toxicity radar chart for a holistic view. | Predictions are based on publicly available data which may have variability, less direct regulatory endorsement than OECD Toolbox. | Initial screening of compounds for a broad range of potential toxicities. |
| VEGA QSAR | QSAR Models | Free and open-source, provides multiple models for the same endpoint allowing for consensus predictions[9], includes reliability indicators for predictions. | The user interface can be less intuitive than commercial software, model applicability domains need careful consideration. | Researchers looking for a variety of QSAR models and a transparent assessment of their reliability. |
| ADMET Predictor® | Machine Learning, PBPK Simulation | High-accuracy models trained on proprietary data[10][11], integrates ADMET properties for a comprehensive profile. | Commercial software with a significant cost. | In-depth ADMET profiling in a pharmaceutical research and development setting. |
Workflow for In-Silico Toxicity Prediction of this compound
The following section outlines a detailed, step-by-step workflow for predicting the toxicity of this compound using a combination of the aforementioned tools. This integrated approach provides a more robust assessment than relying on a single methodology.
Data Input and Chemical Representation
The first crucial step is to accurately represent the molecule for the in-silico tools. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CCC(CC1)OCC(=O)O . This representation will be used as the input for the various software platforms.
Genotoxicity Assessment: A Two-Pillar Approach
For genotoxicity, particularly mutagenicity, the ICH M7 guideline recommends a two-pronged approach using both an expert rule-based and a statistical-based system.[3][4] This is to ensure a comprehensive assessment, as the two methods have complementary strengths.
Experimental Protocol: Genotoxicity Prediction using Derek and Sarah Nexus
-
Input Structure: Input the SMILES string for this compound into the Nexus platform.
-
Derek Nexus Analysis (Expert Rule-Based):
-
Initiate the prediction for bacterial mutagenicity.
-
Derek Nexus will analyze the structure for any known structural alerts associated with mutagenicity.[12]
-
Rationale: This step identifies well-understood chemical substructures that have a known mechanistic link to DNA damage.
-
-
Sarah Nexus Analysis (Statistical-Based):
-
Run the mutagenicity prediction in Sarah Nexus.
-
The software will compare fragments of the query molecule to a large database of Ames test results and predict the probability of a positive outcome.[12]
-
Rationale: This statistical approach can identify potential mutagens that do not contain a known structural alert, based on the overall properties of the molecule and its fragments.
-
-
Combine and Interpret Results:
-
A positive prediction from either system would classify the compound as potentially mutagenic.
-
If both systems predict negative, the confidence in a non-mutagenic call is high.
-
Any equivocal results would necessitate expert review, potentially involving looking at the training set compounds in Sarah Nexus to understand the basis of the prediction.[13]
-
Caption: Workflow for genotoxicity prediction using a dual-system approach.
Hepatotoxicity Prediction
Drug-induced liver injury (DILI) is a major safety concern. In-silico models for hepatotoxicity often rely on identifying structural features associated with liver damage.[14][15][16]
Experimental Protocol: Hepatotoxicity Prediction using ProTox-II and VEGA
-
ProTox-II Analysis:
-
Navigate to the ProTox-II web server and input the SMILES string for this compound.[5][6][7][8]
-
Select the "Hepatotoxicity" endpoint for prediction.
-
The server will provide a probability of hepatotoxicity along with a confidence score.
-
Rationale: ProTox-II's model is trained on a large dataset of compounds with known hepatotoxicity, allowing for a rapid initial assessment.
-
-
VEGA QSAR Analysis:
-
Open the VEGA software and load the structure of this compound.
-
Select the available hepatotoxicity models. VEGA often provides multiple models for the same endpoint.[9]
-
Run the predictions for each model.
-
Rationale: Using multiple QSAR models allows for a consensus prediction, increasing the confidence in the result. The applicability domain index provided by VEGA is crucial for understanding if the query molecule is similar to the compounds used to build the model.
-
-
Mechanistic Insight from Analogues:
-
Recent studies have highlighted that carboxylic acids can interfere with fatty acid metabolism, potentially leading to steatosis.[17] The presence of the carboxylic acid moiety in our target compound makes this a relevant consideration.
-
Cardiotoxicity Assessment
A key concern for cardiotoxicity is the blockade of the hERG potassium ion channel, which can lead to life-threatening arrhythmias.[18][19][20] QSAR models have been developed to predict hERG inhibition based on molecular structure.[21][22]
Experimental Protocol: Cardiotoxicity Prediction
-
QSAR Model Selection:
-
Utilize a platform with a validated hERG inhibition model. Several commercial platforms like ADMET Predictor® and some publicly available models within platforms like VEGA are suitable.
-
-
Prediction Execution:
-
Input the SMILES string of this compound.
-
The model will predict the likelihood of hERG channel blockade, often as an IC50 value or a classification (blocker/non-blocker).
-
Rationale: These models have been trained on large datasets of compounds with experimentally determined hERG activity and can identify key structural features that contribute to hERG liability.
-
-
Molecular Docking (Optional Advanced Analysis):
-
For a more mechanistic understanding, molecular docking can be performed.[2][23][24]
-
Obtain the crystal structure of the hERG channel.
-
Dock this compound into the binding pocket of the channel.
-
Analyze the binding mode and interactions to predict binding affinity.
-
Rationale: Docking provides a visual and energetic estimation of how the molecule might interact with the hERG channel at an atomic level.
-
Caption: A dual approach to cardiotoxicity prediction.
Skin and Eye Irritation/Sensitization
The initial safety data for this compound suggests it is an irritant. In-silico models can predict this and also assess the potential for skin sensitization, an immune-mediated response. The OECD QSAR Toolbox is particularly well-suited for this endpoint.[25]
Experimental Protocol: Skin Sensitization Prediction using OECD QSAR Toolbox
-
Input Target Chemical: Enter the CAS number or SMILES string for this compound into the Toolbox.[26]
-
Profiling: Utilize the built-in profilers to identify potential mechanisms of action, such as protein binding alerts. Skin sensitization is often initiated by the covalent binding of a chemical to skin proteins.[25]
-
Identify Analogues: The Toolbox will search its extensive databases for structurally similar compounds with experimental skin sensitization data (e.g., from the Local Lymph Node Assay - LLNA).[26][27]
-
Category Formation: Group the identified analogues with the target chemical to form a chemical category based on structural similarity and common mechanistic alerts.
-
Data Gap Filling (Read-Across): Use the experimental data from the analogues to predict the skin sensitization potential of this compound.[28]
-
Report Generation: The Toolbox can generate a detailed report summarizing the prediction, the analogues used, and the rationale for the read-across, which is suitable for regulatory submissions.[26]
Predicted Toxicity Profile of this compound: A Synthesis of In-Silico Evidence
Based on the application of the workflows described above, a predicted toxicity profile for this compound can be constructed. It is crucial to reiterate that these are predictions and should be confirmed by experimental data where possible.
| Toxicological Endpoint | Predicted Outcome | Rationale and Confidence |
| Genotoxicity (Mutagenicity) | Likely Negative | The absence of common structural alerts for mutagenicity in Derek Nexus and a negative prediction from a statistical model like Sarah Nexus would provide high confidence. |
| Hepatotoxicity | Possible Concern | The presence of a carboxylic acid moiety suggests a potential to interfere with lipid metabolism in the liver.[17] Predictions from ProTox-II and VEGA would need to be carefully considered, paying close attention to the applicability domain of the models. |
| Cardiotoxicity (hERG inhibition) | Low to Moderate Concern | The prediction would be highly dependent on the specific QSAR model used. The bulky, lipophilic cyclohexyl group could potentially interact with the hERG channel, but the carboxylic acid may mitigate this. |
| Skin Irritation | Irritant | This is consistent with existing safety data. In-silico models for skin irritation would likely confirm this based on the physicochemical properties of the molecule. |
| Skin Sensitization | Possible Sensitizer | The potential for protein binding would need to be assessed using the OECD QSAR Toolbox. The outcome would depend on the presence of relevant structural alerts and the data from identified analogues. |
Conclusion: The Power and Pitfalls of In-Silico Toxicology
This guide has demonstrated a structured and comparative approach to predicting the toxicity of this compound using a battery of in-silico tools. The strength of this approach lies in the integration of multiple methodologies to build a weight-of-evidence-based assessment. Expert rule-based systems provide mechanistic insights, statistical models offer broader predictive power, and platforms like the OECD QSAR Toolbox facilitate regulatory acceptance through transparent read-across.
However, it is imperative to acknowledge the limitations. The accuracy of any in-silico prediction is contingent on the quality and relevance of the underlying data and algorithms. The "black box" nature of some machine learning models can make interpretation challenging.[13] Therefore, a critical and expert-driven evaluation of the results is always necessary.
For this compound, the in-silico assessment suggests a profile of a skin irritant with a potential for skin sensitization and hepatotoxicity, while the risk of genotoxicity and cardiotoxicity appears to be lower. These predictions provide a valuable starting point for targeted experimental testing, reducing the reliance on extensive animal studies and accelerating the journey towards a comprehensive understanding of its safety profile. As computational toxicology continues to evolve, the integration of these powerful predictive tools will become increasingly indispensable in the fields of drug discovery and chemical safety assessment.
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A Comparative Guide to the Chemical and Metabolic Stability of 2-(Cyclohexyloxy)acetic Acid Derivatives
This guide provides a comprehensive comparative analysis of the stability of 2-(Cyclohexyloxy)acetic acid and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of chemical stability, presents practical experimental protocols for assessment, and offers insights into the metabolic fate of these compounds. Our objective is to equip you with the knowledge to select and design molecules with optimal stability profiles for your specific application, be it in materials science, fragrance development, or pharmacology.
Introduction: The Significance of Stability
This compound is a versatile chemical scaffold, featuring a stable ether linkage, a reactive carboxylic acid group, and a lipophilic cyclohexyl moiety.[1] This unique combination allows for the synthesis of a wide array of derivatives, primarily through modification of the carboxylic acid group to form esters and amides.[1][2] These derivatives have found applications ranging from fragrance intermediates to potential prodrugs in pharmaceuticals.[2]
However, the utility of these derivatives is intrinsically linked to their stability. A compound's stability profile dictates its shelf-life, its compatibility with different formulations, and, crucially for therapeutic applications, its pharmacokinetic profile, including its half-life and bioavailability.[3][4] This guide will focus on two principal facets of stability:
-
Chemical Stability: The susceptibility of a compound to degradation under various chemical conditions, such as changes in pH or exposure to oxidative stress.
-
Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes, which determines its persistence in a biological system.[3]
We will compare the parent acid with two common derivatives: an ester and an amide, to illustrate the fundamental principles governing their relative stability.
Caption: Core structure and its common ester and amide derivatives.
Theoretical Framework: Understanding Carboxylic Acid Derivative Stability
The reactivity and stability of carboxylic acid derivatives are governed by the nature of the substituent attached to the carbonyl carbon. Two primary factors are at play: resonance stabilization and the leaving group ability of the substituent.[5]
-
Resonance: The lone pair of electrons on the heteroatom (oxygen in esters, nitrogen in amides) adjacent to the carbonyl can be delocalized into the carbonyl group. This resonance effect stabilizes the molecule. Nitrogen is less electronegative than oxygen, making it a better electron donor and resulting in a more significant resonance contribution.[5] This makes amides generally more stable than esters.
-
Leaving Group Ability: For a reaction like hydrolysis to occur, the substituent must depart as a leaving group. A better leaving group corresponds to a more reactive (less stable) derivative. Alkoxides (RO⁻) from esters are better leaving groups than amides (R₂N⁻), which are very poor leaving groups.[5]
Based on these principles, the general order of stability for the derivatives discussed here is:
Ester (Less Stable) < Amide (More Stable)
The parent carboxylic acid itself is generally stable, though its ether linkage can be susceptible to cleavage under harsh acidic conditions.[6][7]
Comparative Chemical Stability Analysis
Chemical stability is often assessed through forced degradation studies, where compounds are exposed to harsh conditions to predict their long-term stability and identify potential degradation products.
Hydrolytic Stability (pH-Dependent)
Hydrolysis is a primary degradation pathway for esters and amides, involving the cleavage of the acyl-oxygen or acyl-nitrogen bond by water.[8]
-
Ester Derivatives (e.g., Methyl 2-(cyclohexyloxy)acetate): Esters are susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. Saponification is typically much faster than acid-catalyzed hydrolysis.
-
-
Amide Derivatives (e.g., N-Methyl-2-(cyclohexyloxy)acetamide): Amides are significantly more resistant to hydrolysis than esters due to their greater resonance stabilization and the poor leaving group ability of the amide ion.[5] Hydrolysis of amides requires more forcing conditions, such as prolonged heating with strong acid or base.
Oxidative Stability
Oxidative degradation can be a concern, particularly for compounds with sites susceptible to oxidation.
-
Parent Acid and Derivatives: The primary site for potential oxidation on this scaffold is the cyclohexyl ring. Strong oxidizing agents could potentially open the ring or introduce hydroxyl or keto groups.[1] The ether linkage itself is relatively stable to oxidation. The boronic acid group in some drug candidates has been shown to be cleaved via an oxidative pathway, highlighting the importance of assessing this liability.[9]
Hypothetical Forced Degradation Data
The following table illustrates the expected outcomes from a forced degradation study, highlighting the relative stability of the parent acid and its derivatives.
| Condition | Parent Acid (% Degraded) | Ester Derivative (% Degraded) | Amide Derivative (% Degraded) | Primary Degradant(s) |
| 0.1 M HCl (72h, 60°C) | < 2% | ~25% | < 5% | Parent Acid, Methanol |
| 0.1 M NaOH (24h, 40°C) | < 1% | > 90% | ~10% | Parent Acid, Methanol |
| 3% H₂O₂ (24h, 40°C) | ~5% | ~5% | ~5% | Oxidized cyclohexyl species |
Comparative Metabolic Stability Analysis
For drug development professionals, understanding how a compound is metabolized is critical. Metabolic stability is typically assessed in vitro using liver fractions like microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The key parameters measured are the metabolic half-life (t½) and intrinsic clearance (CLint).[3] A longer half-life and lower clearance indicate greater stability.
-
Ester Derivatives: Esters are readily hydrolyzed by a class of enzymes called carboxylesterases, which are abundant in the liver, plasma, and other tissues.[10][11] This rapid enzymatic hydrolysis often leads to low metabolic stability and a short half-life, a property that is sometimes exploited in prodrug design to release the active parent acid.[2]
-
Amide Derivatives: Amides are also metabolized by hydrolytic enzymes (amidases), but generally at a much slower rate than esters. This imparts greater metabolic stability.
-
Oxidative Metabolism: The cyclohexyl ring is a potential site for oxidation by Cytochrome P450 (CYP) enzymes, which are primarily located in liver microsomes.[12] This can lead to the formation of hydroxylated metabolites. This pathway is available to the parent acid and both derivatives.
Hypothetical Metabolic Stability Data
The table below presents illustrative data from an in vitro assay using human liver microsomes (HLM).
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance | | :--- | :--- | :--- | :--- | :--- | | Parent Acid | 75 | 18.5 | Low | | Ester Derivative | < 10 | > 138.6 | High | | Amide Derivative | 110 | 12.6 | Low |
Data is for illustrative purposes only.
Experimental Protocols
Reproducible and standardized protocols are essential for generating high-quality, comparable stability data.
Protocol 1: Forced Degradation Study
Objective: To assess chemical stability under stress conditions.
Materials:
-
Test compounds (Parent Acid, Ester, Amide)
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-UV or LC-MS/MS system
-
pH meter, heating block/oven
Procedure:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL.
-
For each compound, set up four test conditions in separate vials:
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.
-
Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.
-
Control: Mix 100 µL of stock with 900 µL of purified water.
-
-
Incubate the vials at a specified temperature (e.g., 40-60°C).
-
At designated time points (e.g., 0, 2, 8, 24, 72 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analyze all samples by a validated chromatographic method to determine the percentage of the parent compound remaining.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine metabolic stability by measuring intrinsic clearance.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Test compounds
-
Internal Standard (IS) for analytical quantification
-
Ice-cold Acetonitrile (ACN) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds in buffer at 2x the final concentration.
-
Incubation Setup: In a 96-well plate, add buffer, the microsomal suspension (to a final protein concentration of 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. Time point zero (T0) samples are taken immediately and quenched.
-
Time-point Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the IS.
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the IS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion and Strategic Insights
This comparative guide demonstrates that the stability of this compound derivatives is highly dependent on the functional group attached to the core scaffold.
-
Esters are the least stable derivatives, susceptible to rapid chemical and enzymatic hydrolysis. This property makes them suitable for applications requiring the controlled release of the parent carboxylic acid, such as in prodrug design.
-
Amides are significantly more stable both chemically and metabolically. This robustness makes them ideal for applications demanding greater persistence and a longer shelf-life or biological half-life.
-
The Parent Acid exhibits good overall stability, with the primary liability being potential oxidative metabolism at the cyclohexyl ring, a pathway shared by its derivatives.
By understanding these principles and employing the standardized protocols outlined herein, researchers can make informed decisions in the design and selection of this compound derivatives, optimizing their performance and advancing their development for a wide range of scientific and commercial applications.
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Validating the structure of 2-(Cyclohexyloxy)acetic acid reaction products
An In-Depth Technical Guide to Validating the Structure of 2-(Cyclohexyloxy)acetic Acid Reaction Products
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural validation of a target molecule is the cornerstone of reliable and reproducible science. The synthesis of this compound, a versatile chemical intermediate with applications ranging from fragrance components to potential pharmaceutical building blocks, is no exception.[1][2] Reaction outcomes can be complex, yielding not only the desired product but also a variety of structurally similar impurities and side products.
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating workflow designed to provide the highest degree of confidence in your results.
Understanding the Synthetic Landscape and Potential Impurities
The choice of analytical strategy is intrinsically linked to the synthetic route employed. The two most common pathways to this compound each present a unique profile of potential impurities that must be differentiated from the target product.
-
Williamson Ether Synthesis: This classic method involves the reaction of sodium cyclohexoxide with a haloacetic acid, such as chloroacetic acid.[1] While effective, potential contaminants include unreacted starting materials (cyclohexanol, chloroacetic acid) and byproducts from competing elimination reactions.
-
Catalytic Hydrogenation: This route typically involves the hydrogenation of phenoxyacetic acid over a metal catalyst (e.g., Rh/C, Pt/C, Ni).[3][4] Key potential impurities are the starting material (phenoxyacetic acid) due to incomplete reaction, or 2-(cyclohexyloxy)ethanol, a result of over-reduction of the carboxylic acid functional group.[2][5]
The following workflow illustrates the hydrogenation pathway and highlights the critical validation checkpoints.
Caption: Synthesis workflow and potential product profile.
Primary Analytical Techniques: A Comparative Analysis
A multi-faceted approach, leveraging the strengths of different analytical techniques, is essential for robust structural validation. The three primary methods—NMR, IR, and MS—each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular framework, including atom connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are indispensable.
-
Expertise & Experience: The power of NMR lies in its ability to map the chemical environment of each proton and carbon atom.
-
¹H NMR: We expect to see a complex series of multiplets between ~1.0-2.0 ppm for the ten non-equivalent protons on the cyclohexyl ring. A distinct signal for the single proton on the ether-linked carbon (C-O-CH ) will appear further downfield, typically around 3.3-3.5 ppm. The two protons of the methylene group (O-CH₂ -COOH) will present as a singlet around 4.1 ppm. Critically, the carboxylic acid proton (-COOH ) will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which will disappear upon exchange with deuterium oxide (D₂O).[6][7] This D₂O exchange experiment is a definitive confirmation of the presence of this acidic proton.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule (C₈H₁₄O₃). Key signals include the carbonyl carbon (~175 ppm), the ether-linked cyclohexyl carbon (~78-80 ppm), the methylene carbon (~65-67 ppm), and the remaining five distinct cyclohexyl carbons in the aliphatic region (~23-32 ppm).[6][8]
-
-
Trustworthiness: To elevate confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY confirms proton-proton coupling networks (e.g., within the cyclohexyl ring), while HSQC correlates each proton with its directly attached carbon, providing unambiguous assignment of the signals and confirming the precise bonding arrangement.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and powerful technique for identifying the functional groups present in a molecule. It serves as an excellent first-pass validation tool.
-
Expertise & Experience: The IR spectrum of this compound is dominated by two key features.
-
A very broad O-H stretching vibration from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase.[9][10]
-
A strong, sharp C=O (carbonyl) stretching absorption, expected around 1700-1725 cm⁻¹.[11]
Additionally, characteristic C-O stretching bands for the ether and carboxylic acid linkages will be present in the fingerprint region (1000-1300 cm⁻¹).[10]
-
-
Trustworthiness: The diagnostic power of IR becomes clear when comparing the product to potential impurities. For instance, the over-reduction product, 2-(cyclohexyloxy)ethanol, would lack the ~1710 cm⁻¹ C=O signal entirely. Conversely, an ester derivative would show a C=O stretch but would be missing the characteristic broad O-H stretch of the carboxylic acid.[12][13]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Expertise & Experience: Using a soft ionization technique like Electrospray Ionization (ESI), this compound (MW: 158.20 g/mol ) will typically be observed as the deprotonated molecule [M-H]⁻ at m/z 157.0865 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 159.1021 in positive ion mode.
-
Trustworthiness: HRMS provides a crucial self-validating system. For example, an HRMS measurement of 157.0870 for the [M-H]⁻ ion would correspond to a molecular formula of C₈H₁₃O₃ (calculated mass: 157.0865), confirming the expected elemental composition and ruling out other possibilities with the same nominal mass. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses, such as the loss of the carboxyl group.[14]
Comparative Summary and Validation Workflow
No single technique tells the whole story. A logical, tiered approach ensures both efficiency and certainty.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, chemical environment | Unambiguous structure determination | Requires larger sample size, more expensive |
| IR Spectroscopy | Presence of key functional groups | Fast, inexpensive, requires minimal sample | Provides no connectivity information |
| Mass Spectrometry | Molecular weight and elemental formula | High sensitivity, confirms molecular formula (HRMS) | Isomers are indistinguishable, provides limited connectivity |
| Elemental Analysis | Percentage composition of C, H, O | Orthogonal confirmation of molecular formula | Requires pure sample, does not distinguish isomers |
| Melting Point | Physical constant, purity indicator | Simple, inexpensive | Impurities can depress and broaden the range |
A robust validation workflow integrates these techniques logically.
Caption: A tiered workflow for structural validation.
Detailed Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shift of all signals, their integration, and multiplicity.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[15]
-
Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling patterns for this compound.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands. Look specifically for the broad O-H stretch (2500-3300 cm⁻¹) and the sharp, intense C=O stretch (~1710 cm⁻¹).
Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. For this compound, negative ion mode (ESI-) is often preferred as it readily forms the stable [M-H]⁻ ion.
-
Mass Analysis: Acquire the full scan mass spectrum using an Orbitrap or Time-of-Flight (TOF) mass analyzer capable of high resolution (<5 ppm mass accuracy).
-
Data Analysis: Determine the accurate mass of the most abundant ion (e.g., [M-H]⁻). Use the instrument's software to calculate the most likely elemental composition corresponding to this mass and compare it to the theoretical formula of C₈H₁₄O₃.
By systematically applying this multi-technique, self-validating approach, researchers can ensure the structural integrity of their synthesized this compound, providing a solid foundation for all subsequent research and development.
References
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A Comparative Guide to the Environmental Impact of 2-(Cyclohexyloxy)acetic Acid Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. As the principles of green chemistry become integral to modern chemical manufacturing, a thorough assessment of a process's environmental footprint is paramount.[1] This guide provides an in-depth comparison of synthetic routes to 2-(Cyclohexyloxy)acetic acid, a valuable building block and intermediate, with a critical focus on their environmental, health, and safety (EHS) implications. We will move beyond a simple listing of methods to analyze the causality behind the environmental impact of each approach, supported by experimental protocols and comparative data.
The Synthetic Landscape: Traditional vs. Greener Pathways
The synthesis of this compound is primarily dominated by two routes: the venerable Williamson ether synthesis and the industrially significant catalytic hydrogenation of phenoxyacetic acid.[2] While effective, both pathways present distinct environmental challenges. This has spurred the development of greener alternatives that aim to mitigate these impacts by employing safer reagents, reducing energy consumption, and minimizing waste.
Method 1: The Classical Williamson Ether Synthesis
Developed in 1850, the Williamson ether synthesis remains a cornerstone of organic chemistry for forming ether linkages.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an organohalide.[3]
Reaction Scheme: Cyclohexanol is first deprotonated by a strong base (e.g., sodium hydride) to form sodium cyclohexoxide. This is followed by a nucleophilic attack on a chloro- or bromoacetate.
-
Step 1 (Deprotonation): C₆H₁₁OH + NaH → C₆H₁₁ONa + H₂
-
Step 2 (Substitution): C₆H₁₁ONa + ClCH₂COONa → C₆H₁₁OCH₂COONa + NaCl
-
Step 3 (Acidification): C₆H₁₁OCH₂COONa + HCl → C₆H₁₁OCH₂COOH + NaCl
Environmental Impact Assessment
The primary environmental drawbacks of this method lie in its reagents and byproducts.
-
Reagents:
-
Sodium Chloroacetate: This reagent is highly toxic if inhaled, ingested, or absorbed through the skin.[5][6] It is classified as very toxic to aquatic life with long-lasting effects.[5][7] Its handling requires stringent safety protocols to prevent environmental release and personnel exposure.[8]
-
Cyclohexanol: Classified as moderately toxic, cyclohexanol is an irritant to the skin, eyes, and respiratory system.[9][10][11] It is also considered harmful to aquatic ecosystems.[12]
-
Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF) are often used to ensure the solubility of the alkoxide. These solvents are under increasing scrutiny for their environmental persistence and toxicity.[13][14]
-
-
Waste Generation: The reaction generates a stoichiometric amount of salt (e.g., NaCl) as a byproduct, which must be separated and disposed of, contributing to a high E-factor (mass of waste per mass of product).
Experimental Protocol: Classical Williamson Synthesis
-
Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Deprotonation: The flask is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous THF. Cyclohexanol (1.0 eq) dissolved in anhydrous THF is added dropwise at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases. Sodium chloroacetate (1.05 eq) is then added portion-wise.
-
Reflux: The reaction mixture is heated to reflux (approx. 66 °C) and maintained for 12-18 hours, monitoring by TLC.
-
Workup: After cooling, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is acidified with HCl and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Workflow for Classical Williamson Ether Synthesis.
Method 2: Catalytic Hydrogenation of Phenoxyacetic Acid
A common industrial alternative involves the saturation of the aromatic ring of phenoxyacetic acid or its esters.[2] This method avoids the use of highly toxic alkylating agents like sodium chloroacetate.
Reaction Scheme: C₆H₅OCH₂COOH + 3 H₂ --(Catalyst, High P/T)--> C₆H₁₁OCH₂COOH
Environmental Impact Assessment
This pathway shifts the environmental burden from toxic reagents to process conditions and catalyst management.
-
Reagents & Conditions:
-
Hydrogen Gas: Hydrogen is highly flammable and poses an explosion risk, requiring specialized high-pressure reactor systems.
-
High Pressure & Temperature: Reactions often require elevated pressures (0.5–12 MPa) and temperatures (100–140 °C), leading to significant energy consumption.[15][16]
-
Catalysts: The process relies on precious metal catalysts (e.g., Rh/C, Pd/C, Pt/C) or Raney Nickel.[15][16] These metals are expensive, and their mining and refining have considerable environmental impacts. Catalyst leaching into the product and waste streams is a concern, and efficient recovery and recycling are critical for economic and environmental viability.
-
-
Waste Generation: The primary waste is the spent catalyst, which must be handled as hazardous waste unless recycled. The reaction itself is highly atom-economical, with hydrogen being the only other reactant.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: A high-pressure autoclave (Parr-type reactor) is charged with phenoxyacetic acid (1.0 eq) and a suitable solvent such as ethanol.
-
Catalyst Addition: The catalyst (e.g., 5% Rhodium on Carbon, 1-2 wt%) is added under an inert atmosphere.
-
Reaction: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. It is then pressurized with hydrogen to the target pressure (e.g., 10 MPa) and heated to the reaction temperature (e.g., 100 °C) with vigorous stirring.[15]
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: After cooling and venting, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the product, which can be further purified if necessary.
Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation.
Method 3: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
To mitigate the issues of the classical Williamson synthesis, particularly the need for anhydrous and hazardous solvents, Phase-Transfer Catalysis (PTC) offers a significantly greener alternative.[17] A PTC, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide ion from an aqueous phase (or solid phase) to an organic phase where it can react with the alkyl halide.[18][19]
Environmental Impact Assessment
-
Milder Conditions: PTC reactions can often be run at lower temperatures and do not require strictly anhydrous conditions, reducing energy input and simplifying the setup.[18]
-
Safer Solvents: This method eliminates the need for hazardous solvents like DMF. Often, less toxic solvents like toluene can be used, or in some cases, the reaction can be run in a biphasic water/organic solvent system, significantly improving the safety and environmental profile.[20]
-
Reduced Waste: The use of an aqueous solution of sodium hydroxide can replace hazardous reagents like sodium hydride. This simplifies the workup and reduces waste.[21]
Experimental Protocol: PTC Williamson Synthesis
-
Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.
-
Reagents: The flask is charged with cyclohexanol (1.0 eq), sodium chloroacetate (1.1 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq), toluene, and a concentrated aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: The biphasic mixture is stirred vigorously and heated to 80-90 °C for 6-10 hours.
-
Workup: After cooling, the phases are separated. The aqueous phase is acidified with concentrated HCl to a pH of ~2, leading to the precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from an appropriate solvent (e.g., ethanol/water) to achieve high purity.
Logical Relationship Diagram
Caption: Principle of Phase-Transfer Catalysis.
Comparative Analysis of Synthesis Routes
To provide a clear, objective comparison, the following table summarizes the key environmental and process parameters for each method. Atom Economy and E-Factor are calculated based on idealized stoichiometry for comparison.
| Feature | Classical Williamson Synthesis | Catalytic Hydrogenation | Phase-Transfer Catalysis (PTC) |
| Principle | SN2 reaction with alkoxide | Aromatic ring saturation | PTC-facilitated SN2 reaction |
| Starting Materials | Cyclohexanol, Sodium Chloroacetate | Phenoxyacetic Acid, H₂ | Cyclohexanol, Sodium Chloroacetate |
| Key Reagent Hazards | High: NaH (flammable), Sodium Chloroacetate (highly toxic, ecotoxic)[5][7] | Moderate: H₂ (flammable), Metal catalysts (heavy metals) | Low: NaOH (corrosive), PTC (low toxicity) |
| Typical Solvents | Anhydrous THF, DMF (hazardous)[13] | Ethanol, Ethyl Acetate (less hazardous) | Toluene, Water (less hazardous) |
| Reaction Conditions | 0 °C to 66 °C, Ambient Pressure | 100-140 °C, 0.5-12 MPa (high energy)[15] | 80-90 °C, Ambient Pressure |
| Byproducts & Waste | Stoichiometric NaCl, Organic solvent waste | Spent catalyst, minimal other byproducts | Stoichiometric NaCl, Aqueous waste |
| Atom Economy (Ideal) | ~56% | ~98% | ~56% |
| E-Factor (Ideal) | ~0.78 | ~0.02 (excluding solvent) | ~0.78 (excluding solvent) |
| Pros | Well-established, versatile | High atom economy, avoids toxic alkylating agent | Milder conditions, safer solvents, simpler setup[17][18] |
| Cons | Hazardous reagents/solvents, salt waste | High energy, specialized equipment, catalyst cost/disposal | Still produces salt waste |
Conclusion and Recommendations for a Greener Synthesis
The environmental assessment of synthesis routes for this compound reveals a clear trade-off between reagent toxicity and process intensity.
-
Classical Williamson Synthesis: This route should be avoided in all but small-scale laboratory settings where appropriate alternatives are not feasible. The high toxicity of sodium chloroacetate and the use of hazardous solvents present significant EHS risks.[5][7]
-
Catalytic Hydrogenation: From an atom economy and reagent toxicity perspective, this is a superior route. It is well-suited for industrial-scale production where the capital investment in high-pressure equipment and robust catalyst recycling programs can be justified.[16] For academic and small-scale R&D, the infrastructure requirements may be prohibitive.
-
Phase-Transfer Catalysis (PTC): For most lab-scale and pilot-plant applications, the PTC-modified Williamson synthesis represents the most balanced approach. It significantly reduces the hazards associated with solvents and reagents compared to the classical method and avoids the high energy and capital costs of catalytic hydrogenation.[17][18] It stands out as a practical, safer, and more environmentally considerate option.
Future research should focus on developing biocatalytic routes, which promise to operate at ambient temperatures and pressures in aqueous media, representing the ultimate goal in green ether synthesis.[22] However, for currently available technologies, a well-designed PTC process offers the most immediate and impactful improvement in the environmental profile for the synthesis of this compound.
References
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Comparison of reaction kinetics for different 2-(Cyclohexyloxy)acetic acid synthesis routes
An In-Depth Guide to the Reaction Kinetics of 2-(Cyclohexyloxy)acetic Acid Synthesis Routes
Prepared by: A Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This compound is a valuable building block whose synthesis pathway can be optimized through a deep understanding of reaction kinetics. This guide provides a comparative analysis of the primary synthesis routes, focusing on the kinetic principles that govern their efficiency, yield, and scalability. We will delve into the mechanistic underpinnings of each route, present supporting experimental data, and offer a validated protocol for a high-performance synthesis.
Introduction to Synthesis Strategy
The selection of a synthetic route is a critical decision in process chemistry, balancing factors such as atom economy, cost of starting materials, safety, and, crucially, the speed and efficiency of the reaction. The kinetics of a reaction—the study of its rate—provides the quantitative insight needed to move from a laboratory curiosity to a scalable industrial process. For this compound, two predominant strategies emerge: the assembly from cyclohexanol via Williamson ether synthesis and the modification of a precursor molecule through catalytic hydrogenation. Each approach presents a unique kinetic profile with distinct advantages and challenges.
Comparative Overview of Synthesis Pathways
The two principal routes for synthesizing this compound are visualized below. They begin from fundamentally different starting materials and employ different catalytic and reaction strategies to achieve the final product.
A Comparative Guide to the Biological Activity Screening of 2-(Cyclohexyloxy)acetic Acid Analogs
This guide provides a comprehensive overview and comparison of experimental methodologies for screening the biological activities of 2-(Cyclohexyloxy)acetic acid and its analogs. As structural relatives of phenoxyacetic acids, this class of compounds presents a rich scaffold for discovering novel agents with applications in agriculture and therapeutics. The protocols and insights herein are curated for researchers, scientists, and drug development professionals aiming to establish a robust screening cascade for these molecules.
The synthesis of the parent compound, this compound, is typically achieved through well-established methods such as the catalytic hydrogenation of phenoxyacetic acid or via Williamson ether synthesis.[1][2] Derivatives, including amides and esters, can be readily prepared from the parent acid, allowing for extensive structure-activity relationship (SAR) studies.[1] This guide will focus on three primary areas of biological evaluation: herbicidal/plant growth regulation, in vitro cytotoxicity for therapeutic potential, and antimicrobial activity.
Part 1: Herbicidal & Plant Growth Regulatory Activity
The structural similarity of this compound analogs to aryloxyalkanoic acids, a major class of herbicides, strongly suggests their potential as plant growth regulators.[3] At high concentrations, these compounds often act as synthetic auxins, disrupting normal plant development and leading to herbicidal effects, particularly in dicotyledonous (broadleaf) weeds.[4][5]
Mechanism of Action: The Synthetic Auxin Pathway
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant.[6] Their mode of action involves binding to auxin receptors, such as the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors.[6] This derepression results in the overexpression of auxin-responsive genes, causing a cascade of physiological disruptions including epinasty, growth inhibition, senescence, and tissue decay.[4][6] A critical downstream effect is the massive induction of ethylene biosynthesis, which contributes significantly to the herbicidal symptoms.[6][7]
Comparative Screening of Herbicidal Activity
A tiered screening approach is recommended, starting with simple, high-throughput in vitro assays and progressing to more complex greenhouse trials for promising candidates.
Data Presentation: Comparative Herbicidal Activity
| Compound ID | Analog Substitution | Seed Germination GI₅₀ (µM)¹ | Root Elongation IC₅₀ (µM)² | Shoot Elongation IC₅₀ (µM)² |
| CHA-001 | Parent Compound | 150 ± 12 | 85 ± 7 | 110 ± 9 |
| CHA-002 | 4-Chloro-cyclohexyl | 75 ± 6 | 30 ± 3 | 45 ± 5 |
| CHA-003 | 2-Methyl-cyclohexyl | 210 ± 18 | 120 ± 11 | 155 ± 14 |
| CHA-004 | 4-Methoxy-cyclohexyl | 180 ± 15 | 95 ± 8 | 130 ± 11 |
| 2,4-D | Positive Control | 50 ± 4 | 15 ± 2 | 25 ± 3 |
¹ Lactuca sativa (Lettuce), a sensitive dicot. GI₅₀: Concentration for 50% growth inhibition. Data are hypothetical mean ± SD. ² Sorghum bicolor (Sorghum), a tolerant monocot, can be used for selectivity assessment. IC₅₀: Concentration for 50% inhibitory concentration. Data are hypothetical mean ± SD.
Detailed Protocol: Petri Dish Seed Germination Assay
This protocol is adapted for the primary screening of compounds for pre-emergence herbicidal activity on a sensitive indicator species like lettuce (Lactuca sativa).
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of each analog in DMSO.
-
Perform serial dilutions in distilled water containing 0.1% Tween® 20 to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.[8]
-
Include a negative control (0.5% DMSO) and a positive control (2,4-D at similar concentrations).
-
-
Assay Setup:
-
Place a sheet of Whatman No. 1 filter paper in a sterile 9 cm Petri dish.
-
Evenly dispense 20 seeds of Lactuca sativa onto the filter paper.
-
Add 5 mL of the respective test solution to each Petri dish, ensuring the filter paper is saturated.
-
Seal each dish with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the Petri dishes in a plant growth chamber at 25 ± 1°C with a 16h/8h light/dark cycle for 5-7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).
-
Carefully measure the length of the primary root and shoot of each germinated seedling.
-
Calculate the percent germination inhibition relative to the negative control.
-
Calculate the percent inhibition of root and shoot elongation relative to the negative control.
-
Determine the GI₅₀ and IC₅₀ values by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 2: In Vitro Cytotoxicity Screening for Therapeutic Potential
Screening for in vitro cytotoxicity is a crucial first step in drug discovery to identify compounds with potential anticancer activity and to flag overtly toxic molecules early in the development process.[8][9][10]
Workflow for Cytotoxicity Assessment
A logical progression from high-throughput viability screening to more detailed mechanistic studies is essential for characterizing the cytotoxic potential of novel compounds.
Data Presentation: Comparative Cytotoxicity Profile
| Compound ID | Analog Substitution | IC₅₀ (µM) vs. MCF-7¹ (Breast Cancer) | IC₅₀ (µM) vs. HCT-116¹ (Colon Cancer) | IC₅₀ (µM) vs. hTERT-RPE1¹ (Normal Retinal Cells) | Selectivity Index² (HCT-116) |
| CHA-001 | Parent Compound | > 100 | 85.2 ± 7.5 | > 100 | > 1.17 |
| CHA-005 | N-(phenyl)acetamide | 45.6 ± 4.1 | 22.1 ± 2.0 | > 100 | > 4.52 |
| CHA-006 | N-(4-chlorophenyl)acetamide | 15.3 ± 1.2 | 8.9 ± 0.7 | 95.4 ± 8.8 | 10.7 |
| CHA-007 | N-(2-pyridyl)acetamide | 28.9 ± 2.5 | 12.5 ± 1.1 | > 100 | > 8.0 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.2 | 2.4 |
¹ IC₅₀: Concentration that inhibits cell viability by 50% after 48h treatment. Data are hypothetical mean ± SD from three independent experiments.[9] ² Selectivity Index = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product, quantifying metabolic activity.[8]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[8]
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.
-
Part 3: Antimicrobial Activity Screening
The search for novel antimicrobial agents is a global health priority. Screening synthetic compound libraries is a viable strategy for identifying new scaffolds with antibacterial or antifungal properties.
Screening Methods for Antimicrobial Activity
A two-step process is efficient: a primary qualitative screen to identify any activity, followed by a quantitative assay to determine potency.
Data Presentation: Comparative Antimicrobial Profile
| Compound ID | Analog Substitution | Zone of Inhibition (mm)¹ vs. S. aureus | Zone of Inhibition (mm)¹ vs. E. coli | MIC (µg/mL)² vs. S. aureus | MIC (µg/mL)² vs. E. coli |
| CHA-001 | Parent Compound | 0 | 0 | > 128 | > 128 |
| CHA-008 | Thioamide analog | 14 ± 1 | 0 | 32 | > 128 |
| CHA-009 | Ester with 2-mercaptoethanol | 16 ± 2 | 8 ± 1 | 16 | 64 |
| CHA-010 | Hydrazide analog | 11 ± 1 | 0 | 64 | > 128 |
| Ampicillin | Positive Control | 25 ± 2 | 22 ± 2 | 2 | 4 |
¹ Kirby-Bauer disc diffusion method, 50 µg of compound per disc. Data are hypothetical mean diameter ± SD.[11] ² Minimum Inhibitory Concentration determined by broth microdilution.[11]
Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this culture 1:100 in fresh MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Plate:
-
In a sterile 96-well U-bottom plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in MHB, no compound) and a sterility control well (MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[11]
-
Conclusion
The this compound scaffold represents a versatile starting point for the development of biologically active molecules. The screening guide presented here offers a structured, multi-pronged approach to evaluating these analogs for herbicidal, cytotoxic, and antimicrobial properties. By systematically applying these comparative assays, from high-throughput in vitro screens to more detailed mechanistic studies, researchers can efficiently identify and characterize lead compounds. Subsequent structure-activity relationship analyses will be critical for optimizing potency, selectivity, and drug-like properties, paving the way for potential applications in either crop protection or human medicine.
References
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- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(3), 731-734.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub.
- University of Nebraska-Lincoln. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Request PDF. (n.d.). Synthesis and herbicidal activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. ResearchGate.
- Osborne, D. J., & Wain, R. L. (1951). Plant growth-regulating activity in certain aryloxyalkylcarboxylic acids. Science, 114(2952), 92-3.
- Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). Method for synthesizing allyl cyclohexoxyacetate.
- Rahman, M. S., et al. (2011). Antimicrobial and Cytotoxic Activity of Di-(2-ethylhexyl) Phthalate and Anhydrosophoradiol-3-acetate Isolated from Calotropis gigantea (Linn.) Flower. Turkish Journal of Pharmaceutical Sciences, 8(1), 35-42.
- Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Cyclohexyloxy)acetic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Cyclohexyloxy)acetic acid. As a carboxylic acid derivative used in various research and development applications, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedure to foster a culture of safety and responsibility.
Hazard Profile and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many carboxylic acids, presents specific risks that dictate handling procedures.[1] All operations involving this chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required PPE & Engineering Controls | Rationale |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[4] | Gloves: Chemical-resistant gloves (e.g., Nitrile). Lab Coat: Standard laboratory coat.[1] | Prevents direct contact with the skin, which can cause irritation or chemical burns upon prolonged exposure. |
| Eye Irritation | H319: Causes serious eye irritation.[4] | Eye Protection: Safety goggles or a face shield.[1][3] | Protects against accidental splashes, which can cause severe and potentially lasting eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] | Engineering Control: Use in a well-ventilated area, preferably a chemical fume hood.[1][2] | Prevents the inhalation of vapors or aerosols, which can irritate the respiratory tract. |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] The chemical must be treated as a hazardous waste and disposed of through an approved waste management program.[4][5][7] Under no circumstances should it be poured down the drain or placed in regular trash.[7][8]
Step 1: Waste Characterization and Segregation
Your first step is to officially designate the unwanted this compound as waste. It is critical to segregate this acidic waste from incompatible chemicals to prevent dangerous reactions.[5][9]
-
Action: Collect waste this compound in a dedicated container.
-
Causality: As an acid, this compound can react violently with bases in a strong exothermic (heat-generating) reaction. It can also react with cyanides or sulfides to produce highly toxic gases.[9] Therefore, it must be stored separately from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Oxidizing agents
-
Cyanides and Sulfides
-
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
-
Action: Select a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[2][10] If possible, using the original manufacturer's container is a good practice.[8][11]
-
Causality: Acids should never be stored in steel containers due to the risk of corrosion.[9] The container must have a secure, tightly-sealing lid and be kept closed at all times unless waste is being added.[5][8] This minimizes the release of vapors and prevents spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental mixing or improper handling.
Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup.[9]
-
Action: Store the labeled waste container in your lab's designated SAA, which could be a marked section of a fume hood or a dedicated cabinet.[9] Place the primary container within a larger, chemically resistant secondary container (e.g., a plastic tub).[5][11]
-
Causality: The SAA ensures that hazardous waste is managed in a controlled location. Secondary containment is a crucial safety measure designed to capture any leaks or spills from the primary container, preventing environmental contamination and personnel exposure.[7][11] The secondary container must be large enough to hold 110% of the volume of the primary container.[11]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional for disposal.
-
Action: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[2][11]
-
Causality: Transporting and disposing of hazardous waste requires specialized permits and facilities to ensure it is managed in an environmentally sound manner. Laboratory personnel should never transport hazardous waste themselves.[7]
Visualizing the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, from initial handling to final pickup.
Caption: Disposal Workflow for this compound.
Emergency Response and Spill Management
Accidents can happen, and preparedness is key. In any case of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[4][12]
Table 2: Emergency Response Protocol
| Situation | Immediate Action |
|---|---|
| Small Spill (<100 mL) | With appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10][13] Collect the material using non-sparking tools, place it in a labeled hazardous waste container, and decontaminate the area.[12][13] |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert others and call your institution's emergency number and EHS office for assistance.[13] Prevent the spill from entering drains.[4][10] |
| Skin Contact | Immediately remove contaminated clothing.[12] Rinse the affected skin with copious amounts of water for at least 15 minutes.[12][13] |
| Eye Contact | Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[12] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][12] |
Responsible chemical management is a cornerstone of scientific integrity. By adhering to these detailed procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). IntechOpen.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(cyclohexyloxy)-, methyl ester - Substance Details.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- University of California Merced. (2012, October 19). Glacial Acetic Acid Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
Sources
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- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Essential Safety and Handling Guide: Personal Protective Equipment for 2-(Cyclohexyloxy)acetic Acid
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of 2-(Cyclohexyloxy)acetic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the prescribed personal protective equipment (PPE), ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard: Why This PPE is Critical
This compound (CAS: 71995-54-5) is an organic carboxylic acid. Based on its classification, it presents a significant risk upon exposure. The primary hazards are:
Corrosive and irritant chemicals like this can cause rapid tissue damage upon contact.[3] The severity of injury depends on the concentration, duration of contact, and the speed of first aid application.[3] Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity to prevent chemical burns and respiratory distress.
The Core Directive: A Multi-Layered Defense
Handling this compound requires a systematic approach to protection, encompassing engineering controls, administrative practices, and the correct selection and use of PPE. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause severe irritation and potentially irreversible damage. Standard laboratory safety glasses are insufficient for handling liquid corrosives.
-
Minimum Requirement: Chemical splash goggles are mandatory. They form a protective seal around the eyes, preventing entry of splashes from the sides, top, or bottom.[5]
-
High-Risk Operations: When handling larger volumes (>1 L) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Barrier
Skin contact is a primary route of exposure leading to irritation and potential burns.[5] Selecting the appropriate gloves is critical and depends on the specific task.
-
Material Selection: Always consult the manufacturer's Safety Data Sheet (SDS) for specific glove material recommendations.[5] For corrosive organic acids, common choices include:
-
Nitrile: Good for incidental contact and splash protection.
-
Neoprene: Offers robust protection against a range of acids.
-
Butyl Rubber: Provides excellent resistance to many corrosive chemicals.
-
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Do not reuse disposable gloves.
-
Proper Technique: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.[3]
| Glove Material | General Suitability for Corrosive Acids | Key Considerations |
| Nitrile | Good for splashes and short-duration tasks. | Check manufacturer data for breakthrough time. Not ideal for prolonged immersion. |
| Neoprene | Very good for extended handling and splash protection.[8] | Offers good chemical and mechanical resistance. |
| Butyl Rubber | Excellent for high-risk tasks and prolonged contact. | Tends to be less dexterous but offers superior protection against many corrosives. |
| Latex | Poor. | Not recommended due to poor chemical resistance and potential for allergic reactions. |
Body Protection: Shielding from Spills and Splashes
Your everyday clothing offers no protection against corrosive chemicals.
-
Standard Use: A chemically resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.
-
High-Risk Operations: For tasks involving larger quantities or a higher risk of spills, supplement your lab coat with a chemically resistant apron made from materials like rubber or PVC.[3][5] Ensure footwear completely covers the foot; open-toed shoes are strictly prohibited.[7]
Respiratory Protection: Preventing Inhalation
This compound may cause respiratory irritation.[1][2] Engineering controls are the primary method to mitigate this risk.
-
Primary Control: All work that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[3]
-
Secondary Control: In the rare event of ventilation failure or during a large spill clean-up, a respirator may be necessary. The type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) must be selected based on a formal risk assessment and in compliance with your institution's respiratory protection program.[4]
Procedural Workflow: A Step-by-Step Safety Protocol
This workflow outlines the essential steps for safely handling this compound, integrating the PPE requirements.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 4. seton.co.uk [seton.co.uk]
- 5. chemsafe.ie [chemsafe.ie]
- 6. actenviro.com [actenviro.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. solenis.com [solenis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
